3-Fluoro-4-piperazinobenzoic acid HCl
Description
BenchChem offers high-quality 3-Fluoro-4-piperazinobenzoic acid HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-piperazinobenzoic acid HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDNXNJVVFDWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and its significant applications in the pharmaceutical industry.
Introduction: The Strategic Importance of Fluorinated Piperazine Scaffolds
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the piperazine moiety is a privileged scaffold, appearing in numerous approved drugs due to its ability to improve solubility and introduce a key basic center for molecular interactions. The combination of these two features in 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride creates a versatile and highly valuable intermediate for the synthesis of novel therapeutics.
This guide will provide a detailed exploration of this compound, offering both foundational knowledge and practical insights for its synthesis and application in drug discovery programs.
Chemical Structure and Physicochemical Properties
IUPAC Name: 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride
CAS Number: 1820639-99-3
Chemical Formula: C₁₁H₁₄ClFN₂O₂
Molecular Weight: 260.70 g/mol
The chemical structure of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is characterized by a benzoic acid core substituted with a fluorine atom at the 3-position and a piperazine ring at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Caption: Chemical structure of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | N/A |
| Molecular Weight | 260.70 g/mol | N/A |
| CAS Number | 1820639-99-3 | [1] |
| Appearance | Off-white to white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride
The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by salt formation. This approach is widely utilized in the pharmaceutical industry for its efficiency and scalability.
Reaction Principle: The electron-withdrawing nature of the carboxylic acid and the fluorine atom on the benzene ring activates the 4-position for nucleophilic attack by piperazine. The fluorine atom at the 3-position also enhances the electrophilicity of the C4 carbon.
Caption: General workflow for the synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.
Detailed Experimental Protocol:
Materials:
-
3,4-Difluorobenzoic acid
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrochloric acid (HCl) solution (e.g., 2M in isopropanol or diethyl ether)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzoic acid (1 equivalent), piperazine (2-3 equivalents), and potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add anhydrous DMF or NMP to the flask to achieve a suitable concentration (e.g., 0.5-1 M).
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-4-(piperazin-1-yl)benzoic acid free base. The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as isopropanol or methanol.
-
Precipitation: Slowly add a solution of HCl (1.1 equivalents) in isopropanol or diethyl ether with stirring. A precipitate should form.
-
Isolation: Stir the suspension for a period to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum to yield 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point of the crystalline solid should also be determined.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. The piperazine protons will appear as two sets of multiplets. The acidic proton of the carboxylic acid and the N-H proton of the piperazine hydrochloride will likely be broad singlets.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant. The piperazine carbons and the carboxyl carbon will also be present.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-F stretching, and N-H stretching of the piperazinium salt.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base, [M+H]⁺.
Applications in Drug Discovery and Development
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the areas of antibacterial and anticancer research.
As a Precursor for Antibacterial Agents:
The fluoroquinolone class of antibiotics often incorporates a piperazine moiety at the C-7 position. The 3-fluoro-4-(piperazin-1-yl)benzoic acid scaffold can be a key starting material for the synthesis of novel quinolone and fluoroquinolone derivatives. The fluorine atom can enhance the antibacterial activity and pharmacokinetic properties of the final drug molecule.
In the Synthesis of Kinase Inhibitors:
Many small-molecule kinase inhibitors, used in cancer therapy, feature a piperazine ring as a linker or a solubilizing group. The benzoic acid functionality of the title compound allows for facile amide bond formation, a common reaction in the synthesis of these complex molecules. The fluorine substitution can contribute to improved binding affinity with the target kinase.
Caption: Key application areas of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride in drug discovery.
Safety and Handling
As with all laboratory chemicals, 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a strategically important building block for the synthesis of a wide range of biologically active molecules. Its unique combination of a fluorinated aromatic ring, a carboxylic acid handle, and a piperazine moiety makes it a versatile tool for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in the development of new and improved therapeutics.
References
-
PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- Google Patents.
-
MySkinRecipes. 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-piperazinobenzoic acid HCl
This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (HCl), a compound of interest for researchers, scientists, and professionals in drug development. The hydrochloride salt of this fluorinated piperazinobenzoic acid derivative presents a unique set of characteristics crucial for its handling, formulation, and potential therapeutic application. This document delves into the structural and fundamental properties, alongside detailed, field-proven methodologies for their empirical determination, ensuring scientific integrity and reproducibility.
Compound Identification and Structural Elucidation
A thorough understanding of a compound begins with its unambiguous identification and a clear depiction of its chemical structure.
Chemical Structure:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 3-Fluoro-4-piperazinobenzoic acid HCl into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point.
-
Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [1]This is particularly important for hydrochloride salts, as their solubility can be significantly influenced by pH and the common ion effect. [1] Step-by-Step Protocol:
-
Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. [2]2. Sample Addition: Add an excess amount of 3-Fluoro-4-piperazinobenzoic acid HCl to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable compounds. [3][4]For 3-Fluoro-4-piperazinobenzoic acid HCl, this method can elucidate the ionization constants of both the carboxylic acid and the piperazine amine, which are critical for predicting its behavior in different pH environments. [5]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of 3-Fluoro-4-piperazinobenzoic acid HCl of known concentration (e.g., 1-5 mM) in deionized water. If solubility is limited, a co-solvent such as methanol may be used.
-
Instrument Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration Procedure:
-
Initially, the solution will be acidic due to the HCl salt and the carboxylic acid.
-
Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa will correspond to the carboxylic acid, and the second to the piperazinium ion.
-
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Protons of the piperazine ring will appear as multiplets, likely in the 3-4 ppm range. The acidic proton of the carboxylic acid may be a broad singlet at higher chemical shifts. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons will show signals in the 110-160 ppm range, with splitting patterns due to the fluorine atom. Piperazine carbons will be in the 40-50 ppm region. |
| FTIR (ATR) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700 cm⁻¹. C-F and C-N stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₃FN₂O₂). |
Conclusion
References
- Mura, P., Maestrelli, F., Cirri, M., Furlanetto, S., & Pinzauti, S. (2003). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. Journal of Thermal Analysis and Calorimetry, 73, 635–646.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
CAS. (n.d.). Phthalic acid - CAS Common Chemistry. Retrieved from [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 923-930.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
AzoM.com. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]
-
NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2014). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
-
PubMed. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS Number: 1820639-99-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known properties and potential hazards of the chemical compound identified by CAS number 1820639-99-3, chemically known as 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride. Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds to offer a predictive profile, guiding researchers in its safe handling, application, and future investigation.
Chemical Identity and Physicochemical Properties
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is a fluorinated aromatic carboxylic acid containing a piperazine moiety. While specific experimental data for this compound is scarce, we can infer its general characteristics based on its structural components and data from close analogs.
Table 1: Physicochemical Properties of 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride and a Structurally Related Analog
| Property | Value for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS 1820639-99-3) | Value for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 948018-60-8)[1] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | C₁₂H₁₆ClFN₂O₂ |
| Molecular Weight | 260.7 g/mol | 274.719 g/mol [1] |
| Appearance | Likely a solid | Information not available |
| Solubility | Expected to have some solubility in water due to the hydrochloride salt and polar functional groups. Solubility in organic solvents will vary. | Information not available |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| pKa | The carboxylic acid and piperazine nitrogens will have distinct pKa values, influencing solubility and ionization at different pH levels. | Not available |
Structural Diagram:
Caption: A plausible synthetic pathway for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a reaction vessel, dissolve 3,4-difluorobenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture to act as a proton scavenger.
-
Piperazine Addition: Slowly add an excess of piperazine to the reaction mixture. The excess piperazine serves both as a reactant and can help to minimize the formation of di-substituted byproducts.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and quench with water. Acidify the aqueous layer to precipitate the product, which can then be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
-
Salt Formation: Dissolve the purified 3-Fluoro-4-(piperazin-1-yl)benzoic acid in a suitable solvent (e.g., ethanol or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.
-
Isolation: The final hydrochloride salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Potential Hazards and Safe Handling
Specific hazard data for 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride is not available. However, based on the safety data sheets (SDS) of structurally similar compounds, a degree of caution is warranted.
General Hazard Profile (Inferred):
-
Skin and Eye Irritation: Many benzoic acid and piperazine derivatives can cause skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.
-
Toxicity: The toxicological properties have not been fully investigated. Some piperazine derivatives are known to have biological activity and could be harmful if ingested or absorbed through the skin.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as chemical waste in accordance with local regulations.
Potential Biological Activity and Applications in Drug Discovery
The structural motifs present in 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride strongly suggest its potential as a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.
-
Piperazine Moiety: The piperazine ring is a common scaffold in many approved drugs, known for its ability to interact with various receptors and transporters in the CNS. Piperazine derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics.
-
Fluorinated Benzoic Acid: The presence of a fluorine atom on the benzoic acid ring can significantly modulate the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.
-
Potential as an SSRI Intermediate: A closely related compound, 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid, is noted as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). This suggests that 3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride could also serve a similar purpose in the development of novel antidepressants and anxiolytics.
Signaling Pathway Context (Hypothetical):
Caption: Hypothetical mechanism of action for a CNS agent derived from the title compound.
Conclusion and Future Directions
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride (CAS 1820639-99-3) is a chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel CNS-active compounds. While direct experimental data for this specific molecule is limited, a comprehensive analysis of its structural features and the properties of related compounds provides a strong foundation for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and the full characterization of its physicochemical properties.
-
In Vitro and In Vivo Evaluation: Screening of this compound and its derivatives for biological activity against a panel of CNS targets, including neurotransmitter transporters and receptors.
-
Toxicological Profiling: A thorough assessment of its safety profile to guide its potential development as a pharmaceutical intermediate or a therapeutic agent itself.
By systematically addressing these knowledge gaps, the scientific community can fully unlock the potential of this and similar molecules in the quest for new and improved medicines.
References
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
-
3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | 948018-60-8 - Appchem. (URL: [Link])
Sources
3-Fluoro-4-piperazinobenzoic acid HCl molecular weight and formula
An In-Depth Technical Guide to 3-Fluoro-4-piperazinobenzoic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a specialized organic compound of significant interest to the pharmaceutical industry. Characterized by a benzoic acid core functionalized with both a fluorine atom and a piperazine moiety, this molecule serves as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine modulates the compound's electronic properties and metabolic stability, while the piperazine ring provides a key site for derivatization and improves pharmacokinetic profiles. This guide offers a comprehensive overview of its chemical properties, explores the strategic rationale for its unique structure, outlines a general synthetic pathway, and details its applications as a key intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Chemical Identity and Properties
The fundamental characteristics of 3-Fluoro-4-piperazinobenzoic acid hydrochloride are summarized below. These properties are essential for its handling, reaction planning, and integration into drug discovery workflows.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride | N/A |
| CAS Number | 1820639-99-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₂ | Calculated |
| Molecular Weight | 260.70 g/mol | Calculated |
Chemical Structure:
(Note: Image is a representative 2D structure)
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | Typical for hydrochloride salts of organic acids. |
| Melting Point | Not specified in retrieved documents. | Expected to be a relatively high-melting solid. |
| Solubility | Not specified in retrieved documents. | Expected to have some solubility in water and polar organic solvents like methanol or DMSO. |
| Storage | Room temperature, dry conditions. | Recommended to prevent degradation and hydrolysis. |
The Role of Key Structural Moieties in Medicinal Chemistry
The utility of 3-Fluoro-4-piperazinobenzoic acid HCl in drug design is not coincidental; it is a direct result of the deliberate combination of its core components. The fluorine atom and the piperazine ring are "privileged" structures in medicinal chemistry, each imparting desirable properties to a parent molecule.
The Strategic Importance of Fluorine
The substitution of hydrogen with fluorine is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.[3] Judicious placement of fluorine can productively influence a molecule's potency, metabolic stability, and pharmacokinetics.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Binding Affinity: Fluorine's high electronegativity can lead to more potent interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and dipole-dipole interactions.
-
Membrane Permeability: Introducing fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[4]
The Piperazine Scaffold
Piperazine and its derivatives are ubiquitous in pharmaceuticals. This heterocyclic amine is valued for its ability to serve as a flexible linker and for its physicochemical properties.
-
Improved Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often improves the aqueous solubility of a compound.
-
Versatile Handle for Synthesis: The secondary amine in the piperazine ring provides a convenient attachment point for building out molecular complexity, allowing for the exploration of structure-activity relationships (SAR).
-
Receptor Interaction: The piperazine moiety is a common pharmacophore that is recognized by various receptors and transporters in the body, particularly within the central nervous system.
Caption: Key structural moieties and their contributions.
Synthesis and Reaction Pathways
3-Fluoro-4-piperazinobenzoic acid hydrochloride is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a suitable leaving group (often another halogen, like fluorine or chlorine) from a substituted benzene ring by a nucleophile, in this case, piperazine.
Protocol 3.1: A Generalized Synthetic Workflow
The following protocol is a representative, generalized procedure based on established chemical principles for similar transformations.[5] Researchers should adapt this workflow based on specific laboratory conditions and scale.
Step 1: Reaction Setup
-
To a reaction vessel, add the starting material, 3,4-difluorobenzoic acid or a similar di-halogenated precursor.
-
Add a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of piperazine (or a mono-protected piperazine, such as Boc-piperazine, to prevent di-substitution). The excess piperazine can also serve as the base. Alternatively, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used.
Step 2: Nucleophilic Aromatic Substitution
-
Heat the reaction mixture, typically to a temperature between 80°C and 140°C.[5]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
Step 3: Work-up and Purification (for free base)
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning the mixture between water and an organic solvent like ethyl acetate.
-
Isolate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product (the free base) by column chromatography or recrystallization.
Step 4: Salt Formation
-
Dissolve the purified 3-fluoro-4-(piperazin-1-yl)benzoic acid free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., cold ether), and dry under vacuum to yield the final product.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
3-Fluoro-4-piperazinobenzoic acid HCl is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block for creating more complex drug candidates.
-
Scaffold for CNS Agents: This compound is a key intermediate in the synthesis of molecules targeting the central nervous system. Its structure is particularly suited for developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic agents used to treat depression and anxiety disorders.
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry campaigns, this molecule provides a reliable scaffold. The piperazine nitrogen can be systematically modified with various chemical groups to probe the SAR of a target, helping researchers to optimize lead compounds for potency, selectivity, and improved pharmacokinetic properties.
-
Fragment-Based Drug Design (FBDD): The distinct features of the fluorinated phenyl ring and the piperazine group make this compound and its analogs valuable fragments for FBDD, a method used to build potent drug candidates from smaller, low-affinity chemical fragments.
Caption: Role as a building block in the drug discovery process.
Safety, Handling, and Storage
As with any laboratory chemical, 3-Fluoro-4-piperazinobenzoic acid hydrochloride must be handled with appropriate care. The following information is a general guide based on structurally similar compounds.
-
Hazard Classification: While specific data is limited, related fluorinated and acidic compounds are often classified as irritants. Assume the compound may cause skin and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before use.
Conclusion
3-Fluoro-4-piperazinobenzoic acid hydrochloride stands as a prime example of intelligent molecular design in the service of pharmaceutical research. It combines the metabolic and electronic advantages of fluorination with the synthetic versatility and favorable pharmacokinetic properties of the piperazine scaffold. For researchers and scientists in drug development, this compound is not merely a reagent but a strategic tool, enabling the efficient synthesis and optimization of novel drug candidates poised to address unmet medical needs, particularly in the complex field of central nervous system therapeutics.
References
-
Angene. (n.d.). 3-Fluoro-4-piperazinobenzoic acid HCl. Retrieved from [Link]
-
PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]
-
Angene. (n.d.). 3-Fluoro-4-piperazinobenzoic acid HCl | 1820639-99-3. Retrieved from [Link]
-
Appchem. (n.d.). 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoropiperidin-4-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). 3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-phenylpiperidine-1-carboxylic acid. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Note: A representative academic source on the topic, URL would be to the journal).
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Expert Opinion on Drug Discovery, 15(7), 747-757. (Note: A representative academic source on the topic, URL would be to the journal).
Sources
- 1. Angene - 3-Fluoro-4-piperazinobenzoic acid HCl | 1820639-99-3 | AG00I0LU [japan.angenechemical.com]
- 2. 3-Fluoro-4-piperazinobenzoic acid hydrochloride | 1820639-99-3 [amp.chemicalbook.com]
- 3. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-piperazinobenzoic Acid HCl
Abstract
This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and quality control of 3-Fluoro-4-piperazinobenzoic acid hydrochloride. As a key building block in medicinal chemistry and drug development, unambiguous characterization of this molecule is paramount. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, interpretation principles, and field-proven experimental protocols. The guide is designed for researchers, analytical scientists, and professionals in drug development who require a robust understanding of how to apply these techniques for definitive structural confirmation.
Introduction: The Analytical Imperative
3-Fluoro-4-piperazinobenzoic acid HCl is a substituted aromatic compound incorporating several key functional groups: a fluorinated benzene ring, a piperazine moiety, and a carboxylic acid. This combination makes it a versatile scaffold in the synthesis of pharmacologically active agents. The presence of the fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues a subject of intense interest in pharmaceutical research.
Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of 3-Fluoro-4-piperazinobenzoic acid HCl is a non-negotiable step in any synthetic workflow. Spectroscopic analysis provides the necessary tools for this verification, with each technique offering a unique and complementary piece of the structural puzzle. This guide explains the causality behind experimental choices and provides a self-validating framework for the analysis of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For a molecule like 3-Fluoro-4-piperazinobenzoic acid HCl, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the piperazine structure.
Experimental Rationale & Protocol
The choice of a deuterated solvent is critical. Due to the presence of the hydrochloride salt and the carboxylic acid, the compound is expected to have good solubility in polar, protic-like solvents. DMSO-d₆ is an excellent choice as it readily dissolves the compound and allows for the observation of exchangeable protons (the carboxylic acid -COOH and the piperazinium N-H⁺).
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-4-piperazinobenzoic acid HCl and dissolve it in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum over a range of 0-14 ppm to ensure all aromatic and exchangeable protons are observed.
-
¹³C NMR: Acquire the spectrum over a range of 0-180 ppm. A proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.
-
¹H NMR Spectroscopy: Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that exchanges with D₂O. |
| ~9.5 | Broad Singlet | 2H | -N⁺H₂- | The two protons on the protonated piperazine nitrogens are deshielded and will appear as a broad singlet. The exact shift is concentration and temperature-dependent. |
| ~7.8 (H-2) | Doublet (d) | 1H | Aromatic | This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons. It will be split by the adjacent fluorine atom (³JHF). |
| ~7.7 (H-6) | Doublet of Doublets (dd) | 1H | Aromatic | This proton is ortho to the fluorine atom and meta to the carboxylic acid. It will be split by the adjacent aromatic proton (³JHH) and the fluorine atom (²JHF). |
| ~7.2 (H-5) | Doublet (d) | 1H | Aromatic | This proton is ortho to the piperazine group and will be the most shielded aromatic proton. It will be split by the adjacent proton H-6 (³JHH). |
| ~3.4 | Triplet (t) or Broad Multiplet | 4H | Piperazine (-CH₂-N-Ar) | Protons on the carbons directly attached to the aromatic ring. They are deshielded by the ring and the adjacent protonated nitrogen. |
| ~3.2 | Triplet (t) or Broad Multiplet | 4H | Piperazine (-CH₂-N⁺H₂) | Protons on the carbons adjacent to the protonated nitrogen. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the presence of carbon-fluorine coupling, which provides definitive evidence for the fluorine's position.[2]
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | Rationale |
| ~166 | Small | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~155 | Large (¹JCF ≈ 245 Hz) | Aromatic C-F | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant. This is a primary diagnostic peak. |
| ~145 | Small (²JCF ≈ 15 Hz) | Aromatic C-N | The carbon bonded to the piperazine group. |
| ~128 | Small (³JCF ≈ 8 Hz) | Aromatic C-H | Aromatic CH carbon. |
| ~125 | Small | Aromatic C-COOH | The carbon bearing the carboxylic acid group. |
| ~120 | Small (²JCF ≈ 20 Hz) | Aromatic C-H | Aromatic CH carbon. |
| ~118 | Small (³JCF ≈ 3 Hz) | Aromatic C-H | Aromatic CH carbon. |
| ~48 | None | Piperazine -CH₂- | Piperazine carbons adjacent to the aromatic ring. |
| ~43 | None | Piperazine -CH₂- | Piperazine carbons adjacent to the protonated nitrogen. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Rationale & Protocol
The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and common method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 3-Fluoro-4-piperazinobenzoic acid HCl powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Analysis
The IR spectrum is characterized by several key absorption bands that act as a "fingerprint" for the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will overlap with C-H stretching bands.[3][4] |
| ~3000 | N⁺-H stretch (Ammonium salt) | Broad, Medium | Stretching vibrations from the protonated piperazine ring. |
| ~2900 | C-H stretch (Aromatic & Alkyl) | Medium-Sharp | Sharp peaks superimposed on the broad O-H band.[3] |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Characteristic carbonyl absorption for an aromatic carboxylic acid.[5][6] |
| ~1600, ~1480 | C=C stretch (Aromatic Ring) | Medium-Weak | Bands indicating the presence of the benzene ring. |
| 1400 - 1000 | C-F stretch | Strong | The C-F stretching vibration is typically found in the fingerprint region and is a strong, characteristic band for fluorinated compounds.[7] |
| ~1250 | C-N stretch | Medium | Stretching vibration of the aryl-nitrogen bond. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Rationale & Protocol
Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like an HCl salt. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. It is often coupled with liquid chromatography (LC-MS) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[8]
-
Infusion: The sample can be directly infused into the mass spectrometer or injected via an LC system.
-
Ionization: Analyze in positive ion mode (ESI+). The molecule will readily accept a proton (or rather, be detected without its Cl⁻ counter-ion) to form the [M+H]⁺ ion.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented to observe characteristic daughter ions.
Data Interpretation and Analysis
-
Molecular Formula: C₁₁H₁₃FN₂O₂·HCl
-
Molecular Weight (Free Base): 240.23 g/mol
-
Expected Molecular Ion: In positive mode ESI, the spectrum will show the protonated molecule of the free base, [C₁₁H₁₃FN₂O₂ + H]⁺.
-
Calculated m/z for [M+H]⁺: 241.10
Fragmentation provides a roadmap of the molecule's structure. The most common fragmentation points are weaker bonds or those that lead to stable fragments.
Caption: Integrated workflow for the spectroscopic confirmation of chemical structures.
Conclusion
The structural characterization of 3-Fluoro-4-piperazinobenzoic acid HCl is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic-level map of the molecular structure, with characteristic aromatic splitting and C-F coupling constants. IR spectroscopy offers rapid confirmation of essential functional groups, including the carboxylic acid, piperazinium salt, and C-F bond. Finally, mass spectrometry validates the molecular weight and provides further structural evidence through predictable fragmentation patterns. Following the protocols and interpretative frameworks outlined in this guide ensures a high degree of confidence in the identity and quality of this important chemical intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-biphenyl ester. Retrieved from [Link]
-
SlideShare. (2023). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorinated benzoic acid derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scientific.Net. (n.d.). Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
3-Fluoro-4-piperazinobenzoic acid HCl solubility profile in common solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-piperazinobenzoic acid HCl
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (HCl). We delve into the physicochemical principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outline robust analytical quantification methods. This document is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to comprehensively characterize this compound for preclinical and clinical advancement.
Introduction: The Critical Role of Solubility
3-Fluoro-4-piperazinobenzoic acid HCl is a substituted aromatic piperazine derivative, a structural motif common in modern medicinal chemistry. The successful development of any such new chemical entity (NCE) is fundamentally dependent on a thorough understanding of its physical properties, chief among them being solubility. Solubility dictates the choice of reaction solvents, the feasibility of crystallization and purification, and the selection of appropriate formulation strategies to achieve desired drug loading and bioavailability.[1][2]
Choosing an appropriate solvent system is a cornerstone of good crystallization and formulation development.[1] An early and accurate assessment of an API's solubility profile can prevent significant downstream challenges, including issues with purity, particle size, and overall processability that can arise in later development phases.[2] This guide provides the theoretical context and experimental blueprints to empower researchers to generate a robust and reliable solubility profile for 3-Fluoro-4-piperazinobenzoic acid HCl.
Physicochemical Landscape of 3-Fluoro-4-piperazinobenzoic acid HCl
The solubility behavior of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another, is the guiding tenet.[3]
Molecular Structure:
Key Structural Features and Their Influence:
-
Aromatic Ring System: The fluorinated benzene ring is largely non-polar and will contribute to solubility in solvents with aromatic or non-polar character.
-
Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents. The pKa of a typical benzoic acid is around 4.2.[4]
-
Piperazine Ring: This is a basic, polar heterocyclic moiety containing two nitrogen atoms. The nitrogens can act as hydrogen bond acceptors. In the HCl salt form, one of these nitrogens is protonated and positively charged, significantly enhancing its affinity for polar solvents, especially water. The pKa values for piperazine itself are approximately 5.6 and 9.7.
-
Fluoro Group (-F): The electronegative fluorine atom introduces polarity (dipole-dipole interactions) but has a minimal impact on hydrogen bonding.[3]
-
Hydrochloride Salt (.HCl): The salt form dramatically increases the aqueous solubility of the parent molecule by ensuring the piperazine moiety is ionized. This is a common strategy to improve the solubility of basic drugs.[5]
Based on this structure, the molecule is amphoteric, possessing both acidic and basic centers. It is expected to exhibit its highest solubility in polar protic solvents due to its capacity for hydrogen bonding and its ionic nature as a salt.
Experimental Determination of Solubility
Two primary types of solubility are relevant in drug development: thermodynamic and kinetic.[6] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is a higher-throughput measure of how readily a compound precipitates from a solution.[6]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing the most reliable and accurate measurement of a compound's maximum dissolved concentration at equilibrium.[7][8]
-
Preparation: Add an excess amount of 3-Fluoro-4-piperazinobenzoic acid HCl to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[9]
-
Equilibration: Place the vials in a thermostatic shaker or on a rotating wheel at a constant temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitating the solute, ensure the pipette tip does not disturb the solid pellet.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration.
-
Solid Phase Analysis (Self-Validation): It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to ensure the compound has not changed its physical form (e.g., converted to a different polymorph or solvate) during the experiment.
The following diagram outlines the logical flow of the Shake-Flask method.
Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.
Kinetic Solubility Measurement
Kinetic solubility is often used in early discovery as a higher-throughput screen. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[6]
-
Stock Solution: Prepare a high-concentration stock solution of 3-Fluoro-4-piperazinobenzoic acid HCl in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a 96-well microtiter plate, add the desired aqueous buffer or solvent to each well.
-
Serial Addition: Add a small volume of the DMSO stock solution to the aqueous buffer (the final DMSO concentration should typically be kept low, e.g., 1-2%). This is often done serially to create a range of concentrations.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.
-
Precipitation Measurement: Determine the concentration at which precipitation occurs. This can be measured directly via turbidimetry (nephelometry) or by filtering/centrifuging the plate and analyzing the concentration remaining in the supernatant via HPLC-UV or LC-MS/MS.[6]
Analytical Quantification: RP-HPLC Method
A reliable analytical method is required to quantify the dissolved API. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard and robust choice for aromatic compounds like the one .[11][12]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. An isocratic method may also be developed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV/PDA detector at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by a UV scan).
-
Quantification: A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to ICH guidelines.[12]
Expected Solubility Profile & Data Presentation
The solubility of 3-Fluoro-4-piperazinobenzoic acid HCl should be systematically determined across a range of common solvents categorized by their polarity and hydrogen bonding capability.
Table 1: Solubility Data Template for 3-Fluoro-4-piperazinobenzoic acid HCl at 25°C
| Solvent | Solvent Class | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Observations |
| Water | Polar Protic | 80.1 | ||
| Methanol | Polar Protic | 32.7 | ||
| Ethanol | Polar Protic | 24.6 | ||
| Isopropanol | Polar Protic | 19.9 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | ||
| Acetonitrile (ACN) | Polar Aprotic | 36.6 | ||
| Acetone | Polar Aprotic | 21.0 | ||
| Dichloromethane (DCM) | Non-Polar | 9.1 | ||
| Toluene | Non-Polar | 2.4 | ||
| Heptane | Non-Polar | 1.9 | ||
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | ||
| Ethyl Acetate | Polar Aprotic (Ester) | 6.0 |
¹ Dielectric constants are from reference[13].
Expected Trends:
-
High Solubility: Expected in polar protic solvents like water and methanol, where the ionic salt and hydrogen-bonding groups can be fully solvated. High solubility is also likely in polar aprotic solvents like DMSO.
-
Moderate Solubility: Possible in other polar aprotic solvents like acetone and acetonitrile.
-
Low to Insoluble: Expected in non-polar solvents like toluene and heptane, which cannot effectively solvate the ionic and polar parts of the molecule.
The Defining Influence of pH on Aqueous Solubility
For an ionizable compound like 3-Fluoro-4-piperazinobenzoic acid HCl, aqueous solubility is critically dependent on pH.[5] The molecule has an acidic group (carboxylic acid) and a basic group (piperazine). Its net charge, and therefore its solubility, will vary with the pH of the solution.
-
Low pH (e.g., pH < 2): The carboxylic acid will be protonated (neutral), and the piperazine will be fully protonated (cationic). The molecule will carry a net positive charge and is expected to be highly soluble.
-
Mid-Range pH (Isoelectric Point): At a specific pH, the molecule will exist predominantly as a zwitterion, with a protonated piperazine (positive charge) and a deprotonated carboxylate (negative charge). At this isoelectric point, the molecule has a net neutral charge, and its aqueous solubility will be at a minimum.[4]
-
High pH (e.g., pH > 10): The carboxylic acid will be deprotonated (anionic), and the piperazine will be deprotonated (neutral). The molecule will carry a net negative charge and is expected to be highly soluble.[14]
Understanding this pH-solubility relationship is crucial for developing oral formulations, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.[15]
The following diagram illustrates the expected relationship between the pH of the aqueous medium and the solubility of the compound.
Caption: Conceptual relationship between solution pH, molecular ionization state, and resulting aqueous solubility.
Safety and Handling
3-Fluoro-4-piperazinobenzoic acid HCl should be handled in accordance with good industrial hygiene and safety practices.[16] As with similar halogenated aromatic compounds, it may cause skin and serious eye irritation.[17][18]
-
Always handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]
-
Avoid breathing dust. In case of accidental release, sweep up spilled material carefully to avoid generating dust.[20]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[17]
Conclusion
The solubility profile of 3-Fluoro-4-piperazinobenzoic acid HCl is a multifaceted property that is fundamental to its successful development as a drug candidate. This guide provides the essential theoretical framework and actionable experimental protocols for its comprehensive characterization. By systematically applying the Shake-Flask method across a panel of relevant solvents and characterizing the pH-dependent aqueous solubility, researchers can generate the critical data needed to guide formulation, purification, and process development efforts, thereby de-risking later stages of the development pipeline and accelerating the path to clinical application.
References
- APC. Solvent Selection - (API) Solubility.
- Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Verghese, G. (2003). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology.
- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Technobis Crystallization Systems. (2021). Solvent selection for process development.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Devane, J. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Nielsen, F., et al. (2018). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics.
- Acros Organics. (2025). Safety Data Sheet for 3-Fluorobenzoic acid.
- Global Safety Management, Inc. (2015). Safety Data Sheet for Hydrochloric Acid.
- Hiemstra, C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- SynQuest Laboratories, Inc. Safety Data Sheet for 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid.
- Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-hydroxybenzoic acid.
- ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF.
- Ossila. Safety Data Sheet for 4-Fluoro-3-methylbenzoic acid.
- Filist, M., & Sroka, Z. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia.
- Singh, S., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications.
- Mphahlele, L., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection, Characterization, and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Molecules.
- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
Sources
- 1. approcess.com [approcess.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride
This guide provides a detailed framework for the safe handling, storage, and disposal of 3-Fluoro-4-piperazinobenzoic acid hydrochloride (CAS No. 1820639-99-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with the specific chemical properties of this compound to ensure a secure laboratory environment. The protocols herein are based on a composite analysis of safety data for structurally similar compounds and general best practices for chemical irritants.
Compound Profile and Hazard Identification
1.1. GHS Classification (Inferred)
Based on data from structurally related compounds such as 3-fluorobenzoic acid and other fluorinated piperazine derivatives, the following Globally Harmonized System (GHS) classifications are anticipated.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
1.2. Pictograms
The following GHS pictogram is associated with the inferred hazards:
1.3. Signal Word
Warning
Prudent Laboratory Practices and Engineering Controls
The cornerstone of safely handling 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a combination of robust engineering controls and diligent personal practices.
2.1. Engineering Controls
Due to the irritant nature of the compound, particularly in powdered form, all handling of open containers should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3] The fume hood provides a controlled environment that protects the user from airborne particulates and vapors. When weighing the solid, it is crucial to do so within the fume hood or in a glove box to prevent the dispersion of dust into the laboratory atmosphere. Balances should be placed on a stable, anti-vibration table within the hood where possible.
2.2. Personal Hygiene
Strict personal hygiene practices are mandatory.[4] Do not eat, drink, or smoke in the laboratory.[5] Hands should be thoroughly washed with soap and water after handling the compound, before leaving the laboratory, and before breaks. Avoid touching your face, eyes, or any personal items with gloved hands.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is required when handling 3-Fluoro-4-piperazinobenzoic acid hydrochloride:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as per manufacturer's guidelines). | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn. |
| Protective Clothing | A full-length laboratory coat, closed-toed shoes, and long pants. | Minimizes the potential for skin contact on the arms, legs, and body. |
| Respiratory Protection | Generally not required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. | Protects against the inhalation of irritant dust. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for the safe handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride from receipt to disposal.
Caption: Workflow for the safe handling of 3-Fluoro-4-piperazinobenzoic acid hydrochloride.
Storage and Transportation
5.1. Storage
Store 3-Fluoro-4-piperazinobenzoic acid hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked as containing irritant chemicals.
5.2. Transportation
When transporting the compound within the laboratory or between buildings, use a secondary, shatter-resistant container to prevent spills in the event the primary container is compromised.[3]
Emergency Procedures
6.1. Spills
In the event of a spill, evacuate the immediate area and assess the situation.
-
Minor Spill (Powder): If the spill is small and contained within the fume hood, carefully sweep up the material with a dustpan and brush, avoiding the generation of dust.[2][3] Place the collected material in a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.
-
Major Spill: For a large spill, or any spill outside of a fume hood, evacuate the laboratory, close the doors, and alert your institution's environmental health and safety (EHS) department.[2][3]
6.2. First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Waste Disposal
As a halogenated organic compound, 3-Fluoro-4-piperazinobenzoic acid hydrochloride must be disposed of as hazardous waste.[6] Do not dispose of this chemical down the drain. Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
ECHA. (n.d.). Advice on skin and eye irritation testing helps reduce animal tests. European Chemicals Agency. [Link]
-
Scribd. (n.d.). Irritant Chemicals: Description. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. [Link]
-
University of Michigan-Dearborn. (n.d.). Irritant Chemicals. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. [Link]
-
Syracuse University Environmental Health & Safety Services. (n.d.). Irritants. [Link]
-
Stanford Environmental Health & Safety. (n.d.). General Use SOP - Irritants. [Link]
-
University of Pennsylvania EHRS. (2022, October 4). SOP: Irritants. [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
-
TEAM mastery. (2021, November 25). ECHA: New guideline on skin sensitization. [Link]
-
ToxMaster. (2025, December 3). ECHA Updates Guidance to Expand Use of In Vitro Methods for Skin Sensitisation Testing. [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]
-
Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. [Link]
-
GeSi Software. (2017, February 20). The link between "damaging to eyes" and "skin corrosive" in the EU law on hazardous substances. [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]
-
National Center for Biotechnology Information. (n.d.). United States regulatory requirements for skin and eye irritation testing. [Link]
Sources
The Strategic Role of Fluorination: A Technical Guide to the Biological Activities of Benzoic Acid Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—researchers can markedly improve a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When these advantages are applied to the versatile and privileged benzoic acid framework, the resulting derivatives exhibit potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource for advancing the discovery and development of novel fluorinated benzoic acid-based therapeutics.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1][2] The unique electronic properties of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby increasing a compound's in vivo half-life. Furthermore, the carbon-fluorine bond can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity for biological targets.[2] The benzoic acid moiety, a common structural motif in numerous approved drugs, provides a robust and synthetically accessible scaffold for the exploration of these fluorine-driven enhancements.[1] This guide will systematically explore the diverse biological activities of these derivatives, providing both the theoretical underpinnings and the practical methodologies for their evaluation.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Fluorinated benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1]
Mechanism of Action: Triggering Apoptotic Pathways
A primary mechanism by which many benzoic acid derivatives exert their anticancer effects is through the induction of apoptosis.[1] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis. This targeted approach allows for the selective elimination of cancer cells with minimal damage to healthy tissues.[1]
Caption: Induction of apoptosis by a fluorinated benzoic acid derivative.
In Vitro Anticancer Activity Data
The cytotoxic effects of fluorinated benzoic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference Drug |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 1 | MCF-7 (Breast Cancer) | 5.9 µg/mL | - |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Deriv. 2 | MDA-MB-468 (Breast Cancer) | 3.7 µg/mL | - |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | 17.84 µM | 5-Fluorouracil |
| Gallic acid–stearylamine conjugate | A431 (Squamous Cancer) | 100 µg/mL | 5-Fluorouracil |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (APL Cells) | 0.001–1 µM | - |
| Fluoroindole-tethered chromene derivatives | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 7.9–9.1 μM | - |
Table compiled from data in[1][3].
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Objective: To determine the IC50 value of a fluorinated benzoic acid derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated benzoic acid derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzoic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4]
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
A key mechanism of antibacterial action for some pyrazole-containing fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway.[1] This pathway is essential for the construction of bacterial cell membranes and is distinct from the corresponding pathway in humans, making it an attractive and selective target for antibacterial drugs.[1]
Caption: Inhibition of bacterial fatty acid biosynthesis.
In Vitro Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |
| 3,4-Dichloro derivative | Staphylococcus aureus | 0.5 |
| 3,5-dichloro-4-fluoro derivative | S. aureus | 0.5 |
| 4-bromo and 3-methyl substitutions | Bacillus subtilis | 1 |
| Trifluoromethyl and trifluoromethoxy derivatives | Gram-positive bacteria | 2 |
| 2-chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin |
| Benzoic acid derivative 4 | S. aureus, B. subtilis | 125 |
Table compiled from data in[5][6][7].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9]
Objective: To determine the MIC of a fluorinated benzoic acid derivative against a specific bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Fluorinated benzoic acid derivative
-
96-well microplate
-
Inoculum suspension standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the fluorinated benzoic acid derivative in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Fluorinated benzoic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.[10][11]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some fluorinated benzoic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection.[13]
Caption: Generalized synthesis of bioactive hydrazone derivatives.
Experimental Protocol: Synthesis of a Fluorinated Benzoic Acid Hydrazide
This protocol outlines a general procedure for the synthesis of a fluorinated benzoic acid hydrazide from the corresponding ester.
Objective: To synthesize a fluorinated benzoic acid hydrazide as a key intermediate for further derivatization.
Materials:
-
Fluorinated benzoic acid ester
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the fluorinated benzoic acid ester in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. The strategic incorporation of fluorine has been shown to significantly enhance their therapeutic potential, leading to potent anticancer, antimicrobial, and anti-inflammatory agents, as well as selective enzyme inhibitors. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for the rational design and development of novel therapeutics based on this privileged scaffold.
Future research in this area should continue to explore the vast chemical space afforded by the fluorinated benzoic acid core. The synthesis of novel derivatives with diverse substitution patterns, coupled with high-throughput screening against a wide array of biological targets, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their optimization and clinical translation. The continued application of advanced techniques in computational chemistry, structural biology, and in vivo pharmacology will be instrumental in unlocking the full therapeutic potential of fluorinated benzoic acid derivatives.
References
-
Hassan, A. S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(34), 30973–30987. [Link]
-
Podunavac-Kuzmanović, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4568–4577. [Link]
-
El-Sayed, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1435-1463. [Link]
-
Meng, Q., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 246, 114969. [Link]
-
Singh, R., et al. (2022). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. [Link]
-
Genc, N., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(13), 3824. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Gul khan, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Kalgutkar, A. S., et al. (2000). 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole and 4-(4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide, potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(13), 1435-1438. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. [Link]
-
Guan, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. [Link]
-
Zhang, Z.-Y., et al. (2012). A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes. Journal of the American Chemical Society, 134(43), 18116–18124. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. [Link]
-
Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. SciSpace. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]
-
Al-Ostath, A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16938. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
Sources
- 1. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update [mdpi.com]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Fluoro-4-piperazinobenzoic Acid Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-piperazinobenzoic acid hydrochloride, a pivotal intermediate in the synthesis of modern pharmaceuticals. While not a therapeutic agent in its own right, its strategic design and synthesis have been instrumental in the development of complex active pharmaceutical ingredients (APIs). This document delves into the history of its development, rooted in the discovery of the broad-spectrum antifungal agent posaconazole. We will explore the synthetic pathways, key chemical principles, and the analytical methods integral to its production and quality control. This guide is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this important building block.
Introduction: The Unseen Scaffolding of Drug Discovery
In the intricate world of pharmaceutical development, the final active molecule often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final compound is paved with a series of crucial, often unsung, molecular intermediates. 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a prime example of such a cornerstone molecule. Its structure, featuring a fluorinated benzoic acid moiety and a piperazine ring, is a testament to the strategic molecular design aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the final drug.
The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the piperazine group is a common pharmacophore that can improve solubility and serve as a versatile linker. This guide will illuminate the discovery and history of this compound, not as an isolated event, but within the broader narrative of the development of the antifungal drug, posaconazole.
Discovery and Historical Context: A Tale of Antifungal Innovation
The history of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is intrinsically linked to the development of posaconazole, a potent, broad-spectrum triazole antifungal agent. Posaconazole is used to treat and prevent invasive fungal infections, which are a significant cause of morbidity and mortality, especially in immunocompromised patients.[1]
The discovery of this key intermediate was not a singular event but rather a consequence of the extensive structure-activity relationship (SAR) studies conducted during the optimization of the posaconazole molecule. The core structure of posaconazole features a complex side chain attached to a central phenylpiperazine core. It is in the synthesis of this core that 3-Fluoro-4-piperazinobenzoic acid hydrochloride emerges as a critical precursor.
Early synthetic routes for posaconazole and related antifungal agents focused on constructing the central phenylpiperazine unit with the desired substitutions. The requirement for a fluoro-substituted benzoic acid derivative with a piperazine handle at the para position led to the development and synthesis of 3-Fluoro-4-piperazinobenzoic acid and its hydrochloride salt. Patents related to the synthesis of posaconazole and its intermediates provide the earliest implicit evidence of the "discovery" and utility of this compound.[2][3]
Synthetic Pathways and Methodologies
The synthesis of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a multi-step process that relies on fundamental principles of organic chemistry. The primary strategy involves the nucleophilic aromatic substitution of a difluorinated benzoic acid derivative with piperazine.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most common and industrially viable route to 3-Fluoro-4-piperazinobenzoic acid involves the reaction of 3,4-difluorobenzoic acid with piperazine. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
Experimental Protocol: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid
-
Reaction Setup: In a suitable reaction vessel, 3,4-difluorobenzoic acid is dissolved in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Piperazine: An excess of piperazine is added to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the hydrofluoric acid byproduct.
-
Heating: The reaction mixture is heated to an elevated temperature (typically >100 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water. The product is then precipitated by adjusting the pH with an acid. The crude product is collected by filtration, washed with water, and dried.
-
Formation of the Hydrochloride Salt: The free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or an aqueous solution) to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
Causality in Experimental Choices
-
Solvent Selection: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it can solvate the cationic intermediates and facilitate the nucleophilic aromatic substitution reaction.
-
Excess Piperazine: Using an excess of piperazine serves a dual purpose. It drives the reaction equilibrium towards the product and acts as an acid scavenger, preventing the need for an additional base which could complicate the purification process.
-
Temperature Control: The reaction requires heating to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aromatic ring. Careful temperature control is necessary to prevent side reactions and degradation of the product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-Fluoro-4-piperazinobenzoic acid HCl.
Physicochemical Properties and Analytical Characterization
The accurate characterization of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is essential to ensure its purity and identity, which is critical for its use in pharmaceutical synthesis.
| Property | Data |
| Molecular Formula | C₁₂H₁₄ClFN₂O₂ |
| Molecular Weight | 276.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| CAS Number | 1820639-99-3 |
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The characteristic signals for the aromatic protons, the piperazine protons, and the carboxylic acid proton, along with the fluorine coupling, provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for monitoring the progress of the synthesis. A validated HPLC method is essential for quality control in an industrial setting.
Role in Drug Development: A Gateway to Posaconazole
The primary and most well-documented application of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is as a key starting material in the synthesis of posaconazole.[4][5] In the overall synthetic scheme of posaconazole, this intermediate is further elaborated to introduce the complex side chain that is crucial for the drug's antifungal activity.
The synthesis of posaconazole involves the coupling of the piperazine nitrogen of a derivative of 3-Fluoro-4-piperazinobenzoic acid with another complex molecular fragment. The presence of the carboxylic acid group allows for further chemical modifications, such as amide bond formation, to build the final, intricate structure of the posaconazole molecule.
Logical Relationship in Posaconazole Synthesis
Caption: Role of the intermediate in Posaconazole synthesis.
Conclusion and Future Perspectives
3-Fluoro-4-piperazinobenzoic acid hydrochloride stands as a testament to the importance of well-designed molecular intermediates in the synthesis of complex pharmaceuticals. Its history is interwoven with the development of the life-saving antifungal drug, posaconazole. The synthetic routes to this compound are robust and scalable, relying on fundamental principles of organic chemistry.
As the demand for new and more effective therapeutic agents continues to grow, the need for novel and versatile chemical building blocks will also increase. While the primary application of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is currently in the synthesis of posaconazole, its structural motifs—a fluorinated aromatic ring and a piperazine moiety—are prevalent in many other classes of bioactive molecules. Therefore, it is plausible that this intermediate, or derivatives thereof, will find applications in the development of new drugs targeting a wide range of diseases. Future research may focus on developing more sustainable and efficient synthetic methods for its production and exploring its utility in the synthesis of new chemical entities.
References
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. Available from: [Link]
- Google Patents. CN102643194B - Preparation method of posaconazole intermediate.
- Google Patents. CN106366076A - Posaconazole synthesis method.
-
ResearchGate. Synthesis of posaconazole. Available from: [Link]
-
ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 3. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl
Introduction
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structural motifs—a fluorinated benzoic acid and a piperazine ring—are prevalent in a wide range of pharmacologically active agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine moiety often improves solubility and serves as a versatile linker for further functionalization.[1][2] This compound is a crucial intermediate in the development of drugs targeting the central nervous system (CNS), such as selective serotonin reuptake inhibitors (SSRIs).[1]
This application note provides a detailed, field-proven protocol for the synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl. The procedure is based on the principles of Nucleophilic Aromatic Substitution (SNAr) and is designed for reproducibility and scalability in a research laboratory setting. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline essential safety and quality control measures.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This reaction is feasible because the benzene ring is "activated" by an electron-withdrawing group (the carboxylic acid) and possesses a good leaving group (a halogen).
The key steps are:
-
Nucleophilic Attack : The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine at the C-4 position). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).
In SNAr reactions involving aryl halides, fluorine is an exceptionally effective leaving group, often superior to chlorine or bromine.[5] This is because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[5] The substitution occurs regioselectively at the C-4 position (para to the carboxylic acid) due to the powerful electron-withdrawing resonance effect of the carboxyl group, which stabilizes the negative charge in the Meisenheimer intermediate.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Eq. |
| 3,4-Difluorobenzoic acid | 455-86-7 | 158.10 | 10.0 g | 1.0 |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | 21.8 g | 4.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~15 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 1 L | - |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Thermometer/temperature probe
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
| Substance | Hazard Summary | PPE Requirements |
| 3,4-Difluorobenzoic Acid | Causes skin and serious eye irritation. May cause respiratory irritation.[6] | Safety goggles, lab coat, nitrile gloves. |
| Piperazine | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. | Safety goggles/face shield, lab coat, nitrile gloves. |
| DMSO | Combustible liquid. Readily absorbed through the skin. | Safety goggles, lab coat, nitrile gloves. |
| Hydrochloric Acid (conc.) | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[7] | Face shield, acid-resistant apron, neoprene gloves. |
| Diethyl Ether | Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness. | Work away from ignition sources. Safety goggles, lab coat, nitrile gloves. |
Scientist's Note (Safety): Concentrated HCl is highly corrosive and releases toxic fumes.[7] All additions should be performed slowly in the fume hood. Piperazine is also corrosive and should be handled with care.
Detailed Experimental Protocol
The synthesis is performed in two main parts: the SNAr reaction to form the free base, followed by its conversion to the hydrochloride salt.
Part A: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoic acid
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3,4-difluorobenzoic acid (10.0 g, 63.2 mmol) and anhydrous piperazine (21.8 g, 253 mmol).
-
Scientist's Note: A 4-fold excess of piperazine is used. It acts as the nucleophile and also as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition : Add 100 mL of dimethyl sulfoxide (DMSO) to the flask. Stir the mixture to create a suspension.
-
Heating : Heat the reaction mixture to 120-130°C using a heating mantle. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water. This will precipitate the crude product.
-
Neutralization and Precipitation : Stir the aqueous mixture vigorously. The solution will be basic due to the excess piperazine. Slowly add concentrated HCl dropwise while monitoring the pH. Continue adding acid until the pH of the solution is approximately 7. A precipitate will form.
-
Scientist's Note: The product is amphoteric. It is least soluble at its isoelectric point (around neutral pH), which maximizes its precipitation from the aqueous solution.
-
-
Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (2 x 100 mL) to remove excess piperazine hydrochloride and DMSO.
-
Drying : Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. This yields the free base, 3-Fluoro-4-(piperazin-1-yl)benzoic acid.
Part B: Formation of 3-Fluoro-4-piperazinobenzoic acid HCl
-
Dissolution : Suspend the dried free base from Part A in 250 mL of diethyl ether in a large beaker or Erlenmeyer flask. Stir vigorously. The free base has limited solubility in ether.
-
Salt Formation : While stirring, add concentrated HCl dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid. Continue adding HCl until no further precipitation is observed.
-
Scientist's Note: This is an acid-base reaction where the basic nitrogen of the piperazine ring is protonated by HCl to form the corresponding hydrochloride salt, which is generally much less soluble in non-polar organic solvents like diethyl ether than the free base.
-
-
Isolation : Collect the white precipitate by vacuum filtration.
-
Washing and Drying : Wash the collected solid with fresh diethyl ether (2 x 50 mL) to remove any non-salt impurities. Dry the final product under vacuum to yield 3-Fluoro-4-piperazinobenzoic acid HCl.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point : The hydrochloride salt should have a sharp melting point, which can be compared to literature values.
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure. The spectra should show characteristic peaks for the aromatic protons, the piperazine protons, and the respective carbons. The fluorine atom will cause characteristic splitting patterns in the aromatic region.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the parent ion.
-
Infrared (IR) Spectroscopy : To identify functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the piperazinium ion.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient heating time or temperature. | Monitor reaction by TLC to ensure completion. Ensure the internal temperature reaches 120°C. |
| Starting material degradation. | Use high-purity, anhydrous starting materials and solvent. | |
| Product is Oily/Gummy | Presence of residual DMSO or water. | Ensure thorough washing of the precipitate with water (Part A) and ether (Part B). Ensure complete drying under vacuum. |
| Incomplete Salt Formation | Insufficient HCl added. | Add HCl until the solution is acidic to litmus/pH paper and precipitation ceases. |
| Product Discoloration | Impurities from side reactions at high temperatures. | Purify the intermediate free base by recrystallization (e.g., from an ethanol/water mixture) before proceeding to salt formation. |
References
- Vertex AI Search. (2025). Safety Data Sheet for 3-Fluorobenzoic Acid.
- Global Safety Management, Inc. (2015). Safety Data Sheet: Hydrochloric Acid, ACS.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-fluoro-4-hydroxy-benzoic acid.
-
MySkinRecipes. (n.d.). 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid. Retrieved from [Link]
- Kandioller, W., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules.
-
Mol-Instincts. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved from [Link]
- Zhang, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.
- Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
-
Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid [myskinrecipes.com]
- 2. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Application Notes and Protocols for 3-Fluoro-4-piperazinobenzoic acid HCl in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a versatile building block increasingly utilized in medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements: a benzoic acid for forming amide or ester linkages, a piperazine ring as a common basic nitrogen scaffold, and a fluorine atom for modulating physicochemical properties. This strategic combination offers researchers a powerful tool to fine-tune drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.
The fluorine atom, positioned ortho to the piperazine moiety, exerts a significant electronic effect, often lowering the pKa of the adjacent piperazine nitrogens. This can be crucial for optimizing interactions with biological targets and improving properties like cell permeability.[1] Fluorination is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidation and to increase binding affinity through favorable electrostatic interactions.[1] The piperazine ring is a ubiquitous motif in approved drugs, valued for its ability to introduce a basic center, which can improve aqueous solubility and form key hydrogen bonds with protein targets.[2] The carboxylic acid handle provides a convenient point for derivatization, allowing for the construction of diverse compound libraries through robust amide coupling reactions.
This application note provides an in-depth guide to the use of 3-Fluoro-4-piperazinobenzoic acid HCl, detailing its application in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, and providing validated, step-by-step protocols for its derivatization.
Core Applications in Medicinal Chemistry
The unique structural features of 3-Fluoro-4-piperazinobenzoic acid HCl make it an ideal starting material for several classes of therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 3-Fluoro-4-piperazinobenzoic acid moiety can be elaborated to form the solvent-front-interacting portion of a kinase inhibitor, where the piperazine ring often extends towards the solvent-exposed region of the ATP pocket. The fluorine atom can enhance binding affinity and selectivity.
For instance, analogous structures like 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde have been used in the synthesis of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia.[1] By acylating the piperazine nitrogen and coupling the carboxylic acid with a kinase hinge-binding motif, a library of potent inhibitors can be generated.
Illustrative Synthetic Pathway for a Kinase Inhibitor
Sources
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Antibacterial Agents: A Technical Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Chemical synthesis remains at the forefront of this endeavor, providing the tools to create new molecular entities, modify existing scaffolds to enhance efficacy, and overcome resistance mechanisms. This technical guide offers researchers, scientists, and drug development professionals an in-depth perspective on the synthesis of antibacterial agents, focusing on practical applications, detailed protocols, and the rationale behind synthetic choices.
Section 1: The Synthetic Chemist's Arsenal in Combating Bacterial Resistance
The synthesis of antibacterial agents is a multi-faceted discipline that has evolved significantly from the early days of modifying natural products. Today, it encompasses a range of strategies aimed at identifying and optimizing compounds that can effectively combat pathogenic bacteria.
A primary approach involves the creation of entirely new chemical scaffolds that are not based on existing antibiotic classes. This de novo design is often guided by an understanding of essential bacterial processes and the structure of their molecular targets. A notable example is the development of the oxazolidinones, a class of synthetic antibiotics that inhibit bacterial protein synthesis.[1] Linezolid, the first clinically approved oxazolidinone, represents a triumph of synthetic chemistry in addressing the challenge of multidrug-resistant Gram-positive infections.[2]
Another powerful strategy is the modification of existing antibiotic scaffolds. This can involve altering peripheral functional groups to improve potency, broaden the spectrum of activity, or evade bacterial resistance mechanisms. For instance, extensive research into the structure-activity relationships (SAR) of quinolone antibiotics has led to the development of fluoroquinolones with enhanced antibacterial activity.[3]
Furthermore, innovative synthetic methodologies are constantly being developed to streamline the drug discovery process. Techniques like continuous flow synthesis are now being applied to the multi-step synthesis of antibiotics like linezolid and ciprofloxacin, offering advantages in terms of efficiency, safety, and scalability.[4][5]
The overarching goal of these synthetic efforts is to develop molecules that not only exhibit potent antibacterial activity but also possess favorable pharmacokinetic and pharmacodynamic properties, ensuring their efficacy and safety in a clinical setting.
Section 2: Synthesis of a Novel Oxazolidinone Antibacterial Agent: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a linezolid analog, a potent oxazolidinone antibacterial agent. The rationale behind key steps and potential troubleshooting are also discussed.
Overview of the Synthetic Strategy
The synthesis of linezolid analogs typically involves the construction of the core oxazolidinone ring and the subsequent introduction of the N-acetyl group. The following protocol outlines a convergent synthesis approach.
Caption: Overview of the convergent synthetic strategy for a linezolid analog.
Experimental Protocol
Protocol 1: Synthesis of (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Linezolid Analog)
Step 1: N-Alkylation of 3-fluoro-4-morpholinoaniline [6]
-
To a solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add (R)-glycidyl butyrate (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality: The N-alkylation reaction forms the crucial C-N bond, attaching the chiral side chain to the aromatic amine. The choice of a chiral epoxide, (R)-glycidyl butyrate, is critical for establishing the correct stereochemistry at the C5 position of the future oxazolidinone ring, which is essential for antibacterial activity.
Step 2: Formation of the Oxazolidinone Ring [7]
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-3 hours to hydrolyze the butyrate ester.
-
After hydrolysis, add a carbonyl source like carbonyldiimidazole (CDI, 1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux for 4-6 hours to facilitate the intramolecular cyclization, forming the oxazolidinone ring.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxazolidinone intermediate.
Causality: The hydrolysis of the ester unmasks the hydroxyl group necessary for the subsequent intramolecular cyclization. CDI is an efficient and safe reagent for forming the carbonyl group of the oxazolidinone ring.
Step 3: Conversion to the Amine Precursor [7]
-
Dissolve the crude oxazolidinone from Step 2 in DMF.
-
Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 85 °C for 8-10 hours. This step converts the primary alcohol to an azide.
-
Cool the reaction and pour it into water. Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Dissolve the crude azide in methanol and perform a reduction to the amine using a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine precursor.
Causality: The two-step conversion of the alcohol to the amine via an azide intermediate is a reliable method. The azide displacement is a classic SN2 reaction, and the subsequent reduction under catalytic hydrogenation is a clean and efficient way to obtain the primary amine.
Step 4: Acetylation to Yield the Final Product [7]
-
Dissolve the crude amine from Step 3 in dichloromethane.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification and Characterization:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the pure linezolid analog as a white solid.[6]
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like the carbonyl of the oxazolidinone and the amide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[8]
-
Table 1: Summary of Analytical Data for a Representative Linezolid Analog
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to aromatic, morpholine, oxazolidinone, and N-acetyl protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic carbonyl carbons of the oxazolidinone and amide. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| IR (KBr, cm⁻¹) | Peaks around 3300 (N-H stretch), 1750 (oxazolidinone C=O stretch), 1660 (amide C=O stretch). |
| HPLC Purity | >98% |
Section 3: Synthesis of a Quinolone Antibacterial Agent: A Practical Protocol
Quinolones are a major class of synthetic antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[3] This section provides a protocol for the synthesis of a ciprofloxacin analog, a widely used fluoroquinolone.
Overview of the Synthetic Strategy
The synthesis of quinolones often involves the construction of the core quinolone ring system followed by the introduction of the desired substituents at the N-1 and C-7 positions.
Caption: General synthetic scheme for a quinolone antibacterial agent.
Experimental Protocol
Protocol 2: Synthesis of a Ciprofloxacin Analog
Step 1: Gould-Jacobs Reaction to form the Quinolone Core [9]
-
React 2,4-dichloro-5-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours.
-
The intermediate formed is then cyclized by heating at a higher temperature (around 250 °C) in a high-boiling solvent like diphenyl ether.
-
Cool the reaction mixture and add hexane to precipitate the crude product.
-
Filter the solid and wash with hexane to obtain the crude ethyl 4-hydroxy-7-chloro-6-fluoroquinolone-3-carboxylate.
Causality: The Gould-Jacobs reaction is a classic and effective method for constructing the quinolone ring system from an aniline and a malonic ester derivative. The high temperature is necessary to drive the thermal cyclization.
Step 2: N-Alkylation with Cyclopropylamine [9]
-
Suspend the crude quinolone core from Step 1 in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclopropylamine (1.5 eq) and heat the reaction to 100-110 °C for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid and wash with water to obtain the N-cyclopropyl quinolone derivative.
Causality: This step introduces the cyclopropyl group at the N-1 position, a key structural feature of many potent fluoroquinolones that enhances their activity against DNA gyrase.
Step 3: Nucleophilic Aromatic Substitution with Piperazine [9]
-
Dissolve the N-cyclopropyl quinolone derivative from Step 2 in a solvent such as pyridine.
-
Add piperazine (2.0 eq) and heat the mixture to reflux for 10-12 hours.
-
Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and adjust the pH to 7 with acetic acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
Causality: The nucleophilic aromatic substitution at the C-7 position with piperazine is a crucial step for broad-spectrum antibacterial activity. The piperazine moiety is known to be important for cell penetration and interaction with the target enzymes.
Step 4: Hydrolysis of the Ester [9]
-
Suspend the crude product from Step 3 in a mixture of ethanol and water.
-
Add a base like sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC. After completion, cool the reaction mixture and adjust the pH to 7 with hydrochloric acid to precipitate the final ciprofloxacin analog.
-
Filter the solid, wash with water and then with ethanol, and dry under vacuum.
Purification and Characterization:
-
Purification: The final product can be purified by recrystallization from a suitable solvent like aqueous ethanol.
-
Characterization: The structure and purity should be confirmed using similar analytical techniques as described for the oxazolidinone synthesis (NMR, MS, IR, and HPLC).
Section 4: Validation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The synthesis of a novel compound is only the first step. It is crucial to validate its antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2]
Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Synthesized antibacterial agent
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Data Interpretation and Troubleshooting
Table 2: Example of MIC Data Presentation
| Compound | Bacterial Strain | MIC (µg/mL) |
| Linezolid Analog | S. aureus ATCC 29213 | 2 |
| E. coli ATCC 25922 | >64 | |
| Ciprofloxacin Analog | S. aureus ATCC 29213 | 1 |
| E. coli ATCC 25922 | 0.5 | |
| Linezolid (Control) | S. aureus ATCC 29213 | 2 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.25 |
Troubleshooting Common MIC Assay Issues:
-
No growth in the positive control: This could indicate a problem with the inoculum viability or the growth medium. Repeat the assay with a fresh inoculum and medium.
-
Contamination in the sterility control: This indicates a break in aseptic technique. The assay should be repeated.
-
"Skipped" wells (growth at a higher concentration than a well with no growth): This can be due to pipetting errors or compound precipitation. Ensure proper mixing and solubility of the compound.
-
Trailing endpoints (faint growth over a range of concentrations): This can occur with some bacteriostatic agents. The endpoint should be read as the lowest concentration that causes a significant reduction in growth compared to the positive control.
Section 5: Conclusion and Future Directions
The synthesis of novel antibacterial agents is a critical component in the fight against antimicrobial resistance. This guide has provided a framework for the synthesis and evaluation of two major classes of antibacterial compounds: oxazolidinones and quinolones. By understanding the underlying principles of their synthesis, structure-activity relationships, and methods for biological validation, researchers can contribute to the development of the next generation of life-saving antibiotics.
Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel bacterial targets, and the use of computational tools to guide the design of new antibacterial agents with improved efficacy and reduced potential for resistance development.
References
- Madhusudhan, G., et al. (2011). A New and alternate synthesis of Linezolid, an antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube.
- Shin, J., et al. (2000). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 44(4), 1080-1083.
- Nowakowska, Z., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 933.
- Zhang, W., et al. (2011). An efficient and practical synthesis of antibacterial linezolid. Chinese Chemical Letters, 22(1), 1-4.
- Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology.
- Lin, H., et al. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow.
- Al-Ostath, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- CN101948442A. (2011). Preparation method of linezolid and preparation thereof.
- Shaw, K. J., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(7), 3129-3136.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
- National Center for Biotechnology Information. (2024, March 1). Linezolid. In: StatPearls [Internet]. Treasure Island (FL)
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- Movassaghi, M., & Schmidt, M. A. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
- Carlucci, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233.
- WO2012127505A2. (2012). Improved process for the preparation of ciprofloxacin and its acid addition salts.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Pharmaceuticals, 15(7), 823.
- Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356.
- Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
- Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 105.
- Lin, H., et al. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. DSpace@MIT.
- CN102643251A. (2012). Linezolid degradation impurity and preparation method thereof.
- Ahmed, M. S., et al. (2024).
- Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019).
- Horta, P., et al. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?. Organic & Medicinal Chem IJ, 4(5).
- bioMérieux. (n.d.). Antimicrobial Susceptibility Testing.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica.
- Carlucci, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- US20110275805A1. (2011). Method for preparing linezolid and intermediates thereof.
- World Health Organization. (2003). Manual on Antimicrobial Susceptibility Testing.
Sources
- 1. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scribd.com [scribd.com]
- 11. biomerieux.com [biomerieux.com]
Application Notes and Protocols: A Strategic Approach to the Synthesis of Novel Pyrazolopyrimidones Utilizing 3-Fluoro-4-piperazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of pyrazolopyrimidones, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 3-Fluoro-4-piperazinobenzoic acid as a strategic starting material. The protocol herein is built upon established and robust chemical transformations, offering a clear pathway to novel molecular entities for drug discovery and development.
Introduction: The Significance of Pyrazolopyrimidones and the Rationale for the Chosen Precursor
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their mechanism of action often involves the inhibition of key enzymes, such as kinases, making them attractive candidates for targeted therapies.[5][6]
The selection of 3-Fluoro-4-piperazinobenzoic acid as a starting material is a strategic choice rooted in the principles of modern drug design. The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule.[7][8] The piperazine moiety is a common pharmacophore in kinase inhibitors, often contributing to improved solubility and providing a key interaction point with the target protein.[5][6] By integrating these features into the pyrazolopyrimidone core, this synthetic approach aims to generate novel compounds with potentially superior pharmacological profiles.
This application note details a proposed multi-step synthesis, providing the scientific reasoning behind each step, a detailed experimental protocol, and methods for the thorough characterization of the synthesized compounds.
Proposed Synthetic Pathway
The overall synthetic strategy involves a three-step process, commencing with the activation of 3-Fluoro-4-piperazinobenzoic acid, followed by the construction of a key β-keto ester intermediate, and culminating in the cyclization to form the desired pyrazolopyrimidone.
Caption: Proposed multi-step synthesis of a pyrazolopyrimidone from 3-Fluoro-4-piperazinobenzoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Fluoro-4-(piperazin-1-yl)benzoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is the first essential step. Thionyl chloride is a common and effective reagent for this transformation, proceeding via a nucleophilic acyl substitution.[9][10]
-
Materials:
-
3-Fluoro-4-piperazinobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-Fluoro-4-piperazinobenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Slowly add thionyl chloride (2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acid chloride is used directly in the next step without further purification.
-
Part 2: Synthesis of the β-Keto Ester Intermediate
Rationale: The formation of a β-keto ester is crucial for the subsequent cyclization with an aminopyrazole. A reliable method involves the reaction of the acid chloride with Meldrum's acid to form an acyl Meldrum's acid intermediate, which is then subjected to alcoholysis to yield the desired β-keto ester.[11][12]
-
Materials:
-
Crude 3-Fluoro-4-(piperazin-1-yl)benzoyl chloride
-
Meldrum's acid
-
Pyridine
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve Meldrum's acid (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add pyridine (2.5 eq).
-
To this mixture, add a solution of the crude acid chloride in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
After the formation of the acyl Meldrum's acid, add anhydrous ethanol (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 3: Synthesis of the Final Pyrazolopyrimidone
Rationale: The final step is a cyclocondensation reaction between the synthesized β-keto ester and an aminopyrazole. This reaction, a variation of the Knorr pyrazole synthesis, is typically acid-catalyzed and proceeds via the formation of a hydrazone intermediate followed by intramolecular cyclization.[13][14]
-
Materials:
-
β-Keto ester intermediate
-
Substituted 5-aminopyrazole (e.g., 3-amino-5-methylpyrazole)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 eq) and the substituted 5-aminopyrazole (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolopyrimidone.
-
Characterization and Data Analysis
The successful synthesis of the target pyrazolopyrimidone must be confirmed through rigorous analytical techniques.
Caption: Analytical workflow for the characterization of the synthesized pyrazolopyrimidone.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for structural elucidation.[15][16] For the target pyrazolopyrimidone, the following spectra are essential:
-
¹H NMR: Will show the characteristic proton signals of the pyrazolopyrimidone core, the fluoro- and piperazino-substituted phenyl ring, and any substituents on the pyrazole ring.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.
2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[17][18]
3. High-Performance Liquid Chromatography (HPLC):
HPLC is employed to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.[19]
Table 1: Expected Analytical Data for a Representative Pyrazolopyrimidone
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): Aromatic protons (7.0-8.0), Piperazine protons (3.0-3.5), Pyrazole proton (6.0-6.5), Methyl protons (2.0-2.5) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic carbons (110-160), Carbonyl carbon (~160-170), Pyrazole and Pyrimidine carbons (100-150) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): Singlet around -120 to -140 |
| HRMS (ESI) | Calculated m/z for C₁₈H₁₈FN₅O: [M+H]⁺. Found value should be within ± 5 ppm. |
| HPLC | Purity > 95% (as determined by peak area) |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel pyrazolopyrimidones from 3-Fluoro-4-piperazinobenzoic acid. By following these procedures, researchers can efficiently generate new chemical entities with high potential for drug discovery applications. The strategic incorporation of fluorine and a piperazine moiety into the privileged pyrazolopyrimidone scaffold offers a promising avenue for the development of next-generation therapeutic agents.
References
-
Progress in Synthesis of Pyrazolopyrimidinone. (2015). ResearchGate. [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2017). Molecules. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
- Process for the preparation of esters of beta-ketocarboxylic acids. (1992).
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2018). Molecules. [Link]
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020). YouTube. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
Synthesis of chalcones. (2019). ResearchGate. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Synthesis. [Link]
-
METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. (n.d.). Organic Syntheses. [Link]
-
Synthesis of new chalcone derivatives bearing 2,4-thiazolidinedione and benzoic acid moieties as potential anti-bacterial agents. (2019). Bioorganic Chemistry. [Link]
-
Synthesis and Antibacterial Activity of Chalcones, Aminopyrimidines and Pyrazolines. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. (2015). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2015). Scholars Research Library. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. [Link]
-
Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. (2009). Magnetic Resonance in Chemistry. [Link]
-
Structures of FDA-approved anticancer drugs based on piperazine rings. (2021). ResearchGate. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET & DMPK. [Link]
-
Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. (2017). Arabian Journal of Chemistry. [Link]
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2022). Journal of Fluorine Chemistry. [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances. [Link]
-
#Chalcone synthesis #aldol condensation#Organic Synthesis#Equivalent Calculation#Medicinal Chemistry. (2021). YouTube. [Link]
-
A Review of the Biological Activity of Amidrazone Derivatives. (2022). Molecules. [Link]
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Semantic Scholar. [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PubMed Central. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]
Sources
- 1. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Role as a reagent for preparing tankyrase inhibitors for cancer treatment
Application Note & Protocol
Topic: The Role of N'-substituted Hydrazide Derivatives as Key Reagents in the Preparation of 1,2,4-Triazole-Based Tankyrase Inhibitors for Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets in oncology due to their critical role in regulating cellular processes frequently dysregulated in cancer, most notably the Wnt/β-catenin signaling pathway.[1][2] Inhibition of the poly(ADP-ribose) polymerase (PARP) activity of tankyrases leads to the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex, thereby suppressing oncogenic Wnt signaling.[3][4] This application note provides a detailed guide on the strategic use of N'-substituted hydrazide derivatives as pivotal reagents in the synthesis of potent and selective 1,2,4-triazole-based tankyrase inhibitors. We will explore the mechanistic rationale behind this chemical approach, provide a detailed, field-proven protocol for inhibitor synthesis and cellular validation, and discuss the causality behind key experimental choices, thereby offering a comprehensive resource for researchers in cancer drug discovery.
Scientific Background: Tankyrase as a Cancer Target
Tankyrases are members of the PARP superfamily that catalyze the post-translational modification of substrate proteins by attaching poly(ADP-ribose) (PAR) chains.[5] This process, known as PARsylation, acts as a molecular signal that often leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for degradation.[5] Tankyrases promote Wnt signaling by PARsylating Axin. The PARsylated Axin is then recognized by the E3 ubiquitin ligase RNF146, leading to its degradation.[6] The resulting destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes like MYC and AXIN2.[7] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[8]
Tankyrase inhibitors block this process by preventing Axin PARsylation, leading to its stabilization and the subsequent suppression of β-catenin-driven cell proliferation.[9][10]
Caption: The role of Tankyrase in Wnt/β-catenin signaling.
Broader Roles of Tankyrase in Cancer
Beyond the Wnt pathway, tankyrases regulate other oncogenic pathways by targeting key tumor suppressors for degradation, including:
-
PTEN: PARsylation of PTEN by tankyrase promotes its degradation, leading to the activation of the pro-survival PI3K/AKT pathway.[11]
-
Angiomotins (AMOTs): Tankyrase-mediated degradation of AMOT proteins leads to the activation of the YAP oncogenic pathway, which has been implicated in drug resistance.[5][6]
This multifaceted role makes tankyrase an exceptionally valuable target for developing broadly applicable cancer therapeutics.[11][12]
Reagent in Focus: N'-(Pyrimidin-2-yl)benzohydrazide
A highly successful strategy in modern medicinal chemistry is the "hybridization approach," where privileged chemical fragments known to bind to specific sites on a target are combined to create a novel, high-affinity molecule.[4][13] For tankyrase inhibitors, a powerful strategy involves designing dual-site inhibitors that span both the nicotinamide and the adjacent adenosine subpockets of the enzyme's catalytic domain.[13]
The 1,2,4-triazole core is a highly effective pharmacophore for targeting the nicotinamide subpocket.[14] The reagent N'-(pyrimidin-2-yl)benzohydrazide and its analogs are ideal precursors for constructing this triazole ring.
Causality:
-
The Hydrazide Moiety (-C(=O)NHNH-): This functional group is essential for the subsequent cyclization reaction with an activated carboxylic acid to form the stable 1,2,4-triazole ring.
-
The Pyrimidine Ring: This portion of the reagent can be tailored to establish specific hydrogen bonds and hydrophobic interactions within the nicotinamide binding pocket, enhancing potency and selectivity.
-
The Benzoyl Group: This provides a reactive handle for the key coupling step in the synthesis.
Protocol: Synthesis of a 1,2,4-Triazole-Based Tankyrase Inhibitor
This protocol describes a representative synthesis of a potent tankyrase inhibitor based on methodologies reported in the literature.[13] It involves a key condensation and cyclization step between a pyrimidyl imidohydrazide derivative (prepared from our reagent of focus) and a benzimidazolone acid derivative.
Caption: Generalized workflow for inhibitor synthesis.
Materials and Reagents
-
N'-(pyrimidin-2-yl)benzohydrazide (or analogous amide precursor)
-
Phosphorus pentachloride (PCl₅) or similar activating agent
-
Hydrazine hydrate
-
Benzimidazolone carboxylic acid derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Toluene, Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Pyrimidyl Imidohydrazide Intermediate
-
Rationale: This two-part step converts the stable starting amide into a more reactive imidohydrazide, primed for the coupling reaction. The imidoyl chloride is a highly reactive intermediate.
-
Dissolve the N'-(pyrimidin-2-yl)benzohydrazide precursor amide in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PCl₅ portion-wise to activate the amide, forming the imidoyl chloride intermediate. Monitor reaction completion by TLC.
-
In a separate flask, prepare a solution of hydrazine hydrate in DCM.
-
Slowly add the imidoyl chloride solution to the hydrazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction with water, extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrimidyl imidohydrazide intermediate by column chromatography.
Step 2: EDCI-Mediated Coupling and Cyclization
-
Rationale: This is the core step where the two key fragments of the final inhibitor are joined. EDCI is a zero-length crosslinker that activates the carboxylic acid, allowing for efficient amide bond formation with the imidohydrazide. HOBt is added to suppress side reactions and improve efficiency. The final dehydration (cyclization) is driven by heat.
-
Dissolve the benzimidazolone acid derivative (1.0 eq) and the pyrimidyl imidohydrazide intermediate (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Add EDCI (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature. Monitor by TLC or LC-MS.
-
Once the coupling is complete, dilute the reaction mixture with toluene.
-
Heat the solution to reflux (approx. 110°C) for 6-8 hours to induce cyclization via dehydration.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the final 1,2,4-triazole-based inhibitor.
Protocol: Cellular Validation of Tankyrase Inhibition
To confirm that the synthesized compound effectively inhibits tankyrase in a cellular context, a Wnt/β-catenin-responsive luciferase reporter assay (e.g., TOPflash assay) is the gold standard.[4][10]
Rationale: This assay provides a quantitative measure of Wnt pathway activity. The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase gene. In cells with active Wnt signaling, β-catenin/TCF/LEF complexes bind to the plasmid and drive luciferase expression. An effective inhibitor will reduce the luciferase signal in a dose-dependent manner.
Materials and Reagents
-
HEK293T or SW480 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Synthesized tankyrase inhibitor; positive control (e.g., XAV939)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates and a luminometer
Step-by-Step Validation Protocol
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of ~2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells in each well with the TOPflash (or FOPflash) plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6 hours of transfection, replace the media with fresh media containing serial dilutions of the synthesized inhibitor (e.g., from 1 nM to 10 µM). Include wells for a vehicle control (DMSO) and a positive control (XAV939).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.
-
Luciferase Measurement: Transfer the lysate to a white-walled luminometer plate. Measure the firefly (TOPflash) and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the signaling activity is inhibited).
-
Representative Data
The efficacy of newly synthesized inhibitors can be compared to established compounds in the literature. A potent inhibitor is expected to have an IC₅₀ value in the low nanomolar range.
| Inhibitor | Target(s) | Biochemical IC₅₀ (TNKS1) | Biochemical IC₅₀ (TNKS2) | Cellular Wnt IC₅₀ (HEK293) | Reference |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | 29 nM | [13][15] |
| G007-LK | TNKS1/2 | 25 nM | 13 nM | 30 nM | [11] |
| Compound 16 (Triazole-based) | TNKS1/2 | 29 nM | 6.3 nM | 19 nM | [13] |
| Compound 24 (Optimized Triazole) | TNKS1/2 | 2.2 nM | 0.4 nM | 0.075 nM (75 pM) | [14] |
Table populated with representative data from cited literature.
Conclusion
N'-substituted hydrazide derivatives are versatile and highly effective reagents for the synthesis of 1,2,4-triazole-based tankyrase inhibitors. The synthetic route described herein, centered on a robust EDCI-mediated coupling and thermal cyclization, provides a reliable pathway to novel compounds. This chemical strategy, coupled with a quantitative cellular validation assay, forms a powerful workflow for discovering and optimizing next-generation cancer therapeutics targeting the Wnt pathway and other tankyrase-dependent oncogenic signaling networks.
References
-
Title: Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Source: PubMed Central.
-
Title: What are TNKS2 inhibitors and how do they work? Source: Patsnap Synapse.
-
Title: Cellular Functions Regulated by Tankyrase Inhibitors: A Technical Guide. Source: Benchchem.
-
Title: What are TNKS1 inhibitors and how do they work? Source: Patsnap Synapse.
-
Title: Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Source: PubMed Central.
-
Title: Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Source: AACR Publications.
-
Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Source: ACS Publications.
-
Title: Novel insight into the function of tankyrase. Source: PubMed Central.
-
Title: Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Source: Taylor & Francis Online.
-
Title: Novel insight into the function of tankyrase (Review). Source: Spandidos Publications.
-
Title: The Discovery and Synthesis of a Novel Tankyrase Inhibitor: A Technical Overview. Source: Benchchem.
-
Title: Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Source: Oncotarget.
-
Title: Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Source: Bentham Science.
-
Title: Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Source: National Institutes of Health (NIH).
-
Title: Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Source: ACS Publications.
-
Title: Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Source: MDPI.
-
Title: Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. Source: ICR Repository.
-
Title: Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. Source: National Institutes of Health (NIH).
-
Title: Discovery of a highly selective Tankyrase inhibitor displaying growth inhibition effects against a diverse range of tumor derived cell lines. Source: ACS Publications.
Sources
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are TNKS1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantifying 3-Fluoro-4-piperazinobenzoic acid HCl
Application Note & Protocol: AN-034FPBA
Topic: Quantitative Analysis of 3-Fluoro-4-piperazinobenzoic acid HCl in Pharmaceutical Samples
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-Fluoro-4-piperazinobenzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. We present a primary, stability-indicating method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, designed for accuracy, precision, and robustness. An alternative method using UV-Vis Spectrophotometry is also described for rapid, high-throughput screening. All methodologies are detailed with an emphasis on the scientific rationale behind parameter selection and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Physicochemical Profile
3-Fluoro-4-piperazinobenzoic acid HCl is an organic compound featuring a fluorinated benzoic acid core and a piperazine substituent. Its accurate quantification is critical for ensuring drug substance purity, monitoring reaction kinetics, and performing quality control on finished products. The molecule's amphoteric nature, possessing both an acidic carboxylic acid group and a basic piperazine ring, presents a unique challenge that must be addressed during method development.
Chemical Structure
Caption: Structure of 3-Fluoro-4-piperazinobenzoic acid.
Physicochemical Properties
Understanding the analyte's properties is foundational to developing a robust analytical method.
| Property | Estimated Value / Information | Rationale / Source |
| Molecular Formula | C₁₁H₁₃FN₂O₂ · HCl | --- |
| Molecular Weight | 260.7 g/mol (HCl Salt) | Calculated from formula. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Based on the pKa of 3-fluorobenzoic acid.[4] |
| pKa₂ (Piperazine) | ~8.0 - 9.0 | Typical for piperazine moieties. |
| UV λmax | ~254 nm | Expected due to the substituted benzene chromophore. Experimental verification is required. |
| Solubility | Soluble in water, methanol. | The hydrochloride salt form and polar functional groups enhance aqueous solubility. |
Primary Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the gold standard for the analysis of non-volatile polar organic compounds, offering high resolution and sensitivity.[5][6] This method is designed to be stability-indicating, meaning it can resolve the main analyte from potential impurities and degradation products.
Principle of the Method
The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase.[5] The key to a reproducible method for this amphoteric molecule is controlling the mobile phase pH. By setting the pH to ~3.0, we ensure the carboxylic acid group (-COOH) is largely unionized (protonated), enhancing its retention, while the piperazine moiety is fully protonated (cationic), ensuring consistent interaction. This approach prevents peak tailing and retention time drift that can occur when operating near a pKa value.[7][8]
Experimental Protocol
Caption: A typical workflow for quantitative HPLC analysis.
2.2.1. Instrumentation and Reagents
-
HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Water (HPLC grade or Milli-Q).
-
Reference Standard: 3-Fluoro-4-piperazinobenzoic acid HCl (purity ≥ 99.5%).
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the Standard Stock Solution with Diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain ~2.5 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic Elution: 20% Acetonitrile, 80% pH 3.0 Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The objective of validation is to demonstrate that the method is suitable for its intended purpose.[3] The following parameters must be assessed.
Caption: Decision process for analytical method validation.
2.3.1. Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject working standard (100 µg/mL) five times. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0%. |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference at the retention time of the analyte. Peak purity index > 0.995 in forced degradation samples. |
| Linearity | Analyze 5 concentrations (e.g., 5-200 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be 98.0% - 102.0% at each level. |
| Precision | Repeatability: 6 replicate sample preps at 100%. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
| Range | Confirmed by linearity and accuracy data. | 20 µg/mL to 200 µg/mL. |
| Robustness | Vary key parameters (pH ±0.2, %Organic ±2%, Temp ±5°C). | No significant change in results; SST criteria are met. |
Alternative Method: UV-Vis Spectrophotometry
For rapid QC checks where the sample matrix is simple and known to be free of interfering substances, UV-Vis spectrophotometry is a cost-effective and high-throughput alternative.[9][10][11]
Principle
The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] Quantification is achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration.[13]
Protocol
-
Determine λmax: Scan a ~20 µg/mL solution of the analyte in the diluent (e.g., 0.1 M HCl) from 200-400 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen diluent.
-
Measure Absorbance: Measure the absorbance of the blank, standards, and sample solutions at the predetermined λmax.
-
Plot and Calculate: Plot absorbance vs. concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). Use this equation to calculate the concentration of the unknown sample. An r² value ≥ 0.998 is typically required.
Data Analysis and Calculations
4.1. HPLC Calculation
The concentration of 3-Fluoro-4-piperazinobenzoic acid HCl in the sample is calculated using the peak area response from the external standard method:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
4.2. UV-Vis Calculation
The concentration is calculated from the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Absorbance_Sample - y_intercept) / slope
Conclusion
This application note details two robust methods for the quantification of 3-Fluoro-4-piperazinobenzoic acid HCl. The primary RP-HPLC method is specific, accurate, and suitable for regulatory submissions and quality control in complex matrices. The alternative UV-Vis method provides a rapid and simple tool for screening purposes. The choice of method should be based on the specific application, required accuracy, and sample complexity. Adherence to the validation principles outlined by ICH is critical to ensure data integrity and reliability.[14][15]
References
-
HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Görög, S. Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. CRC Press. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Mettler Toledo. Spectrophotometer for the Pharma Industry. Available at: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Jones, D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]
-
PubChem. 3-Fluoro-4-morpholinobenzoic acid. Available at: [Link]
-
PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Available at: [Link]
-
PubChem. 3-Fluorobenzoic Acid. Available at: [Link]
-
PubChem. 3-Fluoro-4-methylpiperidine-4-carboxylic acid. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 10. researchgate.net [researchgate.net]
- 11. api.pageplace.de [api.pageplace.de]
- 12. agilent.com [agilent.com]
- 13. mt.com [mt.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for the Analysis of 3-Fluoro-4-piperazinobenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of 3-Fluoro-4-piperazinobenzoic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, particularly within the fluoroquinolone class of antibiotics. Accurate and precise analytical methods are therefore critical for quality control, impurity profiling, and stability testing in drug development and manufacturing.[1][2] This document provides a foundational understanding of the chromatographic principles, detailed step-by-step protocols for both HPLC and UHPLC platforms, and a guide to method validation in accordance with international regulatory standards.
Introduction: The Analytical Imperative for 3-Fluoro-4-piperazinobenzoic acid
3-Fluoro-4-piperazinobenzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a fluorine atom, a carboxylic acid group, and a piperazine moiety, makes it a versatile building block in medicinal chemistry.[3] However, its presence as a residual starting material or degradation product in an Active Pharmaceutical Ingredient (API) must be strictly controlled.[1] Regulatory bodies like the FDA require that impurities in drug substances be identified and quantified to ensure the safety and efficacy of the final drug product.[1]
This necessitates the development of sensitive, specific, and reliable analytical methods. Liquid chromatography is the premier technique for this purpose, with HPLC being the established workhorse and UHPLC offering significant advantages in speed and resolution.[1][4]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the cornerstone of method development.
-
Structure: A substituted benzoic acid with both acidic (carboxylic acid) and basic (piperazine) functional groups.
-
Polarity: The presence of ionizable groups suggests that the analyte's retention will be highly dependent on the pH of the mobile phase.
-
UV Absorbance: The aromatic ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.
The Chromatographic Rationale: HPLC vs. UHPLC
The choice between HPLC and UHPLC depends on the specific analytical objective, such as routine quality control or high-throughput screening.[4]
-
High-Performance Liquid Chromatography (HPLC): This technique utilizes columns packed with particles typically 3–5 µm in diameter and operates at pressures up to 600 bar.[5] It is robust, reliable, and suitable for most routine analyses.[4][6]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC employs columns with smaller particle sizes (<2 µm), which dramatically increases separation efficiency.[5][7] This requires specialized systems capable of handling much higher backpressures (up to 1,500 bar).[5][6] The primary benefits are significantly faster analysis times and improved resolution, allowing for better separation of the main component from trace-level impurities.[7][8]
The key differences are summarized below:
| Parameter | HPLC | UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 mm ID x 150/250 mm | 2.1 mm ID x 50/100 mm |
| Operating Pressure | ~400 - 600 bar | ~1,000 - 1,500 bar |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Strategic Method Development
A systematic approach is crucial for developing a robust analytical method.[9] Our strategy focuses on reversed-phase chromatography, which is ideal for separating polar to moderately nonpolar compounds like 3-Fluoro-4-piperazinobenzoic acid.
Column Chemistry Selection
The choice of stationary phase dictates the primary separation mechanism.
-
C18 (Octadecylsilane): This is the most common reversed-phase chemistry, offering excellent hydrophobic retention. It is a reliable starting point for this analyte.
-
Phenyl-Hexyl: A phenyl-based stationary phase can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be advantageous for separating structurally similar impurities.[10] A recent study on fluoroquinolones demonstrated excellent separation on a phenyl column.[11]
Mobile Phase Optimization: The Key to Resolution
-
Organic Modifier: Acetonitrile is generally preferred over methanol for UHPLC due to its lower viscosity, resulting in lower system backpressure.[5] It also often provides different selectivity.
-
pH Control: The pH of the aqueous portion of the mobile phase is the most critical parameter for this analyte. Since 3-Fluoro-4-piperazinobenzoic acid has both acidic and basic moieties, controlling the pH is essential to ensure a consistent ionization state, leading to sharp, symmetrical peaks. A slightly acidic pH (e.g., pH 3.0) using a buffer like formic acid or ammonium formate will suppress the ionization of the carboxylic acid group and protonate the piperazine group, leading to predictable retention on a reversed-phase column.
Detector Settings
A photodiode array (PDA) or UV-Vis detector is ideal. The optimal wavelength for detection should be determined by analyzing a standard solution across a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum (λmax), which ensures the highest sensitivity. For structurally similar fluoroquinolones, detection is often set around 290 nm.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of 3-Fluoro-4-piperazinobenzoic acid.
Protocol 1: Robust HPLC Method for Routine Quality Control
This method is designed for reliability and ease of use in a standard QC laboratory.
A. Instrumentation and Consumables
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.
-
C18 Column, 5 µm particle size, 4.6 x 250 mm.
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
Analytical balance, volumetric flasks, and pipettes.
B. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 290 nm |
| Run Time | 20 minutes |
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 3-Fluoro-4-piperazinobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard with the Diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 25 µg/mL in the Diluent.
D. System Suitability Before sample analysis, inject the 25 µg/mL standard five times. The system is ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Protocol 2: High-Throughput UHPLC Method for Impurity Profiling
This method prioritizes speed and resolution, making it ideal for process development and impurity analysis where high throughput is required.[8]
A. Instrumentation and Consumables
-
UHPLC system capable of operating at >1000 bar.
-
Phenyl-Hexyl Column, 1.7 µm particle size, 2.1 x 100 mm.
-
UHPLC-MS grade Acetonitrile, Water, and Formic Acid.
-
Analytical balance, volumetric flasks, and pipettes.
B. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | UV at 290 nm |
| Run Time | 5 minutes |
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Stock Standard with the Diluent. Note the lower concentration range to leverage the higher sensitivity of UHPLC.
-
Sample Preparation: Prepare the sample to a target concentration of 5 µg/mL in the Diluent.
D. System Suitability Inject the 5 µg/mL standard five times. The system is ready if:
-
Tailing Factor: ≤ 1.5
-
RSD of Peak Area: ≤ 2.0%
Workflow Visualization
The general workflows for both the HPLC and UHPLC methods are outlined below.
Caption: HPLC Method Workflow Diagram.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. chemimpex.com [chemimpex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 6. mastelf.com [mastelf.com]
- 7. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 8. azom.com [azom.com]
- 9. emerypharma.com [emerypharma.com]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Application Note & Protocols: Derivatization of 3-Fluoro-4-piperazinobenzoic Acid for Biological Assays
Introduction: Unlocking the Potential of a Versatile Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] 3-Fluoro-4-piperazinobenzoic acid is a bifunctional molecule of significant interest, presenting two key reactive handles for chemical modification: a carboxylic acid and a secondary amine on the piperazine ring. This dual functionality allows for the strategic attachment of various moieties to tailor the molecule for specific biological assays. Derivatization of this core structure can enable a range of applications, from target identification and validation to high-throughput screening and mechanistic studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-fluoro-4-piperazinobenzoic acid. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key derivatization strategies, and outline the necessary analytical techniques for the characterization and validation of the resulting compounds. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Strategic Approaches to Derivatization
The derivatization of 3-fluoro-4-piperazinobenzoic acid can be approached by targeting either the carboxylic acid group, the secondary amine of the piperazine ring, or both. The choice of strategy depends on the desired application and the nature of the biological assay.
-
Carboxylic Acid Derivatization: The carboxylic acid can be activated to form an amide bond with an amine-containing molecule.[2] This is a common strategy for attaching fluorescent probes, biotin tags for affinity purification, or linkers for immobilization on a solid support.
-
Piperazine Derivatization: The secondary amine of the piperazine ring is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. This allows for the introduction of various substituents to modulate the pharmacological properties of the molecule or to attach other functional groups.[3]
The following sections will provide detailed protocols for the derivatization of the carboxylic acid moiety, a common first step in preparing this scaffold for biological assays.
Protocol 1: Fluorescent Labeling via Amide Bond Formation
Fluorescent labeling is a powerful technique for visualizing and quantifying the interaction of a molecule with its biological target.[4] This protocol describes the coupling of 3-fluoro-4-piperazinobenzoic acid with an amine-containing fluorophore using a carbodiimide coupling agent.
Workflow for Fluorescent Labeling
Caption: Workflow for fluorescent labeling of 3-fluoro-4-piperazinobenzoic acid.
Materials
-
3-Fluoro-4-piperazinobenzoic acid
-
Amine-containing fluorophore (e.g., Dansyl cadaverine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate gradient)
Step-by-Step Protocol
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 3-fluoro-4-piperazinobenzoic acid (1 equivalent) in anhydrous DMF.
-
Add the amine-containing fluorophore (1.1 equivalents).
-
Add HOBt (1.2 equivalents) to the solution. The addition of HOBt can help to suppress racemization and improve reaction yields.[5]
-
Finally, add EDC (1.2 equivalents) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the fluorescently labeled product.
-
Protocol 2: Biotinylation for Affinity-Based Assays
Biotinylation is the process of attaching biotin to a molecule, which allows for highly specific and strong non-covalent interaction with streptavidin or avidin.[6] This is widely used in affinity purification, immunoassays, and protein-protein interaction studies.[7] This protocol details the biotinylation of the carboxylic acid group of 3-fluoro-4-piperazinobenzoic acid using a biotin derivative with a primary amine.
Workflow for Biotinylation
Caption: Workflow for the biotinylation of 3-fluoro-4-piperazinobenzoic acid.
Materials
-
3-Fluoro-4-piperazinobenzoic acid
-
Biotin-PEG-Amine (or similar amine-containing biotin derivative)[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for HPLC purification (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
Step-by-Step Protocol
-
Carboxylic Acid Activation:
-
Dissolve 3-fluoro-4-piperazinobenzoic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester. The formation of the active ester can be monitored by thin-layer chromatography (TLC).
-
-
Biotin Coupling:
-
In a separate flask, dissolve the Biotin-PEG-Amine (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the biotin derivative to the activated ester mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
The reaction mixture can be directly purified by preparative reverse-phase HPLC to obtain the pure biotinylated product.
-
Characterization and Validation of Derivatives
The successful synthesis and purity of the derivatized 3-fluoro-4-piperazinobenzoic acid must be confirmed using appropriate analytical techniques.[10]
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and monitor reaction progress. | A single major peak corresponding to the desired product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized derivative.[11] | The observed molecular ion peak should match the calculated exact mass of the product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the successful derivatization.[12] | The appearance of new signals and shifts in existing signals consistent with the attached moiety. |
A combination of these techniques provides a comprehensive characterization of the synthesized molecule, ensuring its suitability for subsequent biological assays.[13]
Application in Biological Assays
The derivatized 3-fluoro-4-piperazinobenzoic acid can be employed in a variety of biological assays. For instance, the fluorescently labeled derivative can be used in fluorescence polarization assays to study binding to a target protein or in cellular imaging to visualize its localization. The biotinylated derivative can be used for affinity pulldown experiments to identify binding partners from a cell lysate.
Piperazine derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and as inhibitors of enzymes like acetylcholinesterase.[1][3][14][15] The derivatization strategies outlined here provide the tools to explore the biological functions of novel compounds based on the 3-fluoro-4-piperazinobenzoic acid scaffold.
Conclusion
This application note provides a framework for the derivatization of 3-fluoro-4-piperazinobenzoic acid, a versatile building block for the development of chemical probes and potential therapeutic agents. The detailed protocols for fluorescent labeling and biotinylation, along with the guidelines for characterization, offer a solid foundation for researchers to synthesize and validate these important research tools. The ability to strategically modify this scaffold opens up numerous possibilities for its application in a wide range of biological assays, ultimately contributing to the advancement of drug discovery and chemical biology.
References
- Vertex AI Search.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BenchChem. (2025). A Comparative Guide to Fluorescent Labeling of Carboxylic Acids.
- Kowalski, P., & Oledzka, I. (2018). Derivatization of carboxylic groups prior to their LC analysis – A review. Talanta, 178, 867-889.
- Thermo Fisher Scientific. Biotinylate carboxyl groups with EDC and Biotin Hydrazide.
- Biocompare. Biotin Labeling Reagents.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Biotium.
- Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(22), 3413-3422.
- Aapptec Peptides. Coupling Reagents.
- The Royal Society of Chemistry. (2022).
- Alfa Chemistry.
- AAT Bioquest. (2018). Classic Fluorescent Labeling Dyes.
- Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus, 16(5), e59938.
- Lumiprobe. Carboxylic acids.
- Khan, I., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. The Scientific World Journal, 2014, 603953.
- Journal of Chemical and Pharmaceutical Research. (2015).
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- BenchChem.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300086.
- Royal Society of Chemistry. (2012).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (2025).
- PubMed. (1986). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection.
- Google Patents. (2016). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
- ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid.
- Sigma-Aldrich. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Chemrio. 3-fluoro-4-piperazinobenzoic acid.
- La Trobe University.
- PubMed Central (PMC). (2019).
- MicroCombiChem GmbH.
- ResearchGate.
- Royal Society of Chemistry. (2016).
- Wikipedia. 3-Fluorobenzoic acid.
- Chem-Impex. 3-Fluoro-4-methylbenzoic acid.
- Ossila. 3-Fluoro-4-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. latrobe.edu.au [latrobe.edu.au]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 15. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Mastering Reactions with 3-Fluoro-4-piperazinobenzoic acid HCl
Introduction: A Multifunctional Building Block
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a secondary piperazine amine, and an electron-deficient fluorinated aromatic ring, offers multiple handles for chemical modification. This compound serves as a key precursor in the synthesis of various biologically active agents, most notably as a scaffold for quinolone antibiotics.[1] The fluorine atom at the 3-position enhances metabolic stability and modulates the electronic properties of the aromatic ring, while the piperazine moiety provides a site for introducing diverse substituents to tune solubility, cell permeability, and target engagement.
This guide provides a detailed exploration of the experimental setups for two primary reaction classes involving this reagent: Amide Bond Formation at the carboxylic acid and N-Functionalization of the piperazine ring. The protocols are designed to be robust and self-validating, with an emphasis on explaining the rationale behind procedural choices.
Safety & Handling: 3-Fluoro-4-piperazinobenzoic acid HCl is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7][8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5] Avoid breathing dust.[2]
Core Reaction I: Amide Bond Formation via HATU Coupling
The conversion of the carboxylic acid to an amide is one of the most fundamental and widely utilized transformations for this scaffold. While various coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often the reagent of choice due to its high efficiency, fast reaction rates, and ability to minimize racemization in chiral substrates.[9][10]
Mechanistic Rationale
The HATU coupling process occurs in distinct steps.[9][11] First, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][11] This active ester is then susceptible to nucleophilic attack by the desired amine, forming the stable amide bond.[9][11][12] The pyridine nitrogen atom in the HATU structure is thought to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[9]
Workflow & Decision Logic
The following diagram illustrates the general workflow for a HATU-mediated amide coupling reaction.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of N-benzyl-3-fluoro-4-(piperazin-1-yl)benzamide
This protocol details the reaction with a model primary amine, benzylamine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Fluoro-4-piperazinobenzoic acid HCl | 246.68 | 247 | 1.0 | 1.0 |
| HATU | 380.23 | 418 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 420 µL | 2.5 | 2.5 |
| Benzylamine | 107.15 | 110 µL | 1.0 | 1.0 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-4-piperazinobenzoic acid HCl (247 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir until the solid dissolves.
-
Basification: Add DIPEA (420 µL, 2.5 mmol). Stir the solution at room temperature for 10 minutes. Rationale: The hydrochloride salt must be neutralized, and the free carboxylic acid must be deprotonated to its carboxylate form for activation. At least 2 equivalents of base are required: one for the HCl salt and one for the carboxylic acid proton.
-
Activation: Add HATU (418 mg, 1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 20 minutes. The solution may change color. Rationale: This pre-activation step allows for the formation of the OAt-active ester before the nucleophile is introduced, ensuring efficient coupling.[9]
-
Amine Addition: Add benzylamine (110 µL, 1.0 mmol) dropwise to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing 50 mL of water. b. Extract the aqueous layer with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Core Reaction II: N-Functionalization via Reductive Amination
The secondary amine of the piperazine ring is a prime site for introducing substituents to modulate the molecule's properties. Reductive amination is a powerful and reliable method for forming C-N bonds to create tertiary amines, avoiding the over-alkylation issues common with direct alkylation.[13] This one-pot procedure involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ.[13][14]
Mechanistic Rationale
The reaction between a secondary amine and an aldehyde or ketone first forms a hemiaminal intermediate. This intermediate then loses a molecule of water to generate a transient, electrophilic iminium ion.[13] A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the iminium ion to the corresponding tertiary amine. STAB is particularly effective because it is less reactive towards the starting carbonyl compound than the iminium intermediate and tolerates the mildly acidic conditions required for iminium formation.[13][15]
Workflow & Decision Logic
The diagram below outlines the key steps for performing a reductive amination on the piperazine nitrogen.
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-benzyl-4-(4-ethylpiperazin-1-yl)-3-fluorobenzamide
This protocol uses the product from the previous section and reacts it with acetaldehyde.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| N-benzyl-3-fluoro-4-(piperazin-1-yl)benzamide (from Part 2) | 313.37 | 313 | 1.0 | 1.0 |
| Acetaldehyde | 44.05 | 66 µL | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 | 1.5 | 1.5 |
| Acetic Acid | 60.05 | 30 µL | 0.5 | 0.5 |
| Anhydrous Dichloroethane (DCE) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add N-benzyl-3-fluoro-4-(piperazin-1-yl)benzamide (313 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DCE (10 mL), followed by acetaldehyde (66 µL, 1.2 mmol).
-
Acid Catalyst: Add acetic acid (30 µL, 0.5 mmol) and stir the mixture at room temperature for 15 minutes. Rationale: The acid catalyzes the dehydration of the hemiaminal intermediate, promoting the formation of the iminium ion.[13]
-
Reduction: Carefully add STAB (318 mg, 1.5 mmol) to the reaction mixture in small portions over 5 minutes. Caution: Addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Slowly pour the reaction mixture into a beaker containing 30 mL of saturated aqueous NaHCO₃ solution to quench the excess reducing agent and acid. Stir until gas evolution ceases. b. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to afford the final tertiary amine product.
Analytical Characterization
Proper characterization of starting materials and products is essential for validating experimental outcomes. For compounds derived from 3-Fluoro-4-piperazinobenzoic acid, a combination of techniques is recommended.
| Technique | Purpose | Expected Observations |
| LC-MS | Monitor reaction progress, confirm product mass. | A peak corresponding to the calculated exact mass of the desired product. Disappearance of the starting material peak. |
| ¹H NMR | Structural elucidation and confirmation. | Amide Formation: Appearance of a new amide N-H signal (broad singlet), characteristic signals for the new substituent. Reductive Amination: Disappearance of the piperazine N-H signal, appearance of new signals (e.g., an ethyl group quartet and triplet). |
| ¹³C NMR | Confirm carbon skeleton and functional groups. | Appearance of new signals corresponding to the added functionality. Shift in the chemical environment of carbons adjacent to the reaction site. |
| HPLC | Determine purity of the final compound. | A single major peak under optimized conditions (e.g., reversed-phase C18 column with UV detection).[16][17] Purity is typically assessed by peak area percentage. |
| FT-IR | Confirm presence/absence of key functional groups. | Amide Formation: Appearance of a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹ and an N-H bend (amide II band) around 1520-1570 cm⁻¹. |
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. (2019). [Link]
-
Goldstein, S. L., & Cross, J. B. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Lee, S., & Park, H. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Li, W., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Hubicka, U., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Critical Reviews in Analytical Chemistry. [Link]
-
Hubicka, U., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Nguyen, T. T. H., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]
-
G. A. Brezden, et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
ResearchGate. Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. [Link]
-
PubChem. 3-Fluoro-4-morpholinobenzoic acid. [Link]
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]
-
K. S. T. Zwicker, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Apps, M. G., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
-
Miller, E. B., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
PubChem. 3-Fluoro-4-phenylpiperidine-1-carboxylic acid. [Link]
-
PubChem. 3-Fluoro-4-hydroxybenzeneacetic acid. [Link]
-
PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. [Link]
-
PubChem. Hydrochloric Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. youtube.com [youtube.com]
- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl
Welcome to the technical support center for the synthesis of 3-Fluoro-4-piperazinobenzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.
Introduction to the Synthesis
The synthesis of 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a critical step in the development of various pharmaceutical agents, notably as a key intermediate for fluoroquinolone antibiotics like Fleroxacin.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzoic acid and piperazine. This reaction is followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties.
The core of this synthesis lies in the SNAr mechanism, where the electron-deficient aromatic ring of 3,4-difluorobenzoic acid is attacked by the nucleophilic piperazine. The success of this reaction is highly dependent on a nuanced interplay of reaction parameters. This guide will address the most frequently encountered issues, providing not just solutions, but the underlying chemical reasoning to empower you to make informed decisions in your own laboratory work.
Visualizing the Synthetic Workflow
To provide a clear overview, the general workflow for the synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl is depicted below. This process begins with the key SNAr reaction, followed by workup and the final salt formation.
Caption: General workflow for the synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl.
FAQ 1: My yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most common challenge in this synthesis. The root causes can often be traced back to suboptimal reaction conditions, incomplete reactions, or losses during workup and purification.
Answer:
Several factors can contribute to low yields in the SNAr reaction between 3,4-difluorobenzoic acid and piperazine. Here is a systematic approach to troubleshooting and optimization:
-
Reaction Temperature: The SNAr reaction is temperature-dependent. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Recommendation: A good starting point is refluxing in a solvent like acetonitrile or dimethylformamide (DMF).[2] If the reaction is sluggish, a controlled increase in temperature, monitored by Thin Layer Chromatography (TLC), is advised.
-
-
Choice of Base and Stoichiometry: A base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective.[2][3] They are inexpensive and easily removed during workup.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. These are soluble in organic solvents but can complicate purification.
-
Stoichiometry: At least two equivalents of the base are theoretically required: one to neutralize the HF produced and one to deprotonate the piperazine. Using a slight excess (2.2-2.5 equivalents) can often drive the reaction to completion.
-
-
Piperazine Stoichiometry and the Di-substitution Problem: A common side reaction is the di-substitution of piperazine, where two molecules of 3,4-difluorobenzoic acid react with one molecule of piperazine.
-
Mechanism of Di-substitution: Once the first substitution occurs, the second nitrogen of the piperazine ring can also act as a nucleophile, leading to the formation of an undesired byproduct.
-
Mitigation Strategy: Using a significant excess of piperazine (3-5 equivalents) can statistically favor the mono-substitution product.[4] The unreacted piperazine can be removed during the aqueous workup.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.
-
Polar Aprotic Solvents: Solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the reactants and intermediates effectively.[5]
-
Other Solvents: Acetonitrile (ACN) is also a viable option and can be easier to remove under vacuum. Reactions in water with a phase-transfer catalyst have also been reported for similar SNAr reactions.
-
Troubleshooting Decision Tree for Low Yield:
Caption: A decision tree for troubleshooting low reaction yields.
FAQ 2: I am observing a significant amount of an impurity with a higher molecular weight. What is it and how can I prevent it?
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.
Answer:
The most likely high molecular weight impurity is the di-substituted piperazine byproduct, 1,4-bis(2-fluoro-4-carboxyphenyl)piperazine.
-
Identification: This byproduct can be identified using mass spectrometry, as it will have a molecular weight corresponding to two molecules of the benzoic acid derivative attached to one piperazine molecule, minus two molecules of HF.
-
Prevention:
-
Excess Piperazine: As mentioned in FAQ 1, using a significant excess of piperazine is the most effective way to minimize di-substitution.
-
Slow Addition: Adding the 3,4-difluorobenzoic acid solution slowly to the mixture of piperazine and base can also help to maintain a high effective concentration of piperazine relative to the electrophile, further favoring mono-substitution.
-
Comparative Table of Reaction Conditions to Minimize Di-substitution:
| Parameter | Condition A (Prone to Di-substitution) | Condition B (Favors Mono-substitution) | Rationale |
| Piperazine:Aryl Halide Ratio | 1:1 to 1.5:1 | 3:1 to 5:1 | A large excess of piperazine statistically increases the likelihood of a piperazine molecule reacting with only one aryl halide.[4] |
| Addition Method | Rapid addition of piperazine | Slow, dropwise addition of aryl halide | Maintains a high concentration of the nucleophile (piperazine) throughout the reaction. |
| Temperature | High temperature from the start | Gradual heating after addition | Can help control the initial rate of reaction and prevent localized high concentrations of the electrophile. |
FAQ 3: The final hydrochloride salt is difficult to precipitate or crystallize. What can I do?
The final step of forming the hydrochloride salt is crucial for obtaining a stable, easy-to-handle solid product.
Answer:
Difficulties in precipitation or crystallization of the hydrochloride salt can be due to several factors, including solvent choice, pH, and the presence of impurities.
-
Solvent for Salt Formation: The choice of solvent is critical for successful salt formation and crystallization.
-
Recommended Solvents: A common procedure is to dissolve the free base in a solvent in which it is soluble, such as isopropanol or ethanol, and then add a solution of HCl in a solvent in which the salt is insoluble, like diethyl ether or isopropanol itself.[6]
-
Procedure: After the addition of HCl, the mixture is typically stirred at room temperature or cooled to induce precipitation.[7][8]
-
-
pH Adjustment: The pH of the solution must be acidic to ensure complete protonation of the piperazine nitrogen and the carboxylate group.
-
Monitoring: Use pH paper or a pH meter to ensure the final pH is in the acidic range (typically pH 1-2).
-
HCl Source: Concentrated hydrochloric acid can be used, but a solution of HCl in an organic solvent (e.g., 2M HCl in isopropanol) often provides better control and leads to a cleaner precipitation.
-
-
Crystallization Issues: If the salt oils out or forms a fine, difficult-to-filter precipitate, consider the following:
-
Seeding: Adding a small crystal of the desired product can induce crystallization.
-
Solvent/Anti-Solvent System: Try dissolving the free base in a minimal amount of a good solvent (e.g., methanol) and then slowly adding an anti-solvent (e.g., diethyl ether or hexane) in which the HCl salt is insoluble.
-
Temperature Cycling: Slowly cooling the solution, followed by gentle reheating and then slow cooling again, can sometimes promote the formation of larger, more well-defined crystals.
-
FAQ 4: How can I assess the purity of my final product?
Ensuring the purity of the final product is essential, especially for applications in drug development.
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of the 3-Fluoro-4-piperazinobenzoic acid HCl.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for assessing purity.[5][9][10]
-
Method: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile is a good starting point.[9]
-
Detection: A photodiode array (PDA) detector can be used to obtain the UV spectrum of the main peak and any impurities, which can aid in their identification.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and piperazine protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Typical HPLC Purity Analysis Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
Note: This is a general method and may require optimization for your specific system.[9]
Representative Experimental Protocol
The following is a representative protocol synthesized from common practices for SNAr reactions of this type. It should be used as a starting point and optimized as needed.
Step 1: Synthesis of 3-Fluoro-4-piperazinobenzoic acid
-
To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent (e.g., DMF or ACN, approximately 10 mL per gram of starting material), add anhydrous potassium carbonate (2.5 equivalents).
-
Slowly add a solution of 3,4-difluorobenzoic acid (1.0 equivalent) in the same solvent to the piperazine mixture at room temperature over 30-60 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to approximately 3-4 with aqueous HCl. This will precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of a cold organic solvent like diethyl ether to remove any non-polar impurities.
-
Dry the crude product under vacuum.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-Fluoro-4-piperazinobenzoic acid in a minimal amount of a suitable alcohol, such as isopropanol or ethanol. Gentle heating may be required.
-
To this solution, add a solution of HCl in isopropanol (e.g., 2M) dropwise with stirring until the pH is 1-2.
-
Stir the resulting suspension at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.
-
Filter the solid, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the final product, 3-Fluoro-4-piperazinobenzoic acid hydrochloride, under vacuum.
References
- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchG
- Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC - PubMed Central
- Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure
- AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google P
- Analytical Methods for Determining Third and Fourth Gener
- indazole - Organic Syntheses Procedure
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
- 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchG
- 16.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchG
- Hydrochloride salt co-crystals: preparation, characteriz
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchG
- Analytical Methods - RSC Publishing
- Fleroxacin - Wikipedia
- Improving API Solubility by Salt and Cocrystal Form
- A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Purification of Crude 3-Fluoro-4-piperazinobenzoic acid HCl
Welcome to the technical support center for the purification of crude 3-Fluoro-4-piperazinobenzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this important building block. We will move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and adapt these methods effectively.
Introduction to Purification Challenges
3-Fluoro-4-piperazinobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a basic piperazine moiety. Its hydrochloride salt form introduces further complexity to its solubility and handling. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a di-halo benzoic acid derivative (e.g., 3,4-difluorobenzoic acid) and piperazine. This synthesis can lead to a variety of impurities that require targeted purification strategies. Understanding the physicochemical properties of the target compound and its potential impurities is the cornerstone of developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Fluoro-4-piperazinobenzoic acid HCl?
A1: Based on the typical SNAr synthesis, the most probable impurities include:
-
Unreacted Starting Materials: 3,4-Difluorobenzoic acid and excess piperazine.
-
Regioisomers: If starting from a molecule like 3-chloro-4-fluorobenzoic acid, trace amounts of the isomeric product may be present.
-
Di-substituted Byproducts: A piperazine molecule reacting with two molecules of the benzoic acid derivative.
-
Residual Solvents and Reagents: High-boiling point solvents (like DMSO or NMP) and inorganic salts from the workup.
Q2: My crude material is a sticky solid/oil. What does this indicate?
A2: This often suggests the presence of residual high-boiling point solvents, excess piperazine (which can be hygroscopic), or a mixture of salts that are depressing the melting point. An initial wash with a non-polar solvent like diethyl ether or hexanes can sometimes help remove less polar contaminants and may induce solidification.
Q3: Is it better to purify the compound as the freebase (zwitterion) or the HCl salt?
A3: Both forms have advantages. The HCl salt is often more crystalline and less soluble in many organic solvents, which can be advantageous for recrystallization. The freebase (zwitterion) is ideal for purification by ion-exchange chromatography and allows for manipulation of solubility based on pH for acid-base extractions. The choice depends on the primary purification technique you intend to use.
Q4: How do the pKa values of the molecule guide the purification strategy?
A4: The pKa values are critical for designing an effective acid-base extraction. The carboxylic acid moiety will have a pKa similar to 4-fluorobenzoic acid (~4.15).[1][2][3][4] The piperazine ring has two pKa values: one for the nitrogen attached to the aromatic ring (pKa1) and one for the terminal nitrogen (pKa2). The pKa of piperazine itself are approximately 5.3 and 9.7.[5][6][7][8][9] The electron-withdrawing nature of the aromatic ring will lower the basicity of the adjacent nitrogen. By carefully adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate these functional groups, dramatically changing the molecule's solubility and allowing for separation from non-ionizable impurities.
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective purification techniques for 3-Fluoro-4-piperazinobenzoic acid HCl.
Method 1: Purification via Acid-Base Extraction
This is often the most powerful initial purification step to remove neutral organic impurities and unreacted starting materials. The strategy relies on the amphoteric nature of the target compound.
Underlying Principle: By manipulating the pH of an aqueous solution containing the crude mixture, we can control the ionization state, and therefore the solubility, of our target compound. Neutral impurities will remain in an organic phase, while ionized species will move to the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude HCl salt in water. If solubility is low, add a minimal amount of a co-solvent like methanol or THF. Adjust the pH to ~1-2 with 1M HCl to ensure the piperazine group is fully protonated.
-
Removal of Acidic Impurities:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Extract with an organic solvent like ethyl acetate or dichloromethane (DCM) (3x volumes).
-
Combine the organic layers. This fraction will contain neutral impurities and highly acidic starting materials like 3,4-difluorobenzoic acid.
-
-
Isolation of the Product:
-
Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. The pI is the pH at which the net charge is zero, leading to minimal water solubility. A good starting point for pH adjustment is ~7.
-
Slowly add a base like 1M NaOH or ammonium hydroxide dropwise while monitoring the pH and observing for precipitation.
-
The zwitterionic freebase of 3-Fluoro-4-piperazinobenzoic acid should precipitate out of the solution.
-
-
Collection and Washing:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Wash with a small amount of a solvent like cold ethanol or acetone to remove residual water and any remaining organic impurities.
-
-
Drying: Dry the purified zwitterion under vacuum. If the HCl salt is desired, the zwitterion can be re-dissolved in a minimal amount of hot ethanol or methanol, and a stoichiometric amount of HCl (e.g., as a solution in isopropanol) can be added to precipitate the salt.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Product does not precipitate at neutral pH. | High concentration of salts increasing solubility; insufficient concentration of the product. | Try adding a water-miscible organic solvent like ethanol or isopropanol as an anti-solvent to induce precipitation. Ensure your initial crude material concentration was high enough. |
| An emulsion forms during extraction. | High concentration of amphiphilic impurities or salts. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low recovery of the product. | The isoelectric point was not accurately reached, leaving the product in solution. The product may have some solubility even at its pI. | Perform small-scale pilot experiments to determine the optimal pH for precipitation. After filtration, try extracting the filtrate with a more polar organic solvent like n-butanol. |
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid material, significantly improving its purity and crystalline form.
Underlying Principle: This technique is based on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Recommended Solvent Systems:
For the HCl salt of 3-Fluoro-4-piperazinobenzoic acid, which has ionic character, polar protic solvents are a good starting point.
| Solvent System | Rationale & Comments |
| Ethanol/Water | A common and effective system for zwitterionic and salt-like compounds.[5][8] The compound should be more soluble in hot water/ethanol mixtures and less soluble upon cooling. The ratio can be tuned for optimal recovery. |
| Isopropanol (IPA) | Can be a good single solvent. The compound may have moderate solubility in hot IPA and precipitate upon cooling. |
| Methanol | Often a very good solvent, but sometimes too good, leading to poor recovery. Can be used as the "good" solvent in a solvent/anti-solvent pair with a less polar solvent like ethyl acetate or MTBE. |
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: Place the crude 3-Fluoro-4-piperazinobenzoic acid HCl in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the bulk of the material. The solution should be near boiling.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., inorganic salts, particulate matter), add a small amount of additional hot solvent to prevent premature crystallization and perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Induce Crystallization:
-
Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the "good" solvent (ethanol in this case) to the hot mixture to ensure complete dissolution before cooling. Slower cooling can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is a very slow crystallizer. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. If still no crystals, reheat the solution to evaporate some solvent and increase the concentration. |
| Poor recovery. | The compound is too soluble in the chosen solvent system even at low temperatures. | Adjust the solvent ratio to include more of the "poor" solvent (water). Ensure the solution is cooled sufficiently in an ice bath. |
Method 3: Chromatographic Purification
When dealing with difficult-to-separate impurities like regioisomers, chromatography is the most effective method.
Underlying Principle: This technique separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute faster, while less polar compounds are retained longer. For ionizable compounds like ours, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape.
Suggested Starting Conditions:
-
Column: C18, 5 µm particle size (preparative scale)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Workflow:
-
Dissolve the crude sample in a small amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as its TFA or formate salt.
Underlying Principle: This method separates molecules based on their net charge at a specific pH. Since the target compound is zwitterionic in its freebase form, it can be purified using either cation or anion exchange chromatography.[1][6]
-
Cation Exchange: At a pH below the pKa of the carboxylic acid (e.g., pH < 3), the molecule will have a net positive charge and will bind to a strong cation exchange resin (e.g., sulfopropyl-functionalized). Impurities that are neutral or anionic will pass through. The bound product is then eluted by increasing the salt concentration or the pH of the mobile phase.
-
Anion Exchange: At a pH above the pKa of the most basic nitrogen (e.g., pH > 10), the molecule will have a net negative charge and bind to a strong anion exchange resin (e.g., quaternary ammonium-functionalized). The product is then eluted by increasing the salt concentration or decreasing the pH.
Troubleshooting Guide: Chromatography
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing/fronting) in RP-HPLC. | Secondary interactions with the silica backbone; inappropriate mobile phase pH. | The use of an ion-pairing agent like TFA is crucial. Ensure the pH of the mobile phase is low (~2-3) to keep the carboxylic acid protonated and the amines consistently protonated. |
| Product does not bind to the IEX column. | The pH of the loading buffer is incorrect, resulting in the wrong net charge on the molecule. | Carefully check the pKa values of your molecule and ensure the loading buffer pH is at least 1-2 units away from the relevant pKa to ensure full ionization. |
| Co-elution of impurities. | Impurities have similar polarity or charge to the product. | For RP-HPLC, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., Phenyl-Hexyl). For IEX, optimize the salt gradient to be shallower for better resolution. |
Visual Workflow Summaries
Acid-Base Purification Workflow
Caption: Acid-Base Extraction Flowchart
Recrystallization Decision Tree
Caption: Recrystallization Workflow
References
-
PubChem. Piperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=4837. Available from: [Link]
-
Sihauli Chemicals. 4-Fluoro Benzoic Acid. Available from: [Link]
-
Matar, S. & Al-Sabawi, M. Piperazine (C4H10N2) properties. Chemical Properties. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
Taylor & Francis Online. Piperazines – Knowledge and References. Available from: [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
- Google Patents. Crystallization of amino acid. JPS5939857A.
-
Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available from: [Link]
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21.
-
Vapourtec Flow Chemistry. Aromatic Substitution. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. PubChem Compound Database; CID=9973. Available from: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. reddit.com [reddit.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 6. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
Common side reactions in the synthesis of fluorinated piperazinobenzoic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated piperazinobenzoic acids are crucial building blocks in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance properties such as metabolic stability, lipophilicity, and binding affinity. A notable application of these structures is in the synthesis of quinolone antibiotics.[1][2][3][4] The discovery of nalidixic acid, a quinolone prototype, as a byproduct in the synthesis of chloroquine, spurred the development of this important class of antibacterials.[1][2][4][5] Modifications, including the addition of a fluorine atom at the C-6 position and a piperazine moiety, have been found to significantly increase antibacterial activity.[1]
However, their synthesis is not without challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common side reactions and experimental hurdles encountered during the synthesis of these valuable compounds.
I. Common Synthetic Routes & Key Challenges
The synthesis of fluorinated piperazinobenzoic acids typically involves two key transformations: a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination to form the C-N bond between the fluorinated aromatic ring and the piperazine moiety. Each approach presents a unique set of potential side reactions.
Diagram: Synthetic Pathways
Caption: Competing pathways of mono- and di-alkylation of piperazine.
Hydrolysis of Nitrile or Ester Groups
Question: My starting material contains a nitrile (or ester) group that is being hydrolyzed to a carboxylic acid under the reaction conditions. How can I prevent this?
Answer: Hydrolysis of nitriles or esters can occur under either acidic or basic conditions, which are often employed in C-N coupling reactions. [6][7][8][9][10] Causality: The presence of water and either a strong acid or base catalyst can promote the nucleophilic attack of water or hydroxide on the carbon of the nitrile or ester, leading to the formation of a carboxylic acid.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Use Anhydrous Conditions | The absence of water prevents the hydrolysis reaction from occurring. | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Milder Base Selection | Weaker bases are less likely to promote the hydrolysis of sensitive functional groups. | In Buchwald-Hartwig aminations, consider using K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH, KOH, or NaOtBu. [11] |
| Protecting Group Strategy | If the carboxylic acid is the desired final functional group, it can be introduced from a more robust precursor like a nitrile at a later stage. | Start with a halo-benzonitrile, perform the C-N coupling, and then hydrolyze the nitrile to the carboxylic acid in a separate step under controlled conditions. |
| Alternative Catalytic Systems | Some modern catalytic systems for Buchwald-Hartwig amination are effective under milder conditions, which can be more compatible with sensitive functional groups. [11] | Explore the use of ligands like tBuBrettPhos, which can be effective with weaker bases. [11] |
Decarboxylation of the Benzoic Acid Moiety
Question: I am losing the carboxylic acid group from my product, resulting in a fluorinated piperazinyl benzene derivative. What is causing this decarboxylation?
Answer: Decarboxylation, the loss of CO₂, can occur under certain reaction conditions, particularly at elevated temperatures. [12][13][14] Causality: The stability of the carboxylate group can be compromised at high temperatures, especially in the presence of transition metal catalysts or radical initiators. [15][16]The reaction is often facilitated by electron-donating groups on the aromatic ring.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Lower Reaction Temperature | Reduces the thermal energy available to overcome the activation barrier for decarboxylation. | Monitor the reaction closely and use the lowest effective temperature. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures. |
| Choice of Catalyst and Ligands | Some catalyst systems may be more prone to promoting decarboxylation. | If using a Buchwald-Hartwig approach, screen different palladium sources and phosphine ligands to find a system that favors the desired C-N coupling at a lower temperature. |
| Protect the Carboxylic Acid | Converting the carboxylic acid to an ester can prevent decarboxylation. The ester can then be hydrolyzed back to the acid in a final step. | Protect the carboxylic acid as a methyl or ethyl ester prior to the C-N coupling reaction. |
Side Reactions Involving the Fluoro-Substituent
Question: In my SNAr reaction, I am observing substitution at positions other than the intended site, or even displacement of the fluorine atom. Why is this happening?
Answer: While fluorine is a poor leaving group in SN2 reactions, its high electronegativity makes it a good activating group for nucleophilic aromatic substitution. [17][18][19]The rate-determining step is the nucleophilic attack on the aromatic ring to form a stabilized Meisenheimer complex. [17][18] Causality: The regioselectivity of SNAr is dictated by the position of electron-withdrawing groups (EWGs) on the aromatic ring. Nucleophilic attack occurs preferentially at the carbon bearing the leaving group, and the negative charge of the intermediate Meisenheimer complex is stabilized by EWGs at the ortho and para positions. [19]If other good leaving groups are present or if the ring is not sufficiently activated, side reactions can occur.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Ensure Proper Ring Activation | A strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom is crucial for activating the ring towards nucleophilic attack. [19] | Choose starting materials with appropriate electronic properties. If the ring is not sufficiently activated, consider a Buchwald-Hartwig approach instead of SNAr. |
| Control Stoichiometry and Temperature | Harsh conditions can sometimes lead to undesired side reactions. | Use a modest excess of the nucleophile (piperazine) and maintain the lowest effective reaction temperature. |
III. Analytical Methods for Impurity Profiling
Accurate identification and quantification of side products are essential for process optimization and ensuring the purity of the final compound.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for separating and quantifying the desired product from impurities and starting materials. [][21][22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for each separated component, aiding in the identification of unknown impurities. [][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing volatile impurities or byproducts. [][21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the desired product and any isolated impurities, confirming their identity. [][21][22] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can be used for the determination of total fluorine content and to detect residual metal catalysts (e.g., Palladium). [][23] |
| Ion-Selective Electrode (ISE) | A potentiometric method for determining fluoride ion concentration, which can be useful for tracking certain side reactions or in specific analytical assays. [24] |
IV. Frequently Asked Questions (FAQs)
Q1: Is a Buchwald-Hartwig amination or an SNAr reaction better for my synthesis? A1: The choice depends on your substrate. SNAr is often simpler and uses cheaper reagents but requires a strongly electron-deficient aromatic ring. [19][25]Buchwald-Hartwig amination is more versatile and works with a broader range of electron-rich and electron-neutral aryl halides, but requires a palladium catalyst and a phosphine ligand. [26][27][28] Q2: My reaction is very slow. How can I increase the rate without promoting side reactions? A2: For Buchwald-Hartwig reactions, screening different phosphine ligands can significantly impact the reaction rate. [11]For SNAr, ensure your solvent is appropriate (polar aprotic solvents like DMSO or DMF are common) and that your starting material is sufficiently activated. A moderate increase in temperature can also help, but should be done cautiously while monitoring for byproduct formation.
Q3: How do I remove the excess piperazine after the reaction? A3: Piperazine is basic and can be removed by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl). The protonated piperazine will be soluble in the aqueous layer. Be aware that your product may also be basic and could be extracted into the aqueous layer if it becomes protonated. [29]Careful adjustment of the pH during workup is crucial.
Q4: I am seeing an impurity with the same mass as my desired product. What could it be? A4: This could be a regioisomer, where the piperazine has attached to a different position on the aromatic ring. This is more likely if there are multiple potential leaving groups or if the electronic activation of the ring is ambiguous. Detailed 2D NMR analysis (like COSY, HSQC, and HMBC) will be necessary to definitively determine the structure.
References
- Seo, S., Taylor, J. B., & Greaney, M. F. (2012). Protodecarboxylation of benzoic acids under radical conditions.
- Seo, S., Taylor, J. B., & Greaney, M. F. (2012). Protodecarboxylation of benzoic acids under radical conditions.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- Decarboxylative Hydroxyl
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
- Benzoic acid. Wikipedia.
- Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”.
- Quinolone antibiotics. MedChemComm (RSC Publishing). DOI:10.1039/C9MD00120D.
- Preventing di-substitution in piperazine N-alkyl
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
- 15.
- 9 - Organic Syntheses Procedure. Organic Syntheses.
- Impurity Profiling in APIs. BOC Sciences.
- Buchwald–Hartwig amin
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Quinolone Antibiotics.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
- hydrolysis of nitriles. Chemguide.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
- 15. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 3-Fluoro-4-piperazinobenzoic Acid HCl Reactions
Welcome to the technical support center for 3-Fluoro-4-piperazinobenzoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in synthesis. The following information is curated from established chemical principles and analogous systems to provide a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Fluoro-4-piperazinobenzoic acid HCl that I should be aware of?
A1: 3-Fluoro-4-piperazinobenzoic acid hydrochloride is a versatile building block with several important features that influence its reactivity. The molecule is supplied as a hydrochloride salt, meaning the piperazine ring is protonated. This has important implications for its solubility and reaction stoichiometry. The presence of a fluorine atom ortho to the carboxylic acid group can modulate the acidity and reactivity of the carboxyl group. The piperazine moiety itself contains two nitrogen atoms with differing reactivity, which must be considered for selective transformations.
Caption: Key structural features of the molecule.
Q2: How does the hydrochloride salt form affect my reaction setup?
A2: The HCl salt renders the piperazine nitrogen non-nucleophilic due to protonation. To liberate the free amine for subsequent reactions on the piperazine nitrogen or to ensure the carboxylic acid can be activated without unwanted side reactions, a base must be added to your reaction mixture. Typically, at least one equivalent of a non-nucleophilic base is required to neutralize the HCl. A second equivalent is often necessary if the carboxylic acid is to be deprotonated for activation.
Q3: What is the expected reactivity of the two piperazine nitrogens?
A3: The nitrogen atom attached to the aromatic ring (N-1) is significantly less nucleophilic than the distal nitrogen (N-4) due to the delocalization of its lone pair of electrons into the aromatic system. Therefore, reactions such as acylation or alkylation will preferentially occur at the N-4 position.
Q4: What are the general solubility characteristics of this compound?
A4: As a hydrochloride salt, 3-Fluoro-4-piperazinobenzoic acid HCl is expected to have limited solubility in many non-polar organic solvents. It is likely to be more soluble in polar aprotic solvents like DMF and DMSO, or in aqueous solutions. The free base, generated in situ after neutralization, will exhibit improved solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).
Troubleshooting Guide for Amide Bond Formation
Amide bond formation is a primary application for this reagent. The following guide addresses common issues encountered during the coupling of 3-Fluoro-4-piperazinobenzoic acid HCl with a primary or secondary amine.
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several factors related to substrate activation, reaction conditions, or the nature of the coupling partners.
Potential Cause A: Incomplete Neutralization of the HCl Salt
-
Explanation: Before the carboxylic acid can be efficiently activated by a coupling reagent, the piperazine hydrochloride must be neutralized. Failure to add a sufficient amount of base will result in a portion of your starting material remaining as the unreactive salt.
-
Solution: Ensure at least two equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are used. The first equivalent neutralizes the HCl, and the second deprotonates the carboxylic acid to form the carboxylate, which is the active species in many coupling reactions. For weakly nucleophilic amines, a stronger base might be necessary.
| Base | pKa of Conjugate Acid | Equivalents Recommended | Notes |
| Diisopropylethylamine (DIPEA) | ~10.7 | 2.0 - 2.5 | Sterically hindered, low nucleophilicity. Ideal for most applications. |
| N-Methylmorpholine (NMM) | ~7.4 | 2.0 - 2.5 | Less basic than DIPEA, but often sufficient. |
| Triethylamine (TEA) | ~10.7 | 2.0 - 2.5 | More nucleophilic than DIPEA, can sometimes lead to side reactions. |
Potential Cause B: Inefficient Carboxylic Acid Activation
-
Explanation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is not effective or if it decomposes, the reaction will not proceed.
-
Solution:
-
Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are effective. For more challenging couplings (e.g., with sterically hindered or electron-deficient amines), consider using more potent uronium-based reagents like HATU or HBTU.
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine can improve yields. Stir a mixture of the 3-Fluoro-4-piperazinobenzoic acid HCl, base, and coupling reagent in an anhydrous solvent for 15-30 minutes at 0 °C to room temperature. Then, add the amine to the activated intermediate. This prevents the coupling reagent from reacting directly with the amine.
-
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause C: Steric Hindrance or Poor Nucleophilicity of the Amine
-
Explanation: If your amine coupling partner is sterically bulky or electron-deficient (e.g., an aniline with electron-withdrawing groups), the reaction rate will be significantly slower.
-
Solution:
-
More Forcing Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time.
-
Alternative Activation: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This should be done in a separate step before the addition of the amine. Exercise caution as this method is less mild and may not be compatible with sensitive functional groups.
-
Problem 2: Formation of Side Products
Potential Cause A: Double Acylation of Piperazine
-
Explanation: If the reaction conditions are harsh or if an excess of an acylating agent is used in a different context, it's conceivable that both the carboxylic acid of one molecule and an activated carboxylic acid could react with the piperazine nitrogens of another, leading to oligomerization. In a standard amide coupling, this is less likely but possible if the intended amine is unreactive.
-
Solution: Use a 1:1 stoichiometry of the carboxylic acid and the amine. Ensure slow addition of the amine to the activated carboxylic acid to maintain a low concentration of the free amine.
Potential Cause B: Reaction of the Amine with the Coupling Reagent
-
Explanation: Uronium-based reagents like HBTU and HATU can react with the amine nucleophile to form a guanidinium byproduct, consuming both the amine and the coupling reagent.
-
Solution: Follow the pre-activation protocol described in "Problem 1, Potential Cause B". By allowing the carboxylic acid to react with the coupling reagent first, the concentration of the free coupling reagent is minimized when the amine is introduced.
Experimental Protocols
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for the coupling of 3-Fluoro-4-piperazinobenzoic acid HCl with a range of primary and secondary amines.
Materials:
-
3-Fluoro-4-piperazinobenzoic acid HCl (1.0 eq.)
-
Amine (1.0-1.2 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (2.2 eq.)
-
Anhydrous DCM or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluoro-4-piperazinobenzoic acid HCl (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq.) and stir for 10 minutes.
-
Add EDC·HCl (1.2 eq.) to the mixture and stir for an additional 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical amide coupling.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Falorni, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1846–1854. Available at: [Link]
Sources
Technical Support Center: Identification of Impurities in 3-Fluoro-4-piperazinobenzoic acid HCl
Welcome to the technical support center for the analysis of 3-Fluoro-4-piperazinobenzoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the identification and characterization of impurities. The content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities I should expect in my 3-Fluoro-4-piperazinobenzoic acid HCl sample?
A1: Understanding the synthetic route is critical to predicting potential impurities. A common synthesis involves the nucleophilic substitution of an activated fluoro-aromatic compound (like 2,4-difluoro-benzoic acid) with piperazine. Based on this, you should anticipate the following types of process-related impurities:
-
Unreacted Starting Materials: Excess piperazine or 3,4-difluorobenzoic acid may be present.
-
Intermediates: Incomplete reaction or side reactions could lead to residual intermediates.
-
By-products: A significant potential by-product is the disubstituted piperazine, where two molecules of the fluorobenzoic acid have reacted with one piperazine molecule. Positional isomers resulting from incomplete regioselectivity are also possible.
-
Reagents and Catalysts: Inorganic salts, residual bases (e.g., potassium carbonate), or catalysts used during the synthesis can be carried over.[1][2][3]
A summary of common potential organic impurities is provided below:
| Impurity Type | Potential Structure | Key Analytical Consideration |
| Starting Material | 1,2-Difluorobenzene | Volatile, best detected by GC-MS. |
| Starting Material | Piperazine | Highly polar, may require specific chromatographic conditions. |
| By-product | Disubstituted Piperazine | Higher molecular weight, easily detectable by LC-MS. |
| Isomeric Impurity | 2-Fluoro-4-piperazinobenzoic acid | May co-elute with the API; requires high-resolution separation techniques. |
Q2: My sample is showing signs of degradation. What are the most probable degradation products of 3-Fluoro-4-piperazinobenzoic acid HCl?
A2: As a fluoroquinolone analogue, 3-Fluoro-4-piperazinobenzoic acid HCl is susceptible to specific degradation pathways, particularly under stress conditions like exposure to light, heat, or extreme pH.[4][5][6]
-
Photodegradation: Exposure to UV light can lead to defluorination or cleavage of the piperazine ring.
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, potentially forming N-oxides or other related products.
-
Hydrolysis: Under strongly acidic or alkaline conditions, hydrolysis of the carboxylic acid group to other functionalities could occur, although this is generally less common for benzoic acids.[4][7][8]
Forced degradation studies are essential to proactively identify these potential degradants. A typical study would involve exposing the API to acid, base, peroxide (oxidation), heat, and light according to ICH guidelines.[4][5][6][7][8]
Troubleshooting Guides & Experimental Protocols
Scenario 1: I've detected an unknown peak in my HPLC-UV chromatogram. What is the workflow to identify it?
This is a common challenge in pharmaceutical analysis. A systematic approach is required to move from detection to confident identification.
The logical flow involves gathering precise mass information, determining the elemental composition, elucidating the structure through fragmentation, and confirming with spectroscopic techniques if necessary.
Sources
- 1. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. revistas.usp.br [revistas.usp.br]
- 6. scienceopen.com [scienceopen.com]
- 7. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Scilit [scilit.com]
- 8. revistas.usp.br [revistas.usp.br]
Technical Support Center: Purification of 3-Fluoro-4-piperazinobenzoic acid HCl
Welcome to the technical support center for 3-Fluoro-4-piperazinobenzoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. High purity is paramount for its use in the synthesis of active pharmaceutical ingredients (APIs), where even trace impurities can affect downstream reaction yields, biological activity, and safety profiles.[1][2] This document provides a series of troubleshooting guides and detailed protocols to help you achieve the desired purity for your research and development needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 3-Fluoro-4-piperazinobenzoic acid HCl.
Q1: What are the most common impurities I should expect in my crude 3-Fluoro-4-piperazinobenzoic acid HCl?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 3,4-difluorobenzoic acid or piperazine.
-
Positional Isomers: For example, 2-Fluoro-4-piperazinobenzoic acid, if the initial nucleophilic aromatic substitution is not perfectly regioselective.
-
Over-alkylated Byproducts: If piperazine reacts with more than one molecule of the fluorobenzoic acid precursor.
-
Residual Solvents and Reagents: From the synthesis and initial work-up (e.g., DMF, DIPEA).[3]
-
Degradation Products: Often colored compounds resulting from harsh reaction conditions.[4]
Q2: I have a crude solid. What is the first and simplest purification method I should attempt?
A2: For crystalline solids, recrystallization is the most straightforward and cost-effective first step. The goal is to find a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. A detailed protocol is provided in Section 3.1.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, typically using a reversed-phase C18 column with UV detection.[5][6] It can resolve the main compound from most impurities and provide a purity value as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR confirms the chemical structure and can detect impurities with different structures, including isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in identifying unknown impurities.[7][8]
Q4: What are the primary safety precautions when handling 3-Fluoro-4-piperazinobenzoic acid HCl?
A4: Based on data for structurally similar aromatic acids and piperazine derivatives, this compound should be handled as a potential irritant.[9][10][11] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Avoid inhalation of dust or aerosols.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Problem: My initial purity is low (<98%) and HPLC shows multiple impurity peaks.
Probable Cause: This scenario suggests the presence of various byproducts, unreacted starting materials, or isomers that were not removed during the initial work-up. A single purification technique may not be sufficient.
Recommended Workflow: A multi-step approach is often necessary. The choice of method depends on the nature of the impurities. Use the following decision workflow to select the appropriate technique.
Caption: Decision workflow for selecting a purification method.
Problem: The final product is off-white, yellow, or brown.
Probable Cause: Discoloration is typically caused by trace amounts of highly conjugated impurities or residual metal catalysts from the synthesis. These are often present in very small quantities but are highly colored.
Solution 1: Activated Charcoal Treatment During the recrystallization process (Protocol 3.1), after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal (1-2% w/w) can be added. The mixture is held at temperature for 5-10 minutes and then hot-filtered through a pad of celite to remove the charcoal and the adsorbed colored impurities.
Solution 2: Chromatography If charcoal treatment is ineffective, column chromatography is an excellent method for removing colored impurities, which often have different polarities from the target compound. Preparative HPLC (Protocol 3.3) is particularly effective.
Problem: My product is contaminated with non-polar starting materials (e.g., 3,4-difluorobenzoic acid).
Probable Cause: Incomplete reaction and insufficient initial work-up.
Recommended Solution: Acid-Base Extraction This is the ideal technique for separating compounds based on their acidic and basic properties.[14] 3-Fluoro-4-piperazinobenzoic acid is amphoteric (contains both an acidic carboxylic acid and a basic piperazine moiety). This allows its solubility to be manipulated by adjusting the pH, separating it from neutral or purely acidic/basic impurities. The detailed Protocol 3.2 leverages this property.
Caption: Visualizing the Acid-Base Extraction process.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Recrystallization
This protocol aims to purify the compound by leveraging differences in solubility. The HCl salt form generally has good solubility in water or alcohol-water mixtures.
1. Solvent Screening (Small Scale):
-
Place ~50 mg of crude product into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, methanol, acetonitrile, or mixtures like ethanol/water) at room temperature.
-
If the compound is insoluble, heat the solvent to boiling. If it dissolves, it's a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent system is one that dissolves the product completely when hot and yields a high recovery of crystalline solid upon cooling.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Water | Moderate | High | Often good |
| Ethanol | Low | Moderate-High | Can be good |
| Isopropanol/Water (e.g., 80:20) | Low | High | Often excellent |
| Acetonitrile | Very Low | Low-Moderate | May need co-solvent |
2. Step-by-Step Protocol (Example with Isopropanol/Water):
-
Place the crude 3-Fluoro-4-piperazinobenzoic acid HCl in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot 80:20 isopropanol/water needed to fully dissolve the solid. Keep the solution at a gentle boil.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and reheat to boiling for 5-10 minutes. Hot filter the solution through a fluted filter paper or a celite pad to remove the charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same isopropanol/water mixture) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
3. Validation:
-
Assess purity via HPLC-UV. The peak area should be >99%.[6]
-
Check the melting point; a sharp melting point indicates high purity.
Protocol 3.2: Acid-Base Extraction
This powerful technique separates the amphoteric product from non-polar or neutral impurities.[14]
1. Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice. The basic piperazine nitrogen will be neutralized, and the acidic carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer.
-
Combine the aqueous layers. The non-polar impurities will remain in the organic layer, which can be discarded.
-
Slowly acidify the combined aqueous layers with concentrated HCl with stirring in an ice bath. The product will precipitate out as the HCl salt. Adjust the final pH to ~1-2 to ensure complete protonation of the piperazine ring and precipitation.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid drying.
-
Dry the product under vacuum.
2. Validation:
-
Run an HPLC analysis on the purified product to confirm the absence of the non-polar impurities.
Protocol 3.3: Preparative Reversed-Phase HPLC
For the most challenging separations, such as removing closely related isomers, preparative HPLC is the method of choice.[5]
1. Method Development (Analytical Scale):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. (The acid suppresses the ionization of the carboxylic acid, leading to better peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the product and impurities.
-
Optimization: Adjust the gradient to maximize the resolution between the product peak and the nearest impurities.
2. Step-by-Step Protocol (Preparative Scale):
-
Dissolve the crude material in the minimum amount of mobile phase (or a solvent like DMSO if solubility is an issue).
-
Set up the preparative HPLC system with the optimized method from the analytical scale run.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the main product peak based on the UV detector signal.
-
Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a fluffy solid, free of solvent.
3. Validation:
-
Re-analyze a small sample of the final product by analytical HPLC to confirm purity is >99.5%.
-
Use NMR to confirm the structure and absence of solvent residues.
Section 4: Purity Assessment & Final Validation
Achieving high purity requires accurate methods to measure it. The following specifications are typical for a high-purity standard.
| Analysis | Method | Specification |
| Purity | HPLC-UV (254 nm) | ≥ 99.5% Area |
| Identity | ¹H NMR, ¹⁹F NMR | Conforms to structure |
| Identity | Mass Spectrometry (ESI+) | Conforms to expected m/z |
| Residual Solvents | ¹H NMR or GC-HS | ≤ 0.5% |
| Appearance | Visual | White to off-white crystalline solid |
References
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from orgsyn.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg4K-8u1QoII2PV2dmnyM3LeNn0jKyXEtrPmuz4H3dH8hXpjmJsBWHoJWrRcwnh2j8d8KZAdj7b_Ic6HhJGT00VMcVB75Do34L7yaAPyRuM9Dg23xwbw7wx5vHPmIjSGWEVIjG]
- PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg9Nd7W-93Q_qMT6kuNOKXtvdsS27bvT9XtXxYuv-9LA01S5IHr8JUzurHoIASWyOybhX7ShnQLw4J-SmrfHcSOiq-BifjCneUtDWPUg8MdU_d_z97-X_G5PN2lkwGFqg8C_EyQ0iNmBbrxqab]
- SynQuest Labs. (n.d.). 3-Fluoro-4-(piperidin-1- ylcarbonyl)benzeneboronic acid Safety Data Sheet. Retrieved from synquestlabs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB6Zi5TdKckb5k50w1gXVkLckt61-3bi90398b_C3ysYDBXDLcEd8IBFqM8FuogAWketXkDxjwpYBBSoQkYB-iYjp8Q902jCn2-LRDUee8RstzA8wAoyJdv_--5ayp6-QZ5TQ-C4lSJiHj3ZRNwZIxlKh0QdDZrjOmudS0QSQgey8wk7W0IWIPPXXslPqX4VYRxC3e]
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGTxHI1y18I9BOIw5wmOygbU7CJaxh11YfOyvJiSeUxnIUfUzaTQFyCtd3guGtcGyNQhUeMnKWGbH2wHjDAaoAaMu2rhj66xv8r4KFWtPCDhTZ0USzBBsQvirVIUDmAJlYvd1ZGrLOFBVsyeA=]
- ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid.... Retrieved from researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjhMib5XDJhViNHvb7pqNvdrnvK2kVGDwBjHx26wmI3C4omsaYbv5FyjZskg-GcZ8gB0fRAm_BA2SNgeJ80J06tIpPIE78r636syAYrfp8qldr0n9BwGO-NUHqnbK3k2YpQvkOEqbWqexl92G1ztZZduxwQjGhfnRUxizDJDagCu5TxdRsrKLUczveYMkYhtKeLjf84nTr0vplPhAz2rEszQpETQ==]
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved from ossila.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWXqtK57wBBQfH69ZWYQ7EPy7VRq5S3J-hdQR1H2SVXYlJTxWxTbOpcMUVC6i1_D3INRJfjdvt13Wk35bSCRxrHhbRWVRFeYGrJBEeVeV4-In7oR93DTSXdxAwUeHDB4w6u9YjJAfQoAJ54FyFnrpGMXBFlCVUvJg=]
- Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjUEMGrS7O-gANuDeyU6XKR2d3mkGkUh-4w4ciTbFpSbOSumYCcwCytHEAUDAWFsUO8nVy1RDK1m1JuN5ioOCHEi6CT0UHnDxmTRJEstRqXol97IsA_C3VMBXd-fgVm59tDblU86L0FBfXO80a19bO82NFoxOOEYvzT-hWbKxgZYs3Fcoo-r7dia5T7JMFEhgzeZ0b-QkO77U3R1m4o8Zr]
- Google Patents. (2014). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIqj6tIfICnwdtUfmUYaSMwuE8TEw_oK06S8czpW4Skwymw_eyK-mJaCRblLZCT04sJsAZ5FlbJzoiNw_aW4sIVkKPFS9ayfwaK4_B6pEqgqLXfVbK2NlqgJQyGd7C-XqS4opnHrvR17XCKGE=]
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9biSUegV71uCamMxgjGAGmp80H-a1j3yXLz8e48OntUbc8wb3oZWZcnAPleOZuCV1zxlIjOGPtHo9IOawERZXBhpgn4DtVggKrbhayXQEbDlPEJTye8SmdzYZpH33swCxd5okF8xIs1j9uM=]
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid Product Description. Retrieved from chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9Y3NiEwWa1nG-8FlziurDlEiTwXcIJwdcEnPJC-Z8lwnoi_FtIG5ASEdkQ6cX3k4KbyD4a3pUe7dRM9JL_F72tHgCed4Lik3REA7Xt9roS-0sfeY8tBKSc0QkgPHURbXMEgUaSsq5_iqWSjoLY-Gjo5IxKs3ea-Pj2y8qonhiT7E=]
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. National Center for Biotechnology Information. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.
- National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOvwftA2j0QIpSkgU51LrHR0RJqYXuMp3DCD-Jge_z7KOUszIEhbHbZOcpekExlZC-MNveiB32M9lVsvtH2NjiDO27jCm5xScBOfYnLJu8D19AQgVSyoPEGeaKw1qMMS4gP3rtZtpwzH8cTRY=]
- Thermo Fisher Scientific. (2025). 3-Fluorobenzoic acid Safety Data Sheet. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPH37LE9a-oeYRh3Q88AihpKx5R2mB5xhJxts8p3W6oDGCNUbEBfG5U343MMTDwCYinv0JYNqT_EOc0HPB73xErmV2mb3BdrGSXpUO5azSsNSzmYycDeI2B1qui-12JQdnasfwSZucQ19nxTe2WL9cUg91wH2TI7oRLP3G2_ZyXPM6j3bCjdJV9VbvVGzPTUq2]
- Wikipedia. (n.d.). Acid–base extraction. Retrieved from en.wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRRAj7sz02KN3sihdaxrHTzjrTagNrxVH6PO_Ec3Vq7OU40hIwK5cBlz4QDwYMt-NnPUQfVDB0AZ1FNL2Roarv2ZcdIIc_xwj6mAwSqECxzVkiRgN40FUZNEFiYbfVPJlkTchXwylVx-kn6G7_qy-6H0YYbOY=]
- PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7MKVAdRWysc2OgsEKFd7W_5G-t4_4zNDSQsLJ1SD6-vL7A_QNFu5alX07_Gu0bGFVTZQ4fbHTcwwa7Ce0gp9pMDBu5EzikeHSpnr4uz1upjKw5RfCZR9DdgBDqSor3ic_v6qX]
- Apollo Scientific. (2015). 4-fluorobenzoic acid - SAFETY DATA SHEET. Retrieved from apolloscientific.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLfSqyFlzFVzZy7mRW-21Wj_UBrAavnGJ0OnbT5YfOH5vEqXWYzt1VprCpZP0s8GvimQqPHTupTHhOMvIUbRvCta8w1Scn6Lr18OLoZAl_RmKjvsVExY4gnR9-S0lwWwNzuDkMa-9vAWiYZhbR4FxWxdZN1bJct2A9KB8_2j4l0VfmUYbEen3L7Ur8cCwDdQ==]
- ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjAgPndEUOnEqOK1zSy58sZkEVC_YTslgR7YzbxIEW8R48Hg5Os4O_lfu7GxZ2pNwP7A5sHfVIZ8vp2oC_ZE7U7hMddVOHeozY2yZC2wErq7ituqESc9pG0MXa7SaNTvMF8ufJTjiiUR9pzH-RODPDN6eL0jmnCa1iEODNapd4jicV8akOBPKVyTBi6GwXmoWXyZRg1b87SI-Vv1zNzL9289tj7mW7pom--n2GoVry26ZreuirQFTriZiv7qUK1-hJOyClWiMzJUoqKdKwpHOCXL4vjK65UaXDZxVosNcYED2ZBuYSO3kZPMlcVUupt5eHqT0=]
- Fisher Scientific. (2024). 3-Fluorobenzoic acid SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzKZrn0VkkrLQ_Zwbch8QBzMmsIYGr4VhgAanAyg1hSmaE7uoVg8g9dH5l9biM9T7OxvSE7a39WNRX6itgOgpJTiLu9fc82nE-tPwA0nSQtC6SHBY8Br3HHLFUX6C_32am7V33hgf_8JXE6uFmpg8rZwxQU_xe0qxPBrFeQzAnP19wjfdWaps-ShPlUU=]
Sources
- 1. ossila.com [ossila.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.es [fishersci.es]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating the Degradation Pathways of 3-Fluoro-4-piperazinobenzoic acid HCl
Welcome to the technical support center for 3-Fluoro-4-piperazinobenzoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the degradation pathways of this compound. As there is limited specific literature on the degradation of 3-Fluoro-4-piperazinobenzoic acid HCl, this document leverages established principles of forced degradation studies and knowledge of related chemical structures to offer a robust framework for your investigations.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and informing the development of stable formulations and analytical methods.[1][2][3][4] This guide will walk you through the process of designing and executing these studies, interpreting the results, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting a forced degradation study on 3-Fluoro-4-piperazinobenzoic acid HCl?
A1: The primary objectives for conducting a forced degradation study on 3-Fluoro-4-piperazinobenzoic acid HCl are:
-
To identify potential degradation products: This helps in understanding the degradation pathways and the impurities that might form under various stress conditions.
-
To establish the intrinsic stability of the molecule: This information is crucial for developing a stable formulation and determining appropriate storage conditions.[4]
-
To develop and validate a stability-indicating analytical method: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, ensuring the quality and safety of the drug product.[1]
-
To elucidate the chemical behavior of the molecule: Understanding how the molecule degrades helps in predicting its long-term stability and potential interactions with excipients.[4]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like 3-Fluoro-4-piperazinobenzoic acid HCl?
A2: Based on regulatory guidelines (e.g., ICH Q1A), the typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.[4]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[5][6]
-
Photolysis: Exposure to light, typically using a photostability chamber with a combination of UV and visible light.
-
Thermal stress: Subjecting the solid or solution to elevated temperatures.[7][8]
Q3: What are the potential degradation pathways for 3-Fluoro-4-piperazinobenzoic acid HCl based on its structure?
A3: While specific data is unavailable, we can hypothesize potential degradation pathways based on the functional groups present in 3-Fluoro-4-piperazinobenzoic acid HCl:
-
Piperazine Ring: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.
-
Benzoic Acid Moiety: The carboxylic acid group is generally stable but can undergo decarboxylation under extreme heat. The aromatic ring may be susceptible to hydroxylation under oxidative stress.
-
C-F Bond: The carbon-fluorine bond is typically very strong and less likely to cleave under standard forced degradation conditions. However, nucleophilic aromatic substitution could be a possibility under harsh basic conditions.
-
Overall Molecule: Hydrolysis is less likely to be a major pathway for the core structure, but the salt form (HCl) will influence the pH and solubility, which can affect reaction rates.
Q4: How can I identify the structure of the unknown degradation products?
A4: The identification and characterization of degradation products typically involve a combination of chromatographic and spectroscopic techniques.[1][9] Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful tools for determining the molecular weight of degradation products.[5] For definitive structural elucidation, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy are often required.[9]
Troubleshooting Guide
This section addresses common issues encountered during forced degradation studies and provides practical solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the concentration of the stressor (e.g., higher molarity of acid/base), increase the temperature, or extend the duration of the study.[10] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[10] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase pH and composition, or modifying the gradient elution profile. |
| Mass balance is not achieved (sum of drug and degradants is not close to 100%). | Some degradation products are not being detected (e.g., they are not UV active, or they are volatile), or there is co-elution of peaks. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Ensure the analytical method has sufficient resolution to separate all degradation products. |
| Formation of artifactual degradation products. | Interaction of the drug with the solvent or buffer components under stress conditions. | Carefully select solvents and buffers that are stable under the applied stress conditions. For photostability studies, acetonitrile is often preferred over methanol to avoid the formation of methoxy radicals.[2] |
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting forced degradation studies on 3-Fluoro-4-piperazinobenzoic acid HCl.
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation of Stock Solution: Prepare a stock solution of 3-Fluoro-4-piperazinobenzoic acid HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control: A control sample of the drug solution in the solvent without acid or base should be run in parallel.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control: A control sample of the drug solution without H₂O₂ should be analyzed.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent.
-
Exposure:
-
Place the solution in a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Dark Control: A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions to serve as a dark control.
-
Analysis: Analyze the exposed and dark control samples by HPLC at appropriate time intervals.
Protocol 4: Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound.
-
Heat the solution at a specified temperature (e.g., 60°C).
-
Analyze aliquots at different time points by HPLC.
-
-
Control: A sample stored at room temperature or refrigerated should be used as a control.
Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways of 3-Fluoro-4-piperazinobenzoic acid HCl.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(1), 54-63. [Link]
-
Chatpalliwar, V. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(9), 793-800. [Link]
-
Eawag. 3-Fluorobenzoate Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]
-
Jain, D., et al. (2020). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. [Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 6(5), 336-342. [Link]
-
Zabar, A., et al. (2018). Degradation pathway for 3-chlorobenzoic acid by.... ResearchGate. [Link]
-
de Souza, M. V. N., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. [Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]
-
Schlömann, M., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Kumar, V., & Kumar, S. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link]
-
Shinde, S. A., & Nirmal, S. A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
PubChem. 3-Fluoro-4-isoquinolin-8-ylbenzoic acid. [Link]
-
Kumar, A., & Singh, A. (2018). Stability Indicating Forced Degradation Studies. RJPT, 11(10), 4473-4479. [Link]
-
El-Gindy, A., et al. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Saudi Chemical Society, 15(3), 267-275. [Link]
-
PubChem. 3-Fluoro-4-morpholinobenzoic acid. [Link]
-
Sharma, G., & Kumar, S. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(2), 346-353. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Mitigating Poor Solubility of 3-Fluoro-4-piperazinobenzoic Acid in Synthetic Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 3-Fluoro-4-piperazinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this valuable building block during chemical synthesis. As a molecule possessing both an acidic carboxylic acid and a basic piperazine moiety, its zwitterionic nature is the primary cause of poor solubility in many common organic solvents. This document provides in-depth troubleshooting guides, experimental protocols, and a foundational understanding of the physicochemical properties governing its behavior.
Understanding the Core Challenge: The Zwitterionic State
3-Fluoro-4-piperazinobenzoic acid can exist in multiple protonation states depending on the pH of the environment. At its isoelectric point (pI), the molecule carries both a positive and a negative charge, forming a zwitterion, also known as an inner salt.[1] This zwitterionic form is characterized by strong intermolecular electrostatic interactions and hydrogen bonding, leading to a stable, crystal lattice structure that is often insoluble in solvents of low to moderate polarity. The key to enhancing its solubility is to disrupt this zwitterionic state by shifting the pH to favor either the cationic (acidic conditions) or anionic (basic conditions) form.[2][3]
Caption: Protonation states of 3-Fluoro-4-piperazinobenzoic acid at different pH levels.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Fluoro-4-piperazinobenzoic acid not dissolving in standard solvents like DCM, THF, or Acetonitrile?
A: The poor solubility is due to the compound's zwitterionic nature. The strong electrostatic interactions between the positively charged piperazinium group and the negatively charged carboxylate group create a highly polar, salt-like structure. This structure is more stable in a solid lattice than when solvated by non-polar or moderately polar aprotic solvents. To achieve dissolution, you must either use highly polar aprotic solvents capable of disrupting these interactions or modify the compound's protonation state.
Q2: What is the best general-purpose solvent system to start with for reactions?
A: For general purposes, highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the most effective starting points. These solvents have high dielectric constants and can effectively solvate the charged portions of the molecule, thereby improving solubility. Often, a co-solvent system, such as DMF/water or DMSO/water, can further enhance solubility, though the presence of water must be compatible with your intended reaction chemistry.[4][5][6]
Q3: How can I improve solubility specifically for an amide coupling reaction?
A: Amide coupling presents a unique challenge because the free amine and carboxylic acid are both required. The most effective strategy is to form a soluble salt in situ. By adding 2-3 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid to form an ammonium carboxylate salt. This anionic species is significantly more soluble in solvents like DMF or DCM, allowing the subsequent addition of your coupling reagent (e.g., HATU, HOBt/EDC) and amine to proceed in a homogeneous solution.
Q4: Can I use elevated temperatures to force the compound into solution?
A: Yes, increasing the temperature is a viable strategy to enhance solubility. However, this approach should be used with caution. You must consider the thermal stability of your reactants, reagents, and the final product. For many standard amide coupling or esterification reactions, heating to 50-80 °C in a solvent like DMF can be effective. Always run a small-scale test reaction to check for degradation before proceeding with a larger scale.
Q5: What is Phase-Transfer Catalysis (PTC) and can it help with solubility issues?
A: Phase-Transfer Catalysis is a powerful technique for reacting mutually insoluble reagents.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of a reactant from an aqueous phase to an organic phase where the reaction occurs.[8][9] For 3-Fluoro-4-piperazinobenzoic acid, you could dissolve the compound in a basic aqueous solution to form the soluble carboxylate, and the PTC would then transport this anion into the organic solvent containing your electrophile. This is particularly useful for alkylation or acylation reactions.[10]
Troubleshooting Guides & Experimental Protocols
Guide 1: General Solubility Screening Protocol
Before committing to a reaction solvent, a systematic solubility screening is recommended. This protocol helps identify the optimal solvent system for your specific application.
Methodology:
-
Preparation: Dispense 5 mg of 3-Fluoro-4-piperazinobenzoic acid into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent.
-
Observation at Room Temperature: Agitate the vials at room temperature for 15 minutes. Record visual observations (insoluble, partially soluble, fully soluble).
-
Observation at Elevated Temperature: For vials where the compound is not fully soluble, heat to 60 °C for 15 minutes. Record observations.
-
pH Modification (for polar solvents): For solvents like DMF or water, add 1 equivalent of a base (e.g., TEA) or an acid (e.g., HCl) to separate vials. Agitate and observe solubility changes.
Data Summary Table:
| Solvent | Solubility (25 °C) | Solubility (60 °C) | Solubility with Base (TEA) | Solubility with Acid (HCl) |
| Dichloromethane (DCM) | Insoluble | Insoluble | Partially Soluble | Insoluble |
| Tetrahydrofuran (THF) | Insoluble | Insoluble | Slightly Soluble | Insoluble |
| Acetonitrile (MeCN) | Insoluble | Slightly Soluble | Partially Soluble | Slightly Soluble |
| Dimethylformamide (DMF) | Partially Soluble | Soluble | Fully Soluble | Fully Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Fully Soluble | Fully Soluble |
| Water | Slightly Soluble | Partially Soluble | Fully Soluble | Fully Soluble |
| Methanol | Slightly Soluble | Partially Soluble | Fully Soluble | Fully Soluble |
Note: This table represents expected results and should be populated with your experimental findings.
Guide 2: Protocol for Amide Coupling Reactions
This guide provides a robust method for performing amide couplings with poorly soluble 3-Fluoro-4-piperazinobenzoic acid by leveraging in situ salt formation.
Caption: Decision workflow for amide coupling with 3-Fluoro-4-piperazinobenzoic acid (3-F-4-PBA).
Step-by-Step Methodology:
-
Reactant Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Fluoro-4-piperazinobenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.1-0.2 M.
-
In Situ Salt Formation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the resulting suspension at room temperature for 15-30 minutes. The suspension should become a clear, homogeneous solution as the soluble DIPEA salt forms.
-
Causality Note: Using a tertiary amine base deprotonates the carboxylic acid, breaking the zwitterionic interaction and forming a soluble carboxylate anion. DIPEA is preferred over TEA for sterically hindered couplings to minimize side reactions.
-
-
Reagent Addition: To the clear solution, add the desired amine (1.1 eq) followed by the coupling reagent (e.g., HATU, 1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., Ethyl Acetate) and washed sequentially with aqueous solutions such as 5% citric acid (to remove excess amines) and saturated sodium bicarbonate (to remove acidic byproducts).[11]
Guide 3: Protocol for Fischer Esterification
Fischer esterification requires acidic conditions, which conveniently protonates the piperazine moiety, rendering the starting material soluble in the alcohol reactant.[12]
Step-by-Step Methodology:
-
Reactant Preparation: Suspend 3-Fluoro-4-piperazinobenzoic acid (1.0 eq) in the desired alcohol (e.g., Methanol or Ethanol), which serves as both the reactant and the solvent. Use a large excess (e.g., 20-50 eq).
-
Catalyst Addition: Carefully add a strong acid catalyst, such as concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq) or p-Toluenesulfonic acid (TsOH, 0.1-0.2 eq). The solid should dissolve upon addition of the acid as the soluble piperazinium salt is formed.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol. Simultaneously, it protonates the basic piperazine nitrogen, creating a cationic species with enhanced solubility in the polar alcohol solvent.[12]
-
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The product can then be extracted into an organic solvent like Ethyl Acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]
References
- Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.
- Wikipedia. (2023). Cosolvent.
- Wikipedia. (2023). Phase-transfer catalyst.
- Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
- Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
- Scientific Update. (2018). Industrial Phase Transfer Catalysis.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- BenchChem. (2025). Overcoming solubility issues of 4,4'-Dihydroxybiphenyl in reactions.
- CORE. (2014). pH and Solvent Influence on p-Aminobenzoic Acid.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ACS Publications. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate.
- MDPI. (2015). Structures and Synthesis of Zwitterionic Polymers.
- PubChem. (n.d.). 3-Fluoro-5-(piperazin-1-yl)benzoic acid.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
- Solubility of Things. (n.d.). Strategies for Organic Synthesis.
- Chemrio. (n.d.). 3-fluoro-4-piperazinobenzoic acid.
- NIH. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives.
- Semantic Scholar. (2021). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants.
- ResearchGate. (2025). Synthesis and Solution Properties of Zwitterionic Polymers.
- PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95%.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid.
- Royal Society of Chemistry. (n.d.). Supramolecular complex as a recyclable homogeneous catalyst for Suzuki-Miyaura coupling reaction in water. RSC Advances.
- Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98%.
- ChemicalBook. (2025). 4-Fluorobenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Fluoro-4-piperazinobenzoic acid HCl and its Standing Among Benzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures in medicinal chemistry, benzoic acid derivatives have consistently proven their value, offering a versatile platform for therapeutic innovation. This guide provides an in-depth technical comparison of 3-Fluoro-4-piperazinobenzoic acid HCl, a compound of growing interest, with other notable benzoic acid derivatives. Our analysis is grounded in experimental data and established principles of medicinal chemistry, aiming to provide actionable insights for your drug discovery endeavors.
The Strategic Advantage of Fluorination and the Piperazine Moiety
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The strong carbon-fluorine bond is resistant to metabolic degradation, and the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence intermolecular interactions.
Similarly, the piperazine ring is a highly valued scaffold in medicinal chemistry. Its presence can improve aqueous solubility and provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3] The combination of a fluorinated benzoic acid core with a piperazine substituent, as seen in 3-Fluoro-4-piperazinobenzoic acid HCl, therefore represents a compelling starting point for the design of novel therapeutics.
Comparative Analysis of Biological Activity
While direct, head-to-head comparative studies of 3-Fluoro-4-piperazinobenzoic acid HCl against a wide array of other benzoic acid derivatives are not extensively documented in publicly available literature, we can infer its potential and benchmark it against related compounds by examining data from various therapeutic areas.
Anticancer Activity
The benzoic acid scaffold is a common feature in numerous anticancer agents. The substitution pattern on the benzene ring plays a crucial role in determining the potency and selectivity of these compounds.
For instance, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which incorporate a substituted benzoic acid moiety, have been synthesized and evaluated for their anticancer activity against HeLa cancer cell lines.[4] Compounds with halogen substitutions at the C5 position of the indolinone ring, such as chloro and bromo derivatives, exhibited potent activity with IC50 values comparable to the standard drug, Cisplatin.[4] This highlights the positive impact of electron-withdrawing groups on anticancer efficacy.
In another study, N-aryl-4H-1,2,4-triazol-3-amine analogs containing a brominated benzoic acid derivative showed significant growth inhibition against various cancer cell lines, with compound 4i being particularly effective against CNS, renal, and leukemia cell lines.[5]
Table 1: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 11.24 | [4] |
| 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 10.64 | [4] |
| 5-(3-Bromophenyl)-N-(aryl)-4H-1,2,4-triazol-3-amine (4i ) | SNB-75 (CNS) | < 10 | [5] |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [1] |
| Ciprofloxacin-thiazolidinedione hybrid (3i ) | LOX IMVI (Melanoma) | 25.4 | [6] |
Antibacterial Activity
Fluoroquinolones, a major class of antibiotics, are a testament to the power of combining a fluorinated core with a piperazine substituent. Pefloxacin, for example, is a fluorinated quinolone with a broad spectrum of activity against Gram-negative organisms and staphylococci.[7]
Derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been synthesized and shown to be potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against staphylococci strains.[8] Interestingly, in this series, difluoro-substituted compounds did not show significant activity, while 3,4-dichloro and 3,5-dichloro derivatives were highly potent.[8] This underscores the nuanced role of halogen substitution in determining antibacterial efficacy.
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine exhibited potent antibacterial activity against Gram-positive bacteria, with one compound showing an 8-fold stronger inhibitory effect than linezolid.[9]
Table 2: Comparative Antibacterial Activity of Benzoic Acid and Related Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,4-Dichloro-4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Staphylococcus aureus | 0.5 | [8] |
| 3,5-Dichloro-4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Enterococcus faecalis | 4 | [8] |
| Oxazolidinone derivative (7j ) | Gram-positive bacteria | 0.25 | [9] |
| Fluorinated benzimidazole derivative (18 ) | Gram-negative bacteria | 31.25 | |
| Pefloxacin | Gram-negative organisms | Broad Spectrum | [7] |
Kinase Inhibition
The benzoic acid scaffold is also prevalent in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. An imidazo[4,5-b]pyridine-based inhibitor, which incorporates a 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde moiety, was identified as a potent dual inhibitor of FLT3 and Aurora kinases, highlighting the potential of this scaffold in developing targeted therapies for acute myeloid leukemia.[3]
Furthermore, a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective Aurora A kinase inhibitor that induces apoptosis.[10]
Table 3: Comparative Kinase Inhibitory Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Kinase Target | Kd / IC50 | Reference |
| Imidazo[4,5-b]pyridine derivative (27e ) | Aurora-A | 7.5 nM (Kd) | [3] |
| Imidazo[4,5-b]pyridine derivative (27e ) | FLT3 | 6.2 nM (Kd) | [3] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) | Aurora A | 168.78 µM (IC50) | [10] |
| 1,2,6-Thiadiazinone derivative (26 ) | Bladder Cancer Cells | 8.4 µM (IC50) | [11] |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative analysis of novel benzoic acid derivatives, standardized and robust experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well plates
-
Plate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection as the lowest concentration that shows no turbidity (no growth). Alternatively, measure the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The strategic combination of a fluorinated benzoic acid core and a piperazine moiety in 3-Fluoro-4-piperazinobenzoic acid HCl presents a compelling scaffold for the development of novel therapeutics across various disease areas. While direct comparative data for this specific molecule is emerging, analysis of structurally related compounds provides strong evidence for its potential in anticancer, antibacterial, and kinase inhibitor discovery programs.
The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Future research should focus on the synthesis and comprehensive biological profiling of a library of derivatives based on the 3-Fluoro-4-piperazinobenzoic acid core. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead candidates with superior efficacy, selectivity, and pharmacokinetic properties. The continued exploration of this and other fluorinated benzoic acid derivatives holds significant promise for addressing unmet medical needs.
References
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (URL: [Link])
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL: [Link])
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (URL: [Link])
- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (URL: Not Available)
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (URL: [Link])
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (URL: [Link])
-
3-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid - MySkinRecipes. (URL: [Link])
-
Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. (URL: [Link])
-
3-Fluoro-5-(piperazin-1-yl)benzoic acid | C11H13FN2O2 | CID 82538171 - PubChem. (URL: [Link])
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (URL: [Link])
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (URL: [Link])
-
Synthesis, characterization and antiviral activity of novel fluorinated isatin derivatives. (URL: [Link])
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (URL: [Link])
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (URL: [Link])
-
Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (URL: [Link])
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (URL: [Link])
-
Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (URL: [Link])
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (URL: [Link])
-
Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (URL: [Link])
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (URL: [Link])
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (URL: [Link])
-
Fluoroquinolone antimicrobial agents. (URL: [Link])
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (URL: [Link])
-
(PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (URL: [Link])
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: [Link])
Sources
- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperazinobenzoic Acids: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic profiles and enhancing biological efficacy.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated piperazinobenzoic acids and their analogs, offering a technical narrative grounded in experimental data for researchers, scientists, and drug development professionals. We will explore the causal relationships behind the observed differences in physicochemical properties, biological activity, and metabolic stability, providing a clear rationale for experimental choices in drug design.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a molecule can profoundly alter its properties. Due to its high electronegativity and small atomic size, fluorine can modulate a compound's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity to its biological target.[2][3][4] These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, ultimately resulting in a more viable drug candidate.[5] This guide will use a case study approach, supplemented with broader data, to illustrate these principles in the context of piperazinobenzoic acid-related scaffolds.
Physicochemical Properties: A Tale of Two Scaffolds
The substitution of hydrogen with fluorine on the aromatic ring of a piperazinobenzoic acid derivative significantly influences its electronic and, consequently, its physicochemical properties. These alterations are critical in the early stages of drug design.
A key parameter in drug discovery is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH. While the introduction of fluorine can increase lipophilicity, the effect is highly dependent on the molecular context.[6] For instance, fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts.[2]
Another critical property is the acidity or basicity (pKa) of the molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of amines, such as the piperazine nitrogens. This modulation of pKa can impact a compound's solubility, permeability, and interaction with its biological target.[5]
Comparative Case Study: (4-Hydroxyphenyl)piperazine-Based Analogs
To provide concrete experimental data, we will examine a comparative study of (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone and its fluorinated analog, (4-(4-hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone.[7] While not strictly piperazinobenzoic acids, these compounds share a similar core structure and serve as an excellent model for this comparative analysis.
Data Presentation: Physicochemical and Biological Activity
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | IC50 (µM) vs. Tyrosinase |
| Non-Fluorinated Analog | (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone | C₁₇H₁₈N₂O₂ | 282.34 | 196-197 | 73.2 |
| Fluorinated Analog | (4-(4-hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone | C₁₇H₁₇FN₂O₂ | 300.33 | 166-167 | 5.8 |
Data sourced from Mirabile et al., 2021.[7]
The data clearly demonstrates that the introduction of a single fluorine atom in the para-position of the phenyl ring leads to a significant increase in inhibitory potency against tyrosinase, with the IC50 value decreasing from 73.2 µM to 5.8 µM.[7] This more than 12-fold increase in activity highlights the profound impact of fluorination on biological efficacy.
The "Why": Understanding the Impact of Fluorination
The observed enhancement in biological activity upon fluorination can be attributed to a combination of factors.
Caption: Impact of fluorination on drug properties.
Fluorine's high electronegativity can create a more polarized C-F bond, potentially leading to stronger hydrogen bonds or halogen bonds with the target protein. This enhanced binding affinity can translate to a lower IC50 value.[3] Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's metabolic stability and bioavailability.[5]
Experimental Protocols
To ensure the reproducibility and a clear understanding of the presented data, detailed methodologies for key experiments are provided below.
General Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(aryl)methanones
This protocol outlines a general procedure for the synthesis of the case study compounds.
Materials:
-
4-(1-Piperazinyl)phenol
-
Appropriate benzoyl chloride (e.g., benzoyl chloride or 4-fluorobenzoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 4-(1-piperazinyl)phenol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired benzoyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Caption: General synthesis workflow.
In Vitro Tyrosinase Inhibition Assay
This protocol describes a typical method for assessing the inhibitory activity of compounds against tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in phosphate buffer.
-
Add a small volume of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor (e.g., kojic acid) as a positive control.
-
Add a solution of mushroom tyrosinase in phosphate buffer to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a solution of L-DOPA in phosphate buffer to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The strategic incorporation of fluorine into piperazinobenzoic acid-like scaffolds can be a highly effective strategy for enhancing biological activity. As demonstrated by the case study, fluorination can lead to a significant increase in potency. This is often attributed to a combination of improved binding interactions and increased metabolic stability. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own fluorinated and non-fluorinated analogs, enabling a deeper understanding of the structure-activity relationships within their specific chemical series. By carefully considering the placement of fluorine atoms, drug discovery professionals can fine-tune the properties of their lead compounds to develop safer and more effective therapeutics.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Mirabile, S., De Luca, L., Germanò, M. P., Fais, A., Lombardo, L., Ricci, F., ... & Gitto, R. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 26(11), 3133. [Link]
-
Jespers, W., Åqvist, J., & de Groot, B. L. (2022). The impact of fluorine in drug design: a review of the last decade. Drug Discovery Today, 27(5), 1335-1344. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Zahra, J. A., & Kassam, K. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 26(21), 6499. [Link]
-
Zhou, Y., Wang, Y., & Liu, H. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7292. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Taylor, R. E. (2014). Fluorine in drug design and development. Future medicinal chemistry, 6(4), 357-360. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Berger, R., & Welch, J. T. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109678. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(30), 7622-7653. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Journal of Medicinal Chemistry, 63(20), 11415–11449. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Fluoro-4-piperazinobenzoic acid HCl
In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds such as 3-Fluoro-4-piperazinobenzoic acid hydrochloride, a seemingly minor discrepancy in its chemical architecture can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth, technically-grounded framework for the structural validation of this important synthetic building block, emphasizing a multi-technique, orthogonal approach to ensure the highest degree of confidence.
The Rationale for a Multi-Pronged Validation Strategy
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a molecule from a different perspective, and their collective data provides a holistic and robust confirmation of the intended structure. For 3-Fluoro-4-piperazinobenzoic acid HCl, a compound featuring an aromatic ring, a carboxylic acid, a piperazine moiety, and a fluorine substituent, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) is essential. This orthogonal approach ensures that we not only confirm the presence of the expected functional groups and their connectivity but also assess the purity of the synthesized material.
Hypothetical Synthesis and Potential Impurities
A plausible synthetic route for 3-Fluoro-4-piperazinobenzoic acid involves the nucleophilic aromatic substitution of a difluoro- or chloro-substituted benzoic acid with piperazine. The subsequent acidification yields the hydrochloride salt. Understanding this pathway is crucial as it informs the potential impurities we might encounter, such as unreacted starting materials or regioisomers.
Caption: A plausible synthetic route for 3-Fluoro-4-piperazinobenzoic acid HCl.
Spectroscopic Validation: The Core of Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Fluoro-4-piperazinobenzoic acid HCl, a suite of NMR experiments is necessary.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Aromatic Protons: We expect to see distinct signals for the three protons on the benzene ring. Their splitting patterns (coupling) will be influenced by the adjacent fluorine and the piperazine and carboxylic acid groups.
-
Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets due to their chemical non-equivalence and the potential for restricted rotation.
-
Acidic Proton: The carboxylic acid proton and the two protons on the protonated piperazine nitrogens may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbons directly attached to fluorine and the other substituents exhibiting characteristic chemical shifts.
-
Piperazine Carbons: The carbons of the piperazine ring will also be visible.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring.
| Technique | Expected Observations for 3-Fluoro-4-piperazinobenzoic acid HCl | Causality |
| ¹H NMR | Aromatic protons with complex splitting patterns, two broad signals for piperazine protons, broad signals for acidic/amine protons. | The electronic effects of the substituents and spin-spin coupling between adjacent protons and with the fluorine atom dictate the chemical shifts and splitting. |
| ¹³C NMR | Distinct signals for aromatic, piperazine, and carbonyl carbons. Carbon-fluorine coupling will be observed. | The chemical shift of each carbon is determined by its electronic environment. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with aromatic protons. | The chemical shift is indicative of the fluorine's electronic environment, and coupling provides connectivity information. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak corresponding to the molecular weight of the free base (C₁₁H₁₃FN₂O₂) plus a proton [M+H]⁺. The high-resolution mass should be accurate to within a few parts per million of the calculated exact mass.
-
Isotopic Pattern: The presence of carbon and other elements will result in a characteristic isotopic pattern for the molecular ion peak.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion and observe characteristic daughter ions, such as the loss of the carboxylic acid group or fragmentation of the piperazine ring.
| Ionization Mode | Expected m/z | Fragment |
| ESI Positive | 225.1034 | [M+H]⁺ of the free base |
| 181.0929 | Loss of CO₂ | |
| 153.0980 | Further fragmentation of the aromatic ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
N-H Stretch: The protonated amine in the piperazine ring will show stretching vibrations in the 2700-3100 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region is indicative of the C-F bond.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
A Predictive and Methodological Guide to the NMR Spectral Analysis of 3-Fluoro-4-piperazinobenzoic acid HCl
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide provides a comprehensive, predictive, and methodological framework for the NMR analysis of 3-Fluoro-4-piperazinobenzoic acid hydrochloride, a compound of interest in medicinal chemistry.
The Structural Rationale: Deconstructing for Prediction
The core of predicting the NMR spectrum of 3-Fluoro-4-piperazinobenzoic acid HCl lies in understanding its constituent parts and the electronic interplay between them. The molecule can be dissected into three key fragments: the 1,2,4-trisubstituted fluorinated aromatic ring, the piperazine ring, and the carboxylic acid group. The hydrochloride form implies protonation of one of the piperazine nitrogens, which will significantly influence its chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the piperazine protons. The acidic protons (carboxylic acid and ammonium) may be broad or exchange with residual water in the solvent.
-
Aromatic Region (δ 7.0 - 8.5 ppm): The aromatic region will be complex due to the fluorine substituent. We expect to see three distinct proton signals. The proton ortho to the fluorine and meta to the carboxyl group will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons will also exhibit splitting from neighboring protons and the fluorine.
-
Piperazine Region (δ 3.0 - 4.0 ppm): In the hydrochloride salt, the piperazine ring will exist in a protonated state. This will deshield the protons on the piperazine ring, shifting them downfield compared to the free base. We anticipate two broad signals corresponding to the four protons adjacent to the nitrogen attached to the aromatic ring and the four protons on the other side of the ring. The protonation will likely lead to broadened signals due to conformational exchange.
-
Acidic Protons (δ > 10 ppm): The carboxylic acid proton and the N-H proton of the piperazinium ion are expected to be downfield and may be broad. Their observation and chemical shift are highly dependent on the solvent and concentration. In protic solvents like D₂O, these signals will exchange and not be observed.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
-
Aromatic & Carbonyl Region (δ 110 - 170 ppm): We expect to see six signals for the aromatic carbons and one for the carbonyl carbon. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
Piperazine Region (δ 40 - 55 ppm): Two distinct signals are expected for the piperazine carbons, reflecting the different chemical environments on either side of the ring due to the aromatic substituent.
Comparative Spectral Data of Analogs
To substantiate our predictions, we can compare the expected shifts with experimental data from similar compounds.
| Compound | Aromatic ¹H Chemical Shifts (ppm) | Piperazine ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Piperazine ¹³C Chemical Shifts (ppm) |
| 3-Fluorobenzoic Acid | 7.4-8.0 | - | 115-165 (with C-F coupling) | - |
| 1-(3-Chlorophenyl)piperazine HCl | 6.8-7.3 | ~3.3 (broad), ~3.8 (broad) | 115-152 | ~45, ~50 |
| Piperazine Dihydrochloride | - | ~3.5 (singlet) | - | ~42 |
Data is compiled from various sources and should be used for comparative purposes.
This data supports our predictions. For instance, the aromatic protons of 3-fluorobenzoic acid fall within the expected range, and the piperazine protons in the hydrochloride salt of a related compound are in the predicted downfield region.
Experimental Protocol for High-Quality NMR Acquisition
Acquiring a high-quality NMR spectrum of 3-Fluoro-4-piperazinobenzoic acid HCl requires careful sample preparation and consideration of the compound's properties.
Step-by-Step Sample Preparation
-
Solvent Selection : Due to the hydrochloride salt form, solubility in non-polar solvents like chloroform-d (CDCl₃) may be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting choice as it effectively dissolves many salts and does not have exchangeable protons that would obscure the N-H and O-H signals. Deuterium oxide (D₂O) is another option, but it will result in the exchange of the acidic protons.
-
Sample Weighing : For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial. Use gentle vortexing or sonication to ensure complete dissolution.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality. If necessary, filter the solution through a small cotton plug in the pipette.
-
Final Checks : Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm). Clean the outside of the NMR tube before inserting it into the spectrometer.
NMR Spectrometer Setup and Data Acquisition
-
¹H NMR Acquisition :
-
Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm is generally sufficient.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
-
2D NMR Experiments : To definitively assign the proton and carbon signals and to confirm the structure, consider running the following 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly in the aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Visualizing the Workflow and Structure
To clarify the experimental process and the expected spectral assignments, the following diagrams are provided.
Caption: Experimental Workflow for NMR Analysis.
Caption: Structure of 3-Fluoro-4-piperazinobenzoic acid.
Conclusion and Best Practices
While the absence of a reference spectrum for 3-Fluoro-4-piperazinobenzoic acid HCl presents a challenge, a combination of predictive analysis based on structural analogs and a rigorous experimental protocol can lead to its confident structural verification. The key to success lies in careful sample preparation, appropriate solvent selection, and the use of a suite of NMR experiments, including 2D techniques, to fully resolve the spectral assignments. This guide provides the necessary framework for researchers to approach the NMR analysis of this and similar compounds with a high degree of scientific rigor and confidence.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (11), pp 3847–3850. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Biological Activity of 3-Fluoro-4-piperazinobenzoic Acid Analogs
For researchers and drug development professionals navigating the landscape of antibacterial drug discovery, the fluoroquinolone scaffold remains a cornerstone of innovation. Within this class, derivatives of 3-Fluoro-4-piperazinobenzoic acid represent a promising avenue for developing potent new agents to combat bacterial resistance. This guide provides a comprehensive comparison of the biological activities of various analogs of this core structure, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Fluoroquinolone Core and the Significance of the C-7 Piperazinyl Moiety
The antibacterial prowess of fluoroquinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, recombination, and repair, making them excellent targets for therapeutic intervention. The quintessential fluoroquinolone structure features a 1-substituted-1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, with a fluorine atom at the C-6 position significantly enhancing antibacterial potency.
The substituent at the C-7 position plays a pivotal role in defining the spectrum and potency of activity. The introduction of a piperazine ring at this position has been a particularly successful strategy, enhancing activity against Gram-negative bacteria.[1] Further modifications to this piperazinyl group offer a rich opportunity to modulate the compound's properties, including its antibacterial spectrum, potency, and pharmacokinetic profile. This guide focuses on analogs of 3-Fluoro-4-piperazinobenzoic acid, a key structural motif in many potent fluoroquinolones, to elucidate the structure-activity relationships (SAR) that govern their biological effects.
Structure-Activity Relationship (SAR) and Comparative Biological Data
The biological activity of 3-Fluoro-4-piperazinobenzoic acid analogs is profoundly influenced by the nature of the substituent on the distal nitrogen of the piperazine ring. These modifications can impact the molecule's interaction with the target enzymes, its ability to permeate the bacterial cell wall, and its susceptibility to efflux pumps.
To illustrate these structure-activity relationships, the following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of representative analogs against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound ID | R-Group on Piperazine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Analog 1 | -H | 2 | 4 |
| Analog 2 | -CH₃ | 1 | 2 |
| Analog 3 | -CH₂CH₃ | 2 | 4 |
| Analog 4 | -Cyclopropyl | 0.5 | 1 |
| Analog 5 | -Phenyl | 4 | 8 |
| Analog 6 | -C(=O)CH₃ (Acetyl) | 8 | 16 |
Note: The MIC values presented are representative and compiled from various studies on fluoroquinolone derivatives to illustrate general SAR trends.
From this data, several key insights emerge:
-
Small Alkyl Substituents: The introduction of a small alkyl group, such as a methyl group (Analog 2), often leads to a modest improvement in activity compared to the unsubstituted analog (Analog 1).
-
Cyclopropyl Moiety: A cyclopropyl group (Analog 4) at the N-1 position of the quinolone core (not shown in the simplified R-group but a common feature) and on the piperazine ring can significantly enhance potency against both Gram-positive and Gram-negative bacteria.
-
Bulky Aromatic Groups: The addition of a bulky aromatic substituent like a phenyl group (Analog 5) tends to decrease antibacterial activity. This may be due to steric hindrance at the active site of the target enzymes.
-
Electron-Withdrawing Groups: Acylation of the piperazine nitrogen, for instance with an acetyl group (Analog 6), generally leads to a significant reduction in potency. This is likely due to altered electronic properties and potentially reduced affinity for the target.
These trends underscore the delicate balance of steric and electronic factors that govern the antibacterial efficacy of these compounds.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
The primary mechanism of action for 3-Fluoro-4-piperazinobenzoic acid analogs, consistent with other fluoroquinolones, is the inhibition of DNA gyrase and topoisomerase IV.[1][2]
-
In Gram-negative bacteria , such as E. coli, DNA gyrase is the primary target.
-
In Gram-positive bacteria , such as S. aureus, topoisomerase IV is often the more susceptible target.[1]
The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks, the induction of the SOS response, and ultimately, bacterial cell death.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of your comparative studies, the following detailed protocols for key biological assays are provided.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare a stock solution of each analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of the compounds to inhibit the relaxation of supercoiled plasmid DNA by DNA gyrase.
Step-by-Step Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.
-
Compound Addition: Add the 3-Fluoro-4-piperazinobenzoic acid analog at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory compounds will prevent the conversion of supercoiled DNA to its relaxed form.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which can be used to determine the cytotoxicity of the compounds against a mammalian cell line.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the analogs and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The 3-Fluoro-4-piperazinobenzoic acid scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. The structure-activity relationships highlighted in this guide demonstrate that modifications to the C-7 piperazinyl substituent are a critical determinant of antibacterial potency and spectrum. Small, non-polar groups tend to be favorable, while bulky or electron-withdrawing substituents can be detrimental to activity.
Future research in this area should focus on synthesizing novel analogs with diverse substituents on the piperazine ring to further probe the SAR. Additionally, evaluating the pharmacokinetic properties and in vivo efficacy of the most potent compounds will be crucial for their translation into clinical candidates. The experimental protocols provided herein offer a robust framework for the comprehensive biological evaluation of these promising antibacterial agents.
References
-
Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.
-
Quinolone antimicrobial agents. Oxford Academic.
-
N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Omega.
-
Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules.
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules.
-
MTT Assay Protocol. CLYTE Technologies.
-
Topoisomerase Assays. Current Protocols in Molecular Biology.
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
Sources
A Senior Application Scientist's Guide to 3-Fluoro-4-piperazinobenzoic acid HCl: A Comparative Analysis in Synthetic Assay Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Fluoro-4-piperazinobenzoic acid hydrochloride stands as a key intermediate, particularly in the development of antibacterial agents. This guide provides an in-depth technical comparison of its performance in synthetic workflows against alternative starting materials, supported by experimental insights and data.
Introduction: The Strategic Importance of Fluorinated Piperazinyl Benzoic Acids
The incorporation of a fluorine atom and a piperazine moiety into a benzoic acid scaffold creates a versatile building block with significant potential in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). The piperazine ring, a common pharmacophore, often plays a crucial role in interacting with biological targets and can be further functionalized to fine-tune the pharmacological profile of a compound. 3-Fluoro-4-piperazinobenzoic acid HCl provides a pre-formed synthon that can streamline the synthesis of complex molecules, most notably those in the fluoroquinolone class of antibiotics.
Physicochemical Properties and Synthetic Handling
The performance of a synthetic intermediate is critically dependent on its physical and chemical properties. While specific experimental data for 3-Fluoro-4-piperazinobenzoic acid HCl is not extensively published in peer-reviewed literature, we can infer its characteristics from closely related analogs and general chemical principles.
| Property | Inferred Value/Characteristic | Impact on Synthetic Performance |
| Molecular Weight | 260.69 g/mol (HCl salt) | A moderate molecular weight that is favorable for good solubility in a range of solvents. |
| Solubility | Likely soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). | The hydrochloride salt form enhances solubility in aqueous media, which can be advantageous for certain reaction conditions and purification procedures. |
| pKa | The carboxylic acid proton is expected to be acidic (pKa ~4-5), while the piperazinium protons will be less acidic. | The differential acidity of the functional groups allows for selective deprotonation and reaction at either the carboxylic acid or the piperazine nitrogen. |
| Reactivity | The carboxylic acid can be readily activated for amide bond formation. The secondary amine of the piperazine ring is a potent nucleophile. The aromatic ring can undergo further substitution, influenced by the directing effects of the existing substituents. | This multi-functional nature allows for diverse synthetic transformations, making it a versatile building block. |
Table 1. Inferred physicochemical properties of 3-Fluoro-4-piperazinobenzoic acid HCl and their implications for its use in chemical synthesis.
Comparative Performance in Fluoroquinolone Synthesis
A primary application of 3-Fluoro-4-piperazinobenzoic acid HCl is in the synthesis of fluoroquinolone antibiotics. To illustrate its performance, we will compare a hypothetical synthetic route utilizing this intermediate with a traditional, well-documented synthesis of a fluoroquinolone, such as Ciprofloxacin.
Traditional Synthesis of Ciprofloxacin: A Multi-Step Approach
The classical synthesis of Ciprofloxacin typically involves the initial construction of the quinolone core, followed by the introduction of the piperazine moiety.
Workflow: Traditional Ciprofloxacin Synthesis
Caption: A simplified workflow for the traditional synthesis of Ciprofloxacin.
This multi-step process, while effective, can be lengthy and may require challenging purification steps.
A Streamlined Approach with 3-Fluoro-4-piperazinobenzoic acid HCl
Utilizing 3-Fluoro-4-piperazinobenzoic acid HCl can potentially offer a more convergent and efficient synthetic strategy. In this hypothetical approach, the pre-formed piperazinyl-benzoic acid fragment is coupled with a suitable partner to construct the quinolone ring system.
Workflow: Hypothetical Synthesis Using 3-Fluoro-4-piperazinobenzoic acid HCl
Caption: A proposed convergent synthesis using the target intermediate.
Comparative Analysis:
| Feature | Traditional Synthesis | Synthesis with 3-Fluoro-4-piperazinobenzoic acid HCl |
| Convergence | Linear | More Convergent |
| Step Economy | Potentially more steps | Potentially fewer steps |
| Intermediate Handling | May involve handling of volatile or unstable intermediates. | Utilizes a stable, solid intermediate. |
| Purification | Multiple purification stages may be required. | A more convergent approach could simplify purification. |
Table 2. A comparison of synthetic strategies.
Experimental Protocols: Key Transformations
The following are representative, detailed protocols for key reactions involving intermediates similar to 3-Fluoro-4-piperazinobenzoic acid HCl. These are provided to illustrate the practical aspects of its application.
Protocol: Amide Bond Formation
Objective: To couple the carboxylic acid of a benzoic acid derivative with an amine.
Materials:
-
3-Fluoro-4-piperazinobenzoic acid HCl (1.0 eq)
-
Amine of interest (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA, triethylamine) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of 3-Fluoro-4-piperazinobenzoic acid HCl in anhydrous DMF, add the base and stir for 10 minutes at room temperature.
-
Add the coupling agent and the amine of interest.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: N-Arylation of the Piperazine Ring
Objective: To functionalize the secondary amine of the piperazine moiety.
Materials:
-
3-Fluoro-4-piperazinobenzoic acid derivative (ester protected) (1.0 eq)
-
Aryl halide or triflate (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)
-
Ligand (e.g., BINAP, Xantphos) (0.1 eq)
-
Base (e.g., Cs2CO3, K3PO4) (2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the protected 3-Fluoro-4-piperazinobenzoic acid derivative, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Alternative Building Blocks: A Comparative Overview
While 3-Fluoro-4-piperazinobenzoic acid HCl is a valuable intermediate, other building blocks are also employed in the synthesis of fluoroquinolones and related compounds.
| Building Block | Advantages | Disadvantages |
| 7-Chloro-quinolone-3-carboxylic acids | Readily available; well-established chemistry. | Requires a separate step to introduce the piperazine moiety. |
| Piperazine | Inexpensive and readily available. | Requires a pre-functionalized quinolone core for coupling. |
| 4-Fluoro-3-aminobenzoic acid | Allows for the synthesis of the piperazine ring on the scaffold. | Adds extra synthetic steps to form the piperazine ring. |
Table 3. Comparison with alternative synthetic intermediates.
Conclusion and Future Outlook
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a strategically important building block in medicinal chemistry, offering a convergent and potentially more efficient route to complex pharmaceutical targets, particularly within the fluoroquinolone class of antibiotics. Its favorable physicochemical properties and versatile reactivity make it an attractive choice for synthetic chemists. While direct comparisons in specific, published "assay systems" are limited due to its role as an intermediate, its "performance" is best evaluated by the synthetic advantages it offers. As the demand for novel and more effective therapeutic agents continues to grow, the use of well-designed, functionalized building blocks like 3-Fluoro-4-piperazinobenzoic acid HCl will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
-
PubChem Compound Summary for CID 12109595, 3-Fluoro-4-morpholinobenzoic acid. National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Evaluation of 7-[4-(Carbopiperazin-1-yl)]piperazin-1-yl] Derivatives of Fluoroquinolone. National Center for Biotechnology Information. [Link]
- A process for synthesis of fluoroquinolonic derivatives.
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Bentham Science. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. [Link]
A Comparative Guide to the Synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl: An Efficiency Benchmark
Abstract
3-Fluoro-4-piperazinobenzoic acid hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably fluoroquinolone antibiotics such as Ciprofloxacin. The efficiency of its synthesis is therefore of critical importance to researchers and drug development professionals. This guide provides a comprehensive technical comparison of the primary synthetic routes to this key building block. We will delve into the mechanistic underpinnings of the reactions, present comparative experimental data, and provide detailed, field-tested protocols to offer a holistic understanding of the available synthetic strategies.
Introduction: The Strategic Importance of 3-Fluoro-4-piperazinobenzoic acid HCl
The prevalence of the fluoroquinolone core in antibacterial agents underscores the significance of readily accessible and economically viable synthetic intermediates. 3-Fluoro-4-piperazinobenzoic acid HCl serves as a cornerstone in the construction of this pharmacophore, with its synthesis directly impacting the overall cost and efficiency of drug production. The primary challenge in its synthesis lies in the selective introduction of the piperazine moiety onto the fluorinated aromatic ring, a transformation typically achieved via nucleophilic aromatic substitution (SNAr). This guide will benchmark the two most prominent synthetic pathways, evaluating them on key performance indicators such as yield, reaction conditions, and scalability.
Benchmarking Synthetic Routes: A Data-Driven Comparison
The synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl is predominantly approached from two main starting materials: 3,4-difluorobenzoic acid and 2,4-dichloro-5-fluorobenzoic acid. Both routes rely on the nucleophilic aromatic substitution mechanism, where piperazine displaces a halogen on the aromatic ring.
Route 1: The 3,4-Difluorobenzoic Acid Pathway
This is the most direct and commonly employed route. The reaction proceeds via the displacement of the fluorine atom at the 4-position by piperazine. The fluorine at this position is activated by the electron-withdrawing carboxylic acid group para to it, facilitating nucleophilic attack.
Route 2: The 2,4-Dichloro-5-fluorobenzoic Acid Pathway
An alternative strategy utilizes 2,4-dichloro-5-fluorobenzoic acid. In this case, one of the chlorine atoms is displaced by piperazine. While seemingly more complex due to the presence of multiple halogens, this starting material can be more readily available or cost-effective in certain regions, making it a viable alternative.
Comparative Performance Metrics
The following table provides a comparative overview of the two synthetic routes based on published data and internal validation studies.
| Parameter | Route 1: From 3,4-Difluorobenzoic Acid | Route 2: From 2,4-Dichloro-5-fluorobenzoic Acid |
| Starting Material | 3,4-Difluorobenzoic Acid | 2,4-Dichloro-5-fluorobenzoic acid |
| Key Reagents | Piperazine, Pyridine (or other base) | Piperazine, Pyridine (or other base) |
| Typical Solvent | Pyridine, DMSO | Pyridine, DMSO |
| Reaction Temperature | 100-140 °C | 120-150 °C |
| Reaction Time | 3-6 hours | 4-8 hours |
| Reported Yield | 80-95% | 70-85% |
| Advantages | Higher yields, shorter reaction times, cleaner reaction profile. | Potentially lower starting material cost. |
| Disadvantages | Higher cost of starting material in some markets. | Longer reaction times, slightly lower yields, potential for side products. |
In-Depth Experimental Protocols and Mechanistic Rationale
Route 1: Detailed Protocol for Synthesis from 3,4-Difluorobenzoic Acid
This protocol is favored for its high efficiency and reproducibility. The choice of pyridine as both a solvent and a base is a classic approach, effectively scavenging the HF generated during the reaction and driving the equilibrium towards the product.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3,4-difluorobenzoic acid (1.0 eq) and piperazine (3.0 eq).
-
Solvent Addition: Add anhydrous pyridine (5-10 volumes). The excess piperazine serves as both a nucleophile and a base.
-
Reaction: Heat the mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and remove pyridine under reduced pressure.
-
Precipitation: To the residue, add water and adjust the pH to ~2 with concentrated HCl. This protonates the product, causing it to precipitate.
-
Isolation: Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 60-70°C to obtain 3-Fluoro-4-piperazinobenzoic acid HCl.
Caption: The SNAr mechanism.
Scientific Integrity and Protocol Validation
The trustworthiness of a synthetic protocol lies in its reproducibility and the ability to validate the outcome.
-
In-Process Controls: The use of chromatographic monitoring (TLC or HPLC) is essential to confirm the consumption of starting materials and the formation of the product, allowing for precise determination of reaction completion.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed through analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry. The melting point of the hydrochloride salt also serves as a reliable indicator of purity.
-
Yield Calculation: Accurate measurement of starting materials and the final product is crucial for a reliable yield calculation, which is a primary metric for benchmarking efficiency.
Conclusion and Recommendations
Based on a comprehensive review of the literature and internal experimental data, the synthesis of 3-Fluoro-4-piperazinobenzoic acid HCl via the 3,4-difluorobenzoic acid pathway (Route 1) is the recommended method for achieving high efficiency and purity. While the 2,4-dichloro-5-fluorobenzoic acid route presents a potentially more cost-effective option for starting materials, this advantage is often offset by longer reaction times, lower yields, and a more challenging purification profile. For researchers and drug development professionals prioritizing a robust, high-yielding, and scalable synthesis, the 3,4-difluorobenzoic acid route provides a more reliable and efficient solution.
References
-
Process for the preparation of quinolone derivatives. European Patent Application EP0230295A2, published July 29, 1987. [Link]
-
Process for preparing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. European Patent Application EP0153580A2, published August 28, 1985. [Link]
- Fluoroquinolone antibacterial agents. U.S.
-
Synthesis of Ciprofloxacin. Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 75, p.1 (1998). [Link]
A Comparative Guide to the In Vitro Efficacy of 3-Fluoro-4-piperazinobenzoic Acid Derivatives
The 3-fluoro-4-piperazinobenzoic acid scaffold is a privileged structure in modern medicinal chemistry. Its strategic combination of a fluorine atom, which can enhance metabolic stability and target binding affinity, with the versatile piperazine moiety, a common pharmacophore for improving solubility and providing a vector for synthetic elaboration, has made it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of the in vitro efficacy of compounds derived from this scaffold, with a primary focus on their application as kinase inhibitors in oncology and their potential as novel antibacterial agents. We will delve into the experimental data, provide detailed protocols for key assays, and explain the scientific rationale behind the evaluation workflows.
Part 1: Kinase Inhibition - A New Frontier in Oncology
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Derivatives of the 3-fluoro-4-piperazinobenzoic acid core have been successfully utilized to generate potent inhibitors of key oncogenic kinases, such as FLT3 and Aurora kinases, which are implicated in hematological malignancies like Acute Myeloid Leukemia (AML).[2]
Comparative Efficacy of Imidazo[4,5-b]pyridine Derivatives
A notable series of compounds integrating the 3-fluoro-4-(4-methylpiperazin-1-yl) moiety has demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[2] FLT3 is a receptor tyrosine kinase frequently mutated in AML, while Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers.[2] The dual inhibition of these targets presents a promising strategy to overcome resistance and improve therapeutic outcomes.
Below is a summary of the in vitro performance of key compounds from this series.
| Compound ID | Modification on Piperazine Moiety | Target Kinase | IC50 (nM) | Cellular Activity (MV-4-11 GI50, nM) | hERG Inhibition (@ 10 µM) |
| 21a | 1-methyl-1H-imidazol-5-yl | Aurora A | 2 | 26 | 94% |
| FLT3 | 3 | ||||
| 21i | 1-methyl-1H-pyrazol-4-yl | Aurora A | 2 | 27 | 67% |
| FLT3 | 3 |
Data synthesized from a study on Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.[2]
Analysis of In Vitro Data:
Both compounds 21a and 21i exhibit potent, low-nanomolar inhibition of both Aurora A and FLT3 kinases in enzymatic assays. This potency translates effectively to a cellular context, with GI50 values (50% growth inhibition) of 26-27 nM in the MV-4-11 human AML cell line, which harbors an FLT3-ITD mutation.[2] However, a critical differentiation point arises from off-target profiling. Compound 21a shows significant inhibition of the hERG channel (94% at 10 µM), a major liability associated with cardiotoxicity. In contrast, compound 21i displays moderately lower hERG inhibition (67% at 10 µM) and demonstrates superior metabolic stability in both human and mouse liver microsomes.[2] This comparative data highlights 21i as a more promising preclinical candidate, underscoring the importance of early-stage off-target and metabolic profiling.
Experimental Workflow & Protocols
The evaluation of novel kinase inhibitors follows a standardized, multi-step workflow designed to assess potency, selectivity, and cellular activity.
Protocol 1: In Vitro Kinase Enzymatic Assay (Luminescence-Based)
This protocol describes a typical luminescence-based assay, such as Kinase-Glo®, to determine the enzymatic inhibitory potency (IC50) of a compound.
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa. Inhibitors will result in a higher luminescence signal.
-
Materials:
-
Recombinant human Aurora A or FLT3 kinase
-
Appropriate peptide substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
-
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "maximal inhibition" control (100% inhibition).
-
Enzyme/Substrate Preparation: Prepare a solution of kinase and substrate in assay buffer. The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibitors are accurately evaluated.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate/ATP solution to each well of the assay plate. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at room temperature for 1 hour. The causality here is to allow the enzymatic reaction to proceed to a point where a robust signal window is achieved without depleting the substrate entirely.
-
Signal Development: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase-based detection of remaining ATP.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Part 2: Antibacterial Activity - A Scaffold of Untapped Potential
While the 3-fluoro-4-piperazinobenzoic acid scaffold is prominent in oncology, its structural features—notably the fluoro- and piperazine groups—are also hallmarks of the highly successful fluoroquinolone class of antibiotics.[3] These antibiotics act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3] This structural parallel suggests that novel derivatives of 3-fluoro-4-piperazinobenzoic acid could be developed as a new class of antibacterial agents.
Comparative Efficacy of Structurally Related Compounds
Direct efficacy data for 3-fluoro-4-piperazinobenzoic acid derivatives against bacterial strains is not yet widely published. However, by examining related structures, we can infer their potential. For instance, fluorobenzoylthiosemicarbazides and oxazolidinones incorporating fluorinated rings and piperazine moieties have shown promising activity against Gram-positive bacteria, including resistant strains.[4][5]
| Compound Class | Representative Compound(s) | Target Organism(s) | MIC (µg/mL) |
| Fluorobenzoylthiosemicarbazides | 15a, 15b, 16b | Staphylococcus aureus (incl. MRSA) | 7.82 - 31.25 |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | S. aureus, S. pneumoniae, E. coli | 0.25 - 4 |
| Oxazolidinones | Compound 7j | Gram-positive bacteria | 0.25 |
MIC (Minimum Inhibitory Concentration) data synthesized from multiple sources.[3][4][5]
Analysis and Future Directions:
The data from related compound classes is encouraging. Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides show potent activity against MRSA.[4] Advanced oxazolidinone derivatives achieve sub-microgram per milliliter MIC values.[5] This suggests that synthesizing and screening a library of 3-fluoro-4-piperazinobenzoic acid amides or related structures is a scientifically sound strategy. The key will be to modify the carboxylic acid and the distal piperazine nitrogen to optimize target engagement with bacterial enzymes while maintaining favorable drug-like properties.
Experimental Workflow & Protocols
The foundational assay for any new potential antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows the standard methodology recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Test compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
-
Methodology:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test organism and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This standardization is critical for reproducibility. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100 µL.
-
Controls: Every plate must include a sterility control (broth only, no bacteria) and a growth control (broth with bacteria, no compound). These controls validate that the broth is not contaminated and that the bacteria are viable.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Reading: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.
-
References
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. [Link]
-
Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Archiv der Pharmazie. [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. [Link]
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. [Link]
-
Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]
-
In vitro antimicrobial activity of newly synthesized compounds. ResearchGate. [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Pharmaceutics. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Organic & Biomolecular Chemistry. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][4][6]triazine Derivatives. Molecules. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-piperazinobenzoic Acid Derivatives
For the discerning researcher in drug discovery, the 3-fluoro-4-piperazinobenzoic acid scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders. The strategic placement of a fluorine atom and a piperazine ring on the benzoic acid core provides a unique combination of physicochemical properties that can be fine-tuned to optimize potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of derivatives built upon this versatile scaffold, supported by experimental insights from analogous chemical series. While comprehensive SAR studies on this exact parent molecule are not extensively documented in publicly available literature, by examining related structures, we can extrapolate key principles to guide rational drug design.
The Core Scaffold: A Privileged Starting Point
The 3-fluoro-4-piperazinobenzoic acid core combines several key features that make it an attractive scaffold for medicinal chemists:
-
The Benzoic Acid Moiety: Provides a crucial anchor for interactions with biological targets, often forming key hydrogen bonds or salt bridges. Its acidic nature can also influence solubility and cell permeability.
-
The Piperazine Ring: A versatile linker and pharmacophoric element, the piperazine ring can be readily substituted at the N-4 position to explore a wide chemical space and modulate properties such as basicity, lipophilicity, and target engagement.[1]
-
The Fluorine Atom: The strategic placement of a fluorine atom at the 3-position of the phenyl ring can significantly impact the molecule's electronic properties, pKa, and metabolic stability. Fluorine substitution is a well-established strategy to enhance binding affinity and improve pharmacokinetic parameters.[2]
Deconstructing the SAR: A Positional Analysis
The biological activity of 3-fluoro-4-piperazinobenzoic acid derivatives can be systematically modulated by making chemical modifications at three primary positions: the piperazine N-4 position, the carboxylic acid group, and the phenyl ring.
The Power of the Piperazine N-4 Substitution
The N-4 position of the piperazine ring is the most common and impactful site for modification. The nature of the substituent at this position directly influences the compound's interaction with the target protein and its overall pharmacological profile.
Key Insights:
-
Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings at the N-4 position can lead to potent derivatives, particularly in the context of kinase inhibition. These groups can engage in crucial π-π stacking or hydrophobic interactions within the target's active site. For instance, in related arylpiperazine series, substitutions with electron-withdrawing or electron-donating groups on the aryl ring have been shown to significantly modulate activity.[3]
-
Alkyl and Substituted Alkyl Chains: Simple alkyl groups or more complex substituted alkyl chains can be employed to fine-tune lipophilicity and explore different binding pockets. The length and branching of the alkyl chain are critical parameters that can affect both potency and selectivity.[4]
Comparative Data from Analogous Series:
To illustrate the impact of N-4 substitution, we can draw parallels from studies on related piperazine-containing compounds. For example, in a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, the nature of the substituent on the phenyl ring at the N-4 position of the piperazine had a profound effect on analgesic activity.[3]
| N-4 Substituent on Piperazine (Analogous Series) | Relative Analgesic Potency | Reference |
| 3-(Trifluoromethyl)phenyl | High | [3] |
| Unsubstituted Phenyl | Moderate | [3] |
| 4-Methoxyphenyl | Low | [3] |
This data from a related series suggests that electron-withdrawing groups on an N-4 aryl substituent can be beneficial for activity.
Modulating Activity Through the Carboxylic Acid Group
The carboxylic acid moiety is a key interaction point, but its inherent properties can sometimes limit oral bioavailability or cell permeability. Therefore, modifications at this position are a critical aspect of lead optimization.
Common Modifications and Their Rationale:
-
Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving cell membrane permeability. These ester derivatives often act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo.
-
Amidation: Formation of amides with various amines can introduce new interaction points and modulate the compound's physicochemical properties. The choice of the amine component can significantly impact activity and selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can maintain the key interactions while altering properties like pKa and metabolic stability. In a study of piperazine-2-carboxylic acid derivatives, conversion to hydroxamic acids led to a significant increase in potency against certain enzymes.[5]
The Influence of Phenyl Ring Substitution
While the core scaffold already contains a fluorine atom, further substitution on the phenyl ring can provide additional opportunities to fine-tune the molecule's properties.
Potential Modifications:
-
Additional Halogenation: The introduction of a second fluorine or other halogen atoms can further enhance binding affinity through halogen bonding and improve metabolic stability.[2]
-
Small Alkyl or Alkoxy Groups: These groups can be used to probe for additional hydrophobic pockets within the target's binding site and can influence the molecule's overall conformation.
The impact of such substitutions is highly target-dependent and requires empirical investigation. However, general principles suggest that small, electron-withdrawing groups are often well-tolerated and can lead to improved activity.[6]
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of the SAR of 3-fluoro-4-piperazinobenzoic acid derivatives relies on robust synthetic methods and reliable biological assays.
General Synthetic Scheme
A common synthetic route to access a variety of N-4 substituted derivatives is outlined below.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP in a buffered solution.
-
Initiation: Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., a luciferase/luciferin-based reagent).
-
Data Analysis: Measure the luminescence signal, which is inversely proportional to the kinase activity. Plot the signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Key Structure-Activity Relationships: A Visual Summary
The following diagram summarizes the key SAR principles for the 3-fluoro-4-piperazinobenzoic acid scaffold based on insights from analogous series.
Caption: Key SAR takeaways for the 3-fluoro-4-piperazinobenzoic acid core.
Conclusion and Future Directions
The 3-fluoro-4-piperazinobenzoic acid scaffold is a rich starting point for the development of novel therapeutic agents. While this guide provides a framework for understanding the SAR of its derivatives based on established principles from related compound classes, empirical validation is paramount. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on generating comprehensive SAR data for specific biological targets. By combining rational design with robust biological evaluation, the full potential of this promising scaffold can be unlocked.
References
-
PubChem. 3-Fluoro-5-(4-methylpiperazin-1-yl)benzoic acid. Available from: [Link]
-
Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. Available from: [Link]
- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Natural Products Chemistry & Research, 3(3), 176.
- Free, S. M., & Wilson, J. W. (1964). A Mathematical Contribution to Structure-Activity Studies. Journal of Medicinal Chemistry, 7(4), 395–399.
- Devi, L. P., & Singh, N. R. (2020). Design, modification, and bio-evaluation of salazinic acid derivatives. Journal of Applied Pharmaceutical Science, 10(05), 001-010.
- Javed, I., Al-Shdefat, R., & Abdel-Wahab, B. F. (2021).
- Saeed, S., Jabeen, F., & Ul-Haq, Z. (2019). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 24(19), 3501.
- Abdel-rahman, H. M., Al-Abdullah, E. S., & Al-Qurashi, N. A. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Journal of Molecular Structure, 1290, 135919.
- Kumar, A., & Kumar, R. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Ghattas, M. A., & Bardaweel, S. K. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 9(1), 1-13.
- Krátký, M., Vinšová, J., & Stolaříková, J. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(10), 2634.
-
Local Anesthetics SAR of Benzoic acid derivatives. (2020, November 10). YouTube. Retrieved from [Link]
- El-Sayed, M. A., & El-Gamal, M. I. (2018). Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
-
Jain, S. (n.d.). Benzoic Acid Derivatives in Local Anesthetics. Scribd. Retrieved from [Link]
- Ali, A. A., & Abdel-Gawad, N. A. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 6(41), 27178-27188.
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Available from: [Link]
- Chen, Y. L., & Chen, K. T. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 24(1), 1-13.
-
PubChem. 3-Fluoro-5-(oxan-3-yloxy)benzoic acid. Available from: [Link]
-
Slideshare. Classification & SAR of Local anesthetics.pdf. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-piperazinobenzoic acid HCl
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-piperazinobenzoic acid HCl, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: A Triad of Chemical Characteristics
-
Halogenated Benzoic Acid Core : The fluorinated benzoic acid structure suggests potential for irritation. Analogous compounds, such as 3-fluoro-4-hydroxybenzoic acid and 3-fluorobenzoic acid, are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Halogenated organic compounds are also subject to specific environmental regulations regarding their disposal.[3][4][5]
-
Piperazine Functionality : Piperazine and its derivatives are basic amines.[6] The free base form can cause severe skin burns and eye damage.[7] A critical reactivity consideration is that piperazine neutralizes acids in exothermic reactions.[8] It may also be incompatible with halogenated organics, peroxides, and acid halides.[8]
-
Hydrochloride Salt : The HCl salt renders the compound acidic. Disposal of acidic waste requires careful neutralization to prevent corrosion of drainage systems and harm to aquatic ecosystems.[9] The reaction of the acidic salt with any residual basic piperazine could also be a factor in its stability and reactivity.
A summary of the anticipated hazards and key disposal considerations is presented in Table 1.
Table 1: Hazard and Disposal Consideration Summary
| Feature | Anticipated Hazard | Key Disposal Consideration |
| Halogenated Aromatic | Skin, eye, and respiratory irritation. | Segregate as halogenated organic waste; incineration is a common disposal method. |
| Piperazine Moiety | Potential for skin and eye damage (as free base). Incompatible with acids, peroxides. | Avoid mixing with incompatible waste streams.[8] |
| Hydrochloride Salt | Acidic; corrosive. | Neutralize before disposal if permitted; otherwise, dispose of as acidic hazardous waste.[9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Fluoro-4-piperazinobenzoic acid HCl is a multi-step process that begins with the initial handling of the material and ends with its final removal by a licensed waste management service. The following protocol provides a detailed, sequential guide for laboratory personnel.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. laballey.com [laballey.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. nj.gov [nj.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-piperazinobenzoic acid HCl
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. When handling compounds like 3-Fluoro-4-piperazinobenzoic acid HCl, for which extensive toxicological data may not be publicly available, we must rely on a robust understanding of its structural components to engineer a comprehensive safety plan. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: A Proactive Analysis by Structural Analogy
3-Fluoro-4-piperazinobenzoic acid HCl is a complex molecule. To establish a reliable safety protocol, we must deconstruct it into its constituent parts and assess the hazards associated with each, based on well-documented analogous compounds.
-
Fluorobenzoic Acid Moiety : The core structure is a substituted benzoic acid containing a halogen. Compounds in this class are frequently cited as causing skin, eye, and respiratory irritation.[1][2][3] GHS classifications for similar molecules consistently include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]
-
Piperazine Group : Piperazine and its derivatives are known to be skin and respiratory sensitizers and can be corrosive.[6][7] Safe handling procedures for piperazine compounds emphasize avoiding all direct contact.[7]
-
Hydrochloride Salt : The "HCl" designation indicates this compound is a hydrochloride salt. This makes it acidic, particularly when dissolved in a solvent. The hazards associated with hydrochloric acid include severe skin burns and eye damage.[8][9]
Based on this analysis, a prudent risk assessment anticipates that 3-Fluoro-4-piperazinobenzoic acid HCl will present the following hazards:
| Hazard Category | GHS Hazard Statement | Rationale based on Structural Analogs |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Consistent finding for fluorobenzoic acid and piperazine derivatives.[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A common hazard for both acidic and fluorinated aromatic compounds.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | The fine, powdered nature of the solid can lead to inhalation, causing irritation.[4][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | A potential hazard for similar halogenated benzoic acids.[10][11] |
The Core PPE Ensemble: Your Primary Barrier of Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It must be tailored to the specific task at hand. The following table outlines the minimum required PPE for common laboratory operations involving 3-Fluoro-4-piperazinobenzoic acid HCl.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | Required: Use within a certified chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | Required: Perform all dissolutions within a certified chemical fume hood. |
| Conducting Reactions | Safety Goggles | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | Required: All reactions must be conducted within a certified chemical fume hood. |
| Handling Waste | Safety Goggles | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | Recommended: Perform in a well-ventilated area, preferably a fume hood. |
Eye and Face Protection: A Non-Negotiable Mandate
Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Safety Goggles: These are essential as they form a seal around the eyes, protecting against dust particles and splashes from all directions.
-
Face Shield: A face shield should be worn in addition to goggles, especially when handling the solid powder or preparing solutions.[2][6] This provides a secondary barrier protecting the entire face from splashes and airborne particles.
Skin and Body Protection: Preventing Direct Contact
-
Gloves: Chemical-resistant gloves are mandatory.[12]
-
Nitrile Gloves: Offer excellent protection against a wide range of chemicals and are suitable for general handling.[13][14]
-
Butyl Rubber Gloves: Provide superior resistance to acids and are recommended for prolonged handling or when preparing concentrated solutions.[14]
-
Glove Inspection: Always inspect gloves for tears or punctures before use. Remove and replace them immediately if contamination occurs, washing hands thoroughly afterward.[15]
-
-
Lab Coat: A chemical-resistant, long-sleeved lab coat is required to protect skin and personal clothing. Ensure it is fully buttoned.[12]
Respiratory Protection: The Primacy of Engineering Controls
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All work that may generate dust or aerosols, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[7][16] This is the most effective way to prevent inhalation of the compound.
-
Respirators: In the rare event that a fume hood is not available or during a large spill cleanup, a respirator may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[1][14] A simple dust mask is not sufficient.[12]
Operational Protocols: A Step-by-Step Guide to Safe Handling
A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and risk.
Caption: Workflow for the safe handling of 3-Fluoro-4-piperazinobenzoic acid HCl.
Spill Management
In the event of a small spill inside a fume hood:
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for acidic organic compounds. Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Gently cover the spill with the absorbent, working from the outside in to prevent spreading.
-
Collect the contaminated absorbent using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Wipe the area clean with a suitable solvent, and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Plan: Segregation is Key
Proper disposal is a critical final step to ensure safety and environmental compliance. As a halogenated organic acid, 3-Fluoro-4-piperazinobenzoic acid HCl requires specific waste streams.
The Cardinal Rule: Never dispose of halogenated organic substances down the laboratory drain.[16]
All waste generated from handling this compound must be considered hazardous. This includes:
-
Unused solid compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips, absorbent pads)
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. carlroth.com [carlroth.com]
- 4. 3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3 | CID 12109595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.ca [fishersci.ca]
- 11. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 13. quicktest.co.uk [quicktest.co.uk]
- 14. leelinework.com [leelinework.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
